molecular formula C30H40BrP B093378 Dodecyltriphenylphosphonium bromide CAS No. 15510-55-1

Dodecyltriphenylphosphonium bromide

Cat. No.: B093378
CAS No.: 15510-55-1
M. Wt: 511.5 g/mol
InChI Key: NSIFOGPAKNSGNW-UHFFFAOYSA-M
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Description

Dodecyl(triphenyl)phosphonium bromide is an organic bromide salt that containing equal numbers of dodecyl(triphenyl)phosphonium cations and bromide anions. It contains a dodecyl(triphenyl)phosphonium.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIFOGPAKNSGNW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935130
Record name Dodecyl(triphenyl)phosphanium bromide
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Molecular Weight

511.5 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15510-55-1
Record name Dodecyltriphenylphosphonium bromide
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Record name Dodecyltriphenylphosphonium
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Record name Dodecyl(triphenyl)phosphanium bromide
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Record name Dodecyltriphenylphosphonium bromide
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Record name DODECYLTRIPHENYLPHOSPHONIUM BROMIDE
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Foundational & Exploratory

Dodecyltriphenylphosphonium Bromide (CAS 15510-55-1): An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Dodecyltriphenylphosphonium bromide (DTPB), identified by CAS number 15510-55-1, is a quaternary phosphonium salt that has garnered significant attention within the scientific community. Its unique amphipathic structure, featuring a lipophilic dodecyl tail and a cationic triphenylphosphonium head, facilitates its primary application as a mitochondria-targeting agent. This property has been extensively leveraged in biomedical research, particularly in the development of novel anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanisms of action, relevant experimental protocols, and quantitative data associated with DTPB, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in experimental settings. These properties influence its solubility, stability, and biological interactions.

PropertyValue
CAS Number 15510-55-1
Molecular Formula C₃₀H₄₀BrP
Molecular Weight 511.52 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-88 °C
Solubility Soluble in chloroform, methanol, ethanol, and DMSO.

Mechanism of Action

The biological activity of DTPB is predominantly attributed to its ability to selectively accumulate within mitochondria, a characteristic driven by the large negative mitochondrial membrane potential.

Anticancer Activity

DTPB exhibits potent anticancer effects by inducing apoptosis through the mitochondrial pathway. Its accumulation in the mitochondria of cancer cells, which often possess a higher membrane potential than normal cells, triggers a cascade of events leading to programmed cell death.

The proposed signaling pathway for DTPB-induced apoptosis is as follows:

Proposed Signaling Pathway of DTPB-Induced Apoptosis DTPB This compound (DTPB) Mito_Accum Mitochondrial Accumulation DTPB->Mito_Accum MMP_Loss Disruption of Mitochondrial Membrane Potential (ΔΨm) Mito_Accum->MMP_Loss ROS_Prod Increased Reactive Oxygen Species (ROS) Production Mito_Accum->ROS_Prod Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2, increased Bax) MMP_Loss->Bcl2_Family ROS_Prod->MMP_Loss Cyt_C_Release Cytochrome c Release from Mitochondria Bcl2_Family->Cyt_C_Release Casp9_Activation Caspase-9 Activation Cyt_C_Release->Casp9_Activation Casp3_Activation Caspase-3 Activation Casp9_Activation->Casp3_Activation Apoptosis Apoptosis Casp3_Activation->Apoptosis

Caption: Proposed mechanism of DTPB-induced apoptosis.

Antimicrobial Activity

The antimicrobial properties of DTPB are primarily due to its cationic nature, which facilitates interaction with and disruption of the negatively charged bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The workflow for the antimicrobial action of DTPB can be visualized as follows:

Antimicrobial Mechanism of DTPB DTPB This compound (DTPB) Electrostatic_Interaction Electrostatic Interaction DTPB->Electrostatic_Interaction Bacterial_Membrane Negatively Charged Bacterial Cell Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Electrostatic_Interaction->Membrane_Disruption Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Antimicrobial workflow of DTPB.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for DTPB against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast AdenocarcinomaData not specifically found for DTPB, but related compounds show activity in the low micromolar range.
HeLa Cervical CancerData not specifically found for DTPB, but related compounds show activity in the low micromolar range.
A549 Lung CarcinomaData not specifically found for DTPB, but related compounds show activity in the low micromolar range.
HepG2 Hepatocellular CarcinomaData not specifically found for DTPB, but related compounds show activity in the low micromolar range.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the effect of DTPB on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare a stock solution of DTPB in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of DTPB. Include a vehicle control (medium with the same concentration of DMSO used for the highest DTPB concentration).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the DTPB concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as JC-1 or TMRM, to measure changes in mitochondrial membrane potential.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) and treat with DTPB at various concentrations for a specified time.

  • Dye Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with the fluorescent dye (e.g., 1-5 µM JC-1 or 100-200 nM TMRM) in a serum-free medium for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the dye-containing medium and wash the cells with PBS.

  • Fluorescence Measurement:

    • For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

    • For TMRM: The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.

    • Analysis can be performed using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

  • Data Analysis: Quantify the fluorescence intensity and compare the treated cells to the untreated control cells. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

The logical workflow for this experimental setup is as follows:

Experimental Workflow for ΔΨm Assessment Cell_Culture Cell Seeding and Culture Treatment Treatment with DTPB Cell_Culture->Treatment Dye_Loading Loading with Fluorescent Dye (e.g., JC-1, TMRM) Treatment->Dye_Loading Washing Washing to Remove Excess Dye Dye_Loading->Washing Measurement Fluorescence Measurement (Microscopy, Plate Reader, or Flow Cytometry) Washing->Measurement Analysis Data Analysis and Quantification of ΔΨm Measurement->Analysis

Caption: Workflow for mitochondrial membrane potential assay.

Conclusion

This compound stands out as a valuable molecular tool for researchers in the fields of oncology and microbiology. Its well-defined mechanism of targeting mitochondria provides a rational basis for its use in inducing apoptosis in cancer cells and disrupting the integrity of bacterial membranes. The provided protocols offer a starting point for the in vitro evaluation of DTPB's efficacy. Further research is warranted to fully elucidate its detailed molecular interactions and to explore its therapeutic potential in preclinical and clinical settings.

An In-depth Technical Guide to Dodecyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with significant applications in various scientific fields. This document details its fundamental properties, mechanism of action as a mitochondria-targeting agent, and protocols for its synthesis and key experimental applications.

Physicochemical Properties

This compound is a white to cream-colored powder or crystalline solid.[1] It is known to be hygroscopic and should be handled accordingly.[2] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₀H₄₀BrP[2][3][4][5]
Molecular Weight 511.52 g/mol [2][4][5][6][7]
Melting Point 85-88 °C (lit.)[2][4][6][8]
Purity ≥98%[5][7][8]
CAS Number 15510-55-1[2][4][5][6]

Core Applications and Mechanism of Action

This compound is a versatile molecule with several key applications, primarily stemming from its chemical structure: a lipophilic dodecyl chain, a bulky triphenylphosphine head, and a cationic charge. These features facilitate its use as a phase transfer catalyst, a Wittig reagent, and notably, as a mitochondria-targeting agent.[9]

Mitochondria-Targeting and Bioenergetic Modulation

The positively charged triphenylphosphonium cation is the key to its mitochondrial targeting. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these lipophilic cations within the mitochondrial matrix.

Once accumulated, DTPB disrupts mitochondrial function by inhibiting oxidative phosphorylation, thereby shifting cellular metabolism towards glycolysis.[2] This property has made it a valuable tool in cancer research, particularly for targeting cancer stem cells which are highly dependent on mitochondrial biogenesis.[2] The compound has been shown to potently inhibit the mitochondrial oxygen consumption rate (OCR).[2]

Below is a diagram illustrating the proposed mechanism of action of this compound on cellular bioenergetics.

Caption: Mechanism of DTPB-induced metabolic shift.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for specific experimental systems.

Synthesis of this compound

This protocol describes the synthesis of DTPB from triphenylphosphine and 1-bromododecane.

Materials:

  • Triphenylphosphine (Ph₃P)

  • 1-Bromododecane (CH₃(CH₂)₁₁Br)

  • Toluene or another suitable anhydrous solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Hexane or diethyl ether for washing/precipitation

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • Dissolve triphenylphosphine (1 molar equivalent) in anhydrous toluene.

  • Add 1-bromododecane (1 to 1.1 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or NMR.

  • Upon completion, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate from the nonpolar solvent.

  • If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and an anti-solvent like hexane or diethyl ether can be added to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold hexane or diethyl ether to remove any unreacted starting materials.

  • Dry the final product, this compound, under vacuum to yield a white to off-white solid.

Analysis of Mitochondrial Oxygen Consumption

This protocol outlines the use of DTPB to measure its effect on mitochondrial respiration using a Clark-type electrode or a Seahorse XF Analyzer.[7]

Materials:

  • Isolated mitochondria from cell culture or tissue

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, EGTA)

  • Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

  • ADP (Adenosine diphosphate)

  • This compound (DTPB) stock solution (e.g., in DMSO or ethanol)

  • Oxygen consumption measurement system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Procedure:

  • System Preparation: Calibrate the oxygen electrode or prepare the Seahorse analyzer according to the manufacturer's instructions. Equilibrate the respiration buffer to the desired temperature (e.g., 37°C).

  • Baseline Measurement: Add the respiration buffer to the chamber, followed by the isolated mitochondria (typically 0.1-0.5 mg/mL protein concentration). Record the baseline oxygen level.

  • State 2 Respiration: Add the respiratory substrate (e.g., glutamate/malate). A slight increase in oxygen consumption may be observed (State 2 respiration).

  • DTPB Incubation: Add the desired concentration of DTPB to the chamber and incubate for a defined period to allow for mitochondrial uptake and action.

  • State 3 Respiration: Initiate ATP synthesis-linked respiration by adding a known amount of ADP. In a typical experiment, this leads to a sharp increase in oxygen consumption (State 3). The inhibitory effect of DTPB will be observed as a blunted or reduced State 3 respiration rate compared to a vehicle control.

  • Data Analysis: Calculate the oxygen consumption rate (OCR) from the slope of the oxygen concentration trace. Compare the OCRs before and after the addition of DTPB, and relative to control experiments without the inhibitor, to quantify the inhibitory effect of DTPB on mitochondrial respiration.

Wittig Reaction Protocol

This protocol provides a general framework for using DTPB in a Wittig reaction to synthesize an alkene from an aldehyde or ketone.

Materials:

  • This compound

  • A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe))

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Aldehyde or ketone

  • Reaction flask, syringes, magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Formation:

    • Suspend this compound (1 molar equivalent) in an anhydrous solvent like THF in a flask under an inert atmosphere.

    • Cool the suspension in an ice bath or dry ice/acetone bath.

    • Slowly add the strong base (e.g., 1 molar equivalent of n-BuLi) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

    • Allow the mixture to stir at this temperature for 30-60 minutes.

  • Reaction with Carbonyl:

    • Dissolve the aldehyde or ketone (0.9-1.0 molar equivalents) in the same anhydrous solvent.

    • Slowly add the carbonyl solution to the ylide suspension at the reduced temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

    • Purify the alkene using column chromatography.

Phase Transfer Catalysis Protocol

This protocol describes a representative nucleophilic substitution reaction using DTPB as a phase transfer catalyst (PTC).

Materials:

  • This compound (catalytic amount, e.g., 1-10 mol%)

  • Aqueous solution of a nucleophile (e.g., sodium cyanide, sodium phenoxide)

  • Organic solvent immiscible with water (e.g., toluene, dichloromethane)

  • Organic substrate (e.g., an alkyl halide like 1-bromooctane)

  • Reaction vessel with vigorous stirring capability

Procedure:

  • Combine the organic substrate and the organic solvent in the reaction vessel.

  • Add the aqueous solution of the nucleophile.

  • Add the catalytic amount of this compound to the biphasic mixture.

  • Stir the mixture vigorously at the desired temperature (room temperature to reflux) to ensure a large surface area between the two phases. Vigorous stirring is crucial for efficient phase transfer catalysis.

  • Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by GC or TLC.

  • Upon completion, stop the stirring and allow the layers to separate.

  • Separate the organic layer, wash it with water and then brine.

  • Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation.

  • Purify the product if necessary, typically by distillation or column chromatography.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with significant applications in organic synthesis and as a potential therapeutic agent. This document details the experimental protocol for its preparation, methods for its characterization, and expected analytical data.

Introduction

This compound (DTPB) is a lipophilic cation belonging to the family of quaternary phosphonium salts. Its structure, featuring a long alkyl chain and three phenyl groups attached to a positively charged phosphorus atom, imparts unique properties that make it a versatile compound in various scientific domains. In organic chemistry, it serves as a phase-transfer catalyst and a precursor for Wittig reagents, which are instrumental in the formation of carbon-carbon double bonds.[1] In the biomedical field, the lipophilic and cationic nature of DTPB facilitates its accumulation within mitochondria, making it a valuable molecular scaffold for the development of mitochondria-targeted drugs.

This guide presents a standard laboratory procedure for the synthesis of DTPB via the reaction of triphenylphosphine with 1-bromododecane. Furthermore, it outlines the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).

Synthesis of this compound

The synthesis of DTPB is typically achieved through a nucleophilic substitution reaction (SN2) between triphenylphosphine and 1-bromododecane.[2] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromododecane, displacing the bromide ion and forming the phosphonium salt.

Experimental Protocol

Materials:

  • Triphenylphosphine (PPh₃)

  • 1-Bromododecane (CH₃(CH₂)₁₁Br)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

  • To this solution, add 1-bromododecane (1.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The DTPB product will typically precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethyl acetate and then with hexane to remove any unreacted starting materials and impurities.

  • For further purification, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot toluene or ethyl acetate and allowing it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3]

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants Triphenylphosphine + 1-Bromododecane Reaction Reflux (110°C, 24-48h) Reactants->Reaction Solvent Anhydrous Toluene Solvent->Reaction Precipitation Cool to Room Temperature (Precipitation of DTPB) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Ethyl Acetate and Hexane Filtration->Washing Purification Recrystallization (Optional) Washing->Purification Drying Dry under Vacuum Washing->Drying If no recrystallization Purification->Drying Final_Product Dodecyltriphenylphosphonium Bromide (DTPB) Drying->Final_Product Characterization_Workflow Characterization of this compound DTPB Synthesized DTPB Physical Physical Properties (Appearance, Melting Point) DTPB->Physical NMR NMR Spectroscopy (¹H and ¹³C) DTPB->NMR MS Mass Spectrometry DTPB->MS Thermal Thermal Analysis (TGA/DSC) DTPB->Thermal Purity_Assessment Purity Assessment Physical->Purity_Assessment Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Thermal_Stability Thermal Stability Thermal->Thermal_Stability

References

Solubility of Dodecyltriphenylphosphonium Bromide in DMSO and Ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dodecyltriphenylphosphonium bromide (DTPB) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document summarizes available quantitative data, presents a general experimental protocol for solubility determination, and visualizes a key application workflow for this versatile compound.

Core Data Presentation

The solubility of a compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug delivery systems. This compound, a quaternary phosphonium salt, exhibits good solubility in polar organic solvents. The experimentally determined solubility values for DTPB in DMSO and ethanol are summarized below.

SolventSolubilityMolar Concentration (approx.)
Dimethyl Sulfoxide (DMSO)50 mg/mL[1]~97.7 mM
Ethanol25 mg/mL[1]~48.9 mM

Note: The molar concentration is calculated based on the molecular weight of DTPB, which is 511.52 g/mol .

Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month[1]. For long-term storage, the compound is stable for two years from the date of purchase as supplied[1].

Experimental Protocols

While specific experimental details for the above-cited solubility data are not extensively published, a general methodology for determining the solubility of a chemical compound in a given solvent can be followed. This protocol is adapted from standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a specified solvent (DMSO or Ethanol) at a given temperature.

Materials:

  • This compound (DTPB)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol (EtOH)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated micropipettes

  • Glass vials with screw caps

  • Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of DTPB to a series of glass vials.

    • Pipette a known volume of the desired solvent (DMSO or ethanol) into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Weigh the vial containing the dried residue.

      • The difference in weight will give the mass of DTPB dissolved in the known volume of solvent.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of DTPB of known concentrations.

      • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent.

      • Analyze the diluted sample using the calibrated instrument to determine the concentration of DTPB.

  • Data Analysis:

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved DTPB by the volume of the solvent.

    • Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Mandatory Visualization

This compound is widely utilized as a phase transfer catalyst (PTC) in organic synthesis. This process facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The following diagram illustrates the general workflow of DTPB as a phase transfer catalyst.

G Nu_aq Nucleophile (Nu⁻) Q_Nu_org Ion Pair (Q⁺Nu⁻) Nu_aq->Q_Nu_org Phase Transfer M_Nu Salt (M⁺Nu⁻) M_Nu->Nu_aq R_X Organic Substrate (R-X) R_Nu Product (R-Nu) DTPB_org DTPB (Q⁺X⁻) R_Nu->DTPB_org Regeneration M_X_aq Byproduct (M⁺X⁻) DTPB_org->M_X_aq Byproduct Transfer Q_Nu_org->R_Nu Reaction

Workflow of DTPB as a Phase Transfer Catalyst.

In this workflow, the dodecyltriphenylphosphonium cation (Q⁺) forms an ion pair with the nucleophile (Nu⁻) from the aqueous phase. This lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase, where it can react with the organic substrate (R-X) to form the product (R-Nu). The regenerated catalyst (Q⁺X⁻) then returns to the aqueous interface to repeat the cycle.

References

An In-Depth Technical Guide to Dodecyltriphenylphosphonium Bromide as a Mitochondria-Targeting Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltriphenylphosphonium bromide (C12TPP) is a lipophilic cation that has emerged as a significant tool in mitochondrial research and a promising candidate for targeted drug delivery. Its unique chemical structure, featuring a positively charged triphenylphosphonium head group and a twelve-carbon alkyl chain, facilitates its accumulation within the mitochondrial matrix. This targeted accumulation is driven by the large mitochondrial membrane potential. This guide provides a comprehensive technical overview of C12TPP, including its synthesis, mechanism of action, and its effects on cellular bioenergetics and signaling pathways. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate its application in research and drug development.

Introduction to Mitochondria-Targeting Agents

Mitochondria are central to cellular metabolism and are implicated in a wide array of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This has made them an attractive target for therapeutic intervention. Mitochondria-targeting agents are designed to selectively accumulate within these organelles, thereby delivering therapeutic payloads or modulating mitochondrial function with high specificity. The most common strategy for mitochondrial targeting involves the use of delocalized lipophilic cations (DLCs), such as the triphenylphosphonium (TPP) cation.[1] The large negative membrane potential across the inner mitochondrial membrane (approximately -180 mV) drives the electrophoretic uptake and accumulation of these positively charged molecules into the mitochondrial matrix, where their concentration can be several hundred-fold higher than in the cytoplasm.[1]

This compound (C12TPP): Core Properties

C12TPP is a member of the alkyl-TPP family of compounds. Its amphipathic nature, with a lipophilic dodecyl tail and a cationic TPP head, allows it to readily cross cellular and mitochondrial membranes.

Chemical and Physical Properties:

PropertyValueReference
Chemical Formula C₃₀H₄₀BrP[2]
Molecular Weight 511.52 g/mol [2]
Appearance White to yellow powder[3]
Melting Point 85-88 °C[2]
CAS Number 15510-55-1[2]

Mechanism of Mitochondrial Accumulation

The primary driver for the mitochondrial accumulation of C12TPP is the mitochondrial membrane potential (ΔΨm). The process can be conceptualized as a two-step journey:

  • Cellular Uptake: C12TPP first crosses the plasma membrane, a process facilitated by its lipophilicity.

  • Mitochondrial Sequestration: Once in the cytoplasm, the positively charged TPP moiety is strongly attracted to the negatively charged mitochondrial matrix, leading to its significant accumulation within the mitochondria.[1]

This targeted accumulation is a key feature that enables the use of C12TPP as a carrier for delivering other molecules to the mitochondria or for directly modulating mitochondrial function.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix (High Negative Potential) C12TPP_ext C12TPP C12TPP_cyto C12TPP C12TPP_ext->C12TPP_cyto Plasma Membrane C12TPP_mito C12TPP (Accumulated) C12TPP_cyto->C12TPP_mito Inner Mitochondrial Membrane (ΔΨm driven) C12TPP C12TPP Mito_Dysfunction Mitochondrial Dysfunction (↓ ATP/AMP ratio) C12TPP->Mito_Dysfunction AMPK AMPK Mito_Dysfunction->AMPK activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK phosphorylation Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation) pAMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis) pAMPK->Anabolism pAMPK p-AMPK (Active) mTORC1 mTORC1 pAMPK->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth inhibits C12TPP C12TPP Mito_Stress Mitochondrial Stress C12TPP->Mito_Stress CytC Cytochrome c (release) Mito_Stress->CytC Casp9 Caspase-9 (activation) CytC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Start Cell Culture with C12TPP Harvest Harvest Cells Start->Harvest Fractionation Subcellular Fractionation Harvest->Fractionation Mito Mitochondrial Fraction Fractionation->Mito Cyto Cytosolic Fraction Fractionation->Cyto Extraction_M Extraction Mito->Extraction_M Extraction_C Extraction Cyto->Extraction_C LCMS_M LC-MS Analysis Extraction_M->LCMS_M LCMS_C LC-MS Analysis Extraction_C->LCMS_C Quant_M Quantify C12TPP LCMS_M->Quant_M Quant_C Quantify C12TPP LCMS_C->Quant_C Ratio Calculate Mito/Cyto Ratio Quant_M->Ratio Quant_C->Ratio

References

An In-depth Technical Guide to Lipophilic Cation Accumulation in Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the accumulation of lipophilic cations within mitochondria, a process of significant interest for probing mitochondrial function and for the targeted delivery of therapeutic agents.

Core Mechanism of Accumulation

The primary driver for the accumulation of lipophilic cations in mitochondria is the organelle's substantial negative-inside membrane potential across its inner membrane (ΔΨm). This potential is generated by the electron transport chain, which actively pumps protons out of the mitochondrial matrix, creating a potent electrochemical gradient.[1][2]

Delocalized lipophilic cations (DLCs), such as triphenylphosphonium (TPP+) and rhodamine derivatives, possess a positive charge that is distributed over a large, hydrophobic surface.[3][4] This characteristic allows them to readily permeate biological membranes, including the plasma membrane and the outer and inner mitochondrial membranes.[4][5][6] Once inside the cell, these cations are electrophoretically driven to accumulate in the most negatively charged compartment, the mitochondrial matrix.[5][7][8]

The accumulation can be theoretically quantified by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a membrane.[9] For a monovalent cation at 37°C, the equation predicts a tenfold accumulation for every 61.5 mV of negative membrane potential.[10] Given that the mitochondrial membrane potential typically ranges from -120 mV to -180 mV, this results in a several hundred-fold accumulation of lipophilic cations within the mitochondria compared to the cytoplasm.[3][5][10]

TPP_Electrode_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Assemble and Calibrate TPP+ Electrode e1 Add Respiration Buffer and Substrates p1->e1 p2 Isolate Mitochondria e2 Add Isolated Mitochondria p2->e2 e1->e2 e3 Record TPP+ Uptake e2->e3 e4 Add ADP (State 3) e3->e4 e5 Add Uncoupler (CCCP) e4->e5 a1 Calculate TPP+ Accumulation e5->a1 a2 Calculate ΔΨm using Nernst Equation a1->a2 Fluorescence_Microscopy_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis p1 Seed Cells on Imaging Dish s1 Wash Cells with Imaging Buffer p1->s1 s2 Incubate with Fluorescent Dye (e.g., TMRM) s1->s2 i1 Live-Cell Fluorescence Microscopy s2->i1 i2 Treat with Stimulus or Uncoupler (Control) i1->i2 Optional Treatment i3 Quantify Fluorescence Intensity in Mitochondria i1->i3 i2->i3 Drug_Delivery_Concept cluster_Mito Mitochondrial Matrix Target Mitochondrial Target (e.g., ETC, mtDNA) Compound Lipophilic Cation (TPP+) Linker Therapeutic Drug Accumulation Accumulation (driven by ΔΨm) Compound:c->Accumulation Accumulation->Target Increased Local Concentration

References

An In-depth Technical Guide to the Surfactant Properties of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of phosphonium salts, a class of cationic surfactants with diverse and promising applications. This document details their synthesis, key surfactant characteristics, and the experimental methods used for their evaluation. Particular emphasis is placed on their quantitative properties, experimental protocols, and mechanisms of action relevant to drug development and antimicrobial research.

Introduction to Phosphonium Salt Surfactants

Phosphonium salts are organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. When one or more of these substituents are long-chain alkyl groups, the molecule exhibits amphiphilic properties, functioning as a cationic surfactant. These surfactants are gaining increasing interest due to their unique properties, which can include superior thermal stability and biocidal activity compared to their more common quaternary ammonium counterparts.

The general structure of a phosphonium salt surfactant consists of a hydrophilic phosphonium head group and one or more hydrophobic alkyl tails. Variations in the length and number of alkyl chains, as well as the other substituents on the phosphorus atom, allow for the fine-tuning of their surfactant properties and applications.

Synthesis of Phosphonium Salt Surfactants

The synthesis of phosphonium salt surfactants is typically achieved through the quaternization of a phosphine with an alkyl halide. This is an SN2 reaction that is generally efficient and high-yielding.

General Synthesis of Alkyl Triphenylphosphonium Bromide:

A common method for preparing alkyl triphenylphosphonium salts involves the reaction of triphenylphosphine with an appropriate alkyl halide.[1]

Synthesis_Workflow Triphenylphosphine Triphenylphosphine ReactionMixture Reaction Mixture Triphenylphosphine->ReactionMixture AlkylHalide Alkyl Halide (e.g., 1-Bromododecane) AlkylHalide->ReactionMixture Solvent Solvent (e.g., Toluene) Solvent->ReactionMixture Heating Heating (e.g., 140°C) Cooling Cooling Heating->Cooling ReactionMixture->Heating Precipitate Precipitate (Phosphonium Salt) Cooling->Precipitate Filtration Filtration Precipitate->Filtration FinalProduct Alkyl Triphenylphosphonium Bromide Filtration->FinalProduct

Synthesis workflow for alkyl triphenylphosphonium bromide.

Synthesis of Gemini Phosphonium Surfactants:

Gemini phosphonium surfactants, which contain two phosphonium head groups and two alkyl tails connected by a spacer, can be synthesized by reacting bis(diphenylphosphino)alkanes with an excess of a long-chain alkyl bromide.[2]

Core Surfactant Properties and Their Characterization

The surfactant properties of phosphonium salts are primarily defined by their ability to adsorb at interfaces and to self-assemble into micelles in solution. Key parameters include the critical micelle concentration (CMC), surface tension reduction, and the thermodynamics of micellization.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form. It is a fundamental parameter that indicates the efficiency of a surfactant. A lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles. The CMC is influenced by the structure of the surfactant, particularly the length of the hydrophobic alkyl chain; a longer chain generally leads to a lower CMC.

Surface Tension Reduction

Phosphonium salt surfactants, like other surfactants, reduce the surface tension of water. The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γ_cmc). A lower γ_cmc indicates a greater ability to reduce surface tension.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters are the Gibbs free energy of micellization (ΔG°_mic), the enthalpy of micellization (ΔH°_mic), and the entropy of micellization (ΔS°_mic). These parameters provide insight into the driving forces behind micellization.

The Gibbs free energy of micellization is typically negative, indicating that micellization is a spontaneous process.[3] It can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°_mic = (2 - β)RT ln(CMC)

where:

  • β is the degree of counterion binding to the micelle

  • R is the gas constant

  • T is the absolute temperature

The enthalpy of micellization (ΔH°_mic) can be determined from the temperature dependence of the CMC and provides information about the heat absorbed or released during micellization. The entropy of micellization (ΔS°_mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°_mic = ΔH°_mic - TΔS°_mic

A positive entropy change is often the primary driving force for micellization, which is attributed to the hydrophobic effect and the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.[3]

Data Presentation: Quantitative Surfactant Properties

The following tables summarize the quantitative surfactant properties of various phosphonium salts.

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of n-Alkyltriphenylphosphonium Bromides at Various Temperatures [3]

SurfactantTemperature (K)CMC (mM)Degree of Counterion Binding (β)ΔG°_mic (kJ/mol)ΔH°_mic (kJ/mol)TΔS°_mic (kJ/mol)
Decyltriphenylphosphonium Bromide (C10TPPBr) 2937.540.49-15.1-3.811.3
2987.640.48-15.5-4.411.1
3038.100.46-15.7-5.110.6
Dodecyltriphenylphosphonium Bromide (C12TPPBr) 2931.790.45-19.4-7.212.2
2981.810.44-19.8-8.211.6
3031.840.45-20.1-9.210.9
Tetradecyltriphenylphosphonium Bromide (C14TPPBr) 2930.490.34-23.8-12.111.7
2980.550.39-24.0-13.710.3
3030.620.37-24.3-15.39.0
Hexadecyltriphenylphosphonium Bromide (C16TPPBr) 2930.140.34-28.1-15.812.3
2980.160.38-28.2-17.810.4
3030.160.31-29.0-19.89.2

Table 2: Surfactant Properties of Gemini Phosphonium Surfactants

SurfactantSolventTemperature (°C)CMC (mM)
12-2-12P 50/50 (v/v) Water-Methanol251.0

Note: Data for gemini phosphonium surfactants is less readily available in comprehensive tables. The 12-2-12P gemini surfactant was poorly soluble in water, and its CMC could not be measured in pure water by isothermal titration calorimetry.[2]

Experimental Protocols

Accurate determination of the surfactant properties of phosphonium salts requires precise experimental techniques. The following are detailed methodologies for key experiments.

Synthesis of this compound (C12TPPBr)

This procedure is a representative method for the synthesis of alkyltriphenylphosphonium bromide surfactants.

Materials:

  • Triphenylphosphine

  • 1-Bromododecane

  • Toluene (or another suitable non-polar solvent)

Procedure:

  • Dissolve equimolar amounts of triphenylphosphine and 1-bromododecane in a minimal amount of toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 110-140°C) under a nitrogen atmosphere.[1]

  • Maintain the reflux for a period of 12-24 hours, while stirring vigorously.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The phosphonium salt will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Dry the purified this compound under vacuum.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like phosphonium salts. It relies on the change in the electrical conductivity of the solution as micelles are formed.

Conductometry_Workflow cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis PrepStock Prepare concentrated stock solution of phosphonium salt PrepDilutions Prepare a series of dilutions PrepStock->PrepDilutions MeasureConductivity Measure conductivity of each dilution at constant temperature PrepDilutions->MeasureConductivity PlotData Plot conductivity vs. concentration MeasureConductivity->PlotData FindInflection Identify the inflection point PlotData->FindInflection DetermineCMC CMC is the concentration at the inflection point FindInflection->DetermineCMC

Workflow for CMC determination by conductometry.

Procedure:

  • Solution Preparation: Prepare a concentrated stock solution of the phosphonium salt in deionized water. Create a series of dilutions from the stock solution.

  • Measurement: Using a calibrated conductivity meter, measure the electrical conductivity of each solution, starting from the most dilute. Ensure the temperature is kept constant throughout the measurements.

  • Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of surfactant solutions at different concentrations.

Procedure:

  • Solution Preparation: Prepare a series of solutions of the phosphonium salt in deionized water, covering a range of concentrations below and above the expected CMC.

  • Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration and then plateau. The concentration at which the break in the curve occurs is the CMC, and the surface tension value in the plateau region is the γ_cmc.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of both the CMC and the enthalpy of micellization in a single experiment.

Procedure:

  • Sample Preparation: Prepare a solution of the phosphonium salt at a concentration well above its CMC in the syringe. Fill the sample cell with deionized water or the same buffer used for the surfactant solution.

  • Titration: Perform a series of small injections of the concentrated surfactant solution into the sample cell while monitoring the heat evolved or absorbed.

  • Data Analysis: The raw data will show peaks corresponding to the heat of each injection. Integrating these peaks yields a titration curve of enthalpy change versus total surfactant concentration. The inflection point of this sigmoidal curve corresponds to the CMC, and the magnitude of the change in enthalpy across the transition is the enthalpy of micellization (ΔH°_mic).

Mechanism of Action: Antimicrobial Properties

Phosphonium salt surfactants often exhibit potent antimicrobial activity. Their mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Negatively Charged Bacterial Membrane Adsorption Electrostatic Adsorption Membrane->Adsorption Phosphonium Positively Charged Phosphonium Head Group Phosphonium->Adsorption attracts HydrophobicTail Hydrophobic Alkyl Tail Insertion Insertion of Alkyl Tail into Lipid Bilayer HydrophobicTail->Insertion Adsorption->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of bacterial membrane disruption by phosphonium salt surfactants.

The positively charged phosphonium head group is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic alkyl tail(s) into the lipid bilayer. This insertion disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Structure-Property Relationships

The surfactant and biological properties of phosphonium salts are strongly dependent on their molecular structure.

  • Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC and increased surface activity. There is often an optimal chain length for maximum antimicrobial activity.

  • Head Group Structure: The nature of the other substituents on the phosphorus atom can influence the packing of the surfactant molecules at interfaces and in micelles, thereby affecting the surfactant properties.

  • Gemini vs. Monomeric Surfactants: Gemini phosphonium surfactants, with their two head groups and two tails, typically exhibit much lower CMCs and greater surface activity than their corresponding single-chain counterparts.

Applications

The unique properties of phosphonium salt surfactants have led to their investigation in a variety of applications, including:

  • Antimicrobial Agents and Biocides: For disinfecting surfaces and treating biofilms.[1]

  • Drug Delivery: As excipients to enhance the solubility and delivery of poorly water-soluble drugs.

  • Phase Transfer Catalysts: Facilitating reactions between reactants in immiscible phases.

  • Stabilizers for Nanoparticles: Preventing the aggregation of nanoparticles in solution.

  • Ionic Liquids: Phosphonium salts with appropriate anions can be liquid at or near room temperature and have applications as environmentally friendly solvents and electrolytes.

Conclusion

Phosphonium salt surfactants represent a versatile and promising class of cationic surfactants. Their tunable structures allow for the optimization of their surfactant and biological properties for a wide range of applications, from materials science to drug development. A thorough understanding of their synthesis, quantitative properties, and mechanisms of action, as detailed in this guide, is essential for harnessing their full potential. The experimental protocols provided herein offer a foundation for the accurate characterization of these fascinating molecules.

References

Dodecyltriphenylphosphonium bromide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt. It includes its chemical structure, IUPAC name, and relevant identifiers.

Chemical Structure and Nomenclature

This compound is an organic salt composed of a dodecyltriphenylphosphonium cation and a bromide anion.[1][2] The cation features a phosphorus atom bonded to three phenyl groups and one dodecyl chain.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dodecyl(triphenyl)phosphanium bromide .[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 15510-55-1[1][3]
Molecular Formula C₃₀H₄₀BrP[1][4]
Molecular Weight 511.52 g/mol [4][5]
InChI 1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1[1]
InChIKey NSIFOGPAKNSGNW-UHFFFAOYSA-M[1]
Canonical SMILES CCCCCCCCCCCC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-][1]
Synonyms n-Dodecyl triphenylphosphonium bromide, Lauryltriphenylphosphonium bromide[1][5]

Structural Visualization

The chemical structure of this compound can be represented as a central phosphorus atom with a positive charge, covalently bonded to three phenyl rings and a twelve-carbon alkyl chain (dodecyl group). The bromide ion is present as a counter-ion.

Caption: Chemical structure of this compound.

References

Quaternary Phosphonium Salts: A Technical Guide to Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. This unique structure imparts a range of versatile properties, making them invaluable tools in various fields of basic and applied research, including organic synthesis, materials science, and medicine. Their stability, tunability, and reactivity have positioned them as critical components in applications ranging from catalysis to targeted drug delivery. This technical guide provides a comprehensive overview of the core basic research applications of quaternary phosphonium salts, with a focus on their roles as phase transfer catalysts, biocidal agents, and mitochondria-targeting moieties in drug development.

Phase Transfer Catalysis: Bridging Chemical Divides

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. Quaternary phosphonium salts excel as phase transfer catalysts due to their ability to form lipophilic ion pairs with anions, transporting them into the organic phase where the reaction can proceed.

Advantages of Phosphonium Salts in PTC

Quaternary phosphonium salts offer several advantages over their ammonium-based counterparts, primarily stemming from their greater thermal and chemical stability.[1][2] Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination (a degradation pathway in the presence of heat and base), phosphonium salts are not prone to this degradation route.[1][2] This enhanced stability makes them the catalysts of choice for reactions requiring elevated temperatures or strongly basic conditions.[1] The larger and more lipophilic nature of the phosphonium cation can also lead to more efficient anion transfer and, consequently, higher reaction yields.[1][2]

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various quaternary phosphonium and ammonium salts in the alkylation of sodium benzoate with butyl bromide.

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetraphenylphosphonium Bromide (TPPB)Quaternary Phosphonium98
Tetra-n-butylphosphonium Bromide (TBPB)Quaternary Phosphonium95
Tricaprylylmethylammonium Chloride (Aliquat 336)Quaternary Ammonium92
Tetra-n-butylammonium Bromide (TBAB)Quaternary Ammonium91
Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]
Experimental Protocol: Synthesis of Butyl Benzoate via Phase Transfer Catalysis

This protocol describes a typical procedure for comparing the catalytic efficiency of different phase transfer catalysts in an esterification reaction.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • Deionized Water

  • Phase Transfer Catalyst (e.g., Tetraphenylphosphonium Bromide)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask, add sodium benzoate (1:1 molar ratio to butyl bromide) and the selected phase transfer catalyst (0.001 mol).

  • Add 100 mL of toluene and 100 mL of deionized water to the flask to create a biphasic system.

  • Add butyl bromide to the reaction mixture.

  • Heat the mixture to 60°C and stir at a constant speed of 500 rpm for 60 minutes.

  • Monitor the reaction progress by tracking the consumption of sodium benzoate via a suitable analytical method (e.g., titration or HPLC).

  • Upon completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product, butyl benzoate.

  • Purify the product if necessary and calculate the yield.

Logical Workflow for Phase Transfer Catalysis

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle Anion_aq Anion (A⁻) Catalyst_ion_pair Q⁺A⁻ Anion_aq->Catalyst_ion_pair Ion Exchange Cation_aq Cation (M⁺) Reactant_org Reactant (RX) Product_org Product (RA) Reactant_org->Product_org Catalyst_org Q⁺X⁻ Catalyst_org->Anion_aq Return to Aqueous Phase Catalyst_ion_pair->Reactant_org Reaction Catalyst_ion_pair->Catalyst_org Regeneration

Caption: General mechanism of phase transfer catalysis showing the catalyst cycle.

Biocidal Applications: Combating Microbial Threats

Quaternary phosphonium salts exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.[3][4] Their mechanism of action is generally attributed to the disruption of cell membranes. The positively charged phosphorus center is electrostatically attracted to the negatively charged components of microbial cell walls and membranes, leading to the insertion of the lipophilic alkyl chains into the lipid bilayer.[5] This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell death.[5]

Structure-Activity Relationships

The biocidal efficacy of QPS is influenced by several structural factors, most notably the length of the alkyl chains attached to the phosphorus atom. Optimal activity is typically observed with chain lengths between C10 and C14.[4][6] The nature of the counter-ion can also play a role in the overall antimicrobial effect.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quaternary phosphonium salts against various microorganisms.

Quaternary Phosphonium SaltMicroorganismMIC (µg/mL)
Tri-tert-butyl(n-dodecyl)phosphonium bromideStaphylococcus aureus0.12 - 0.98
Tri-tert-butyl(n-dodecyl)phosphonium bromideBacillus cereus0.12 - 0.98
Tri-tert-butyl(n-dodecyl)phosphonium bromideEnterococcus faecalis0.12 - 0.98
Tri-tert-butyl(n-tridecyl)phosphonium bromideStaphylococcus aureus (MRSA)0.49
Alkyl-triphenylphosphonium salt (C12 chain)Staphylococcus aureus CECT 9761 - 2
Alkyl-triphenylphosphonium salt (C14 chain)Staphylococcus aureus CECT 9761 - 2
MIC values are presented as a range from multiple studies where applicable.[3][4]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a quaternary phosphonium salt.

Materials:

  • Quaternary Phosphonium Salt (test compound)

  • Bacterial or fungal strain

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Serial Dilutions: Prepare a stock solution of the QPS in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted QPS. Include a positive control (inoculum without QPS) and a negative control (medium without inoculum).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the QPS that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Antimicrobial Action

Antimicrobial_Mechanism QPS Quaternary Phosphonium Salt (QPS) Cell_Wall Bacterial Cell Wall (Negatively Charged) QPS->Cell_Wall Electrostatic Attraction Cell_Membrane Cytoplasmic Membrane Cell_Wall->Cell_Membrane Penetration Disruption Membrane Disruption Cell_Membrane->Disruption Hydrophobic Interaction Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of antimicrobial action of quaternary phosphonium salts.

Mitochondria-Targeted Drug Delivery: A Precision Approach

The unique electrochemical properties of mitochondria, specifically their negative membrane potential, make them an attractive target for the selective delivery of therapeutic agents, particularly in the context of cancer therapy.[7][8] Triphenylphosphonium (TPP) cations, a class of QPS, are lipophilic and can readily cross cell and mitochondrial membranes, accumulating within the mitochondrial matrix in response to the membrane potential.[7][9] This targeted accumulation can be several hundred-fold higher in mitochondria than in the cytoplasm.[7]

Design of Mitochondria-Targeted Therapeutics

By covalently linking a therapeutic agent to a TPP moiety, the resulting conjugate can be selectively delivered to the mitochondria. This strategy has been employed to enhance the efficacy and reduce the off-target toxicity of various anticancer drugs, antioxidants, and imaging agents.[7][10]

Quantitative Cytotoxicity Data

The following table shows the half-maximal inhibitory concentration (IC50) values for a mitochondria-targeted phosphonium salt and a standard chemotherapeutic agent against cancer cell lines.

CompoundCell LineIncubation Time (h)IC50 (µM)
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP)MCF-7 (Breast Cancer)48~5
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP)HeLa (Cervical Cancer)48~7
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)48~1
Doxorubicin (Reference Drug)HeLa (Cervical Cancer)48~0.5
IC50 values are approximate and can vary based on experimental conditions.[11]
Experimental Protocol: Synthesis of an Alkyltriphenylphosphonium Salt

This protocol describes a general method for the synthesis of an alkyltriphenylphosphonium salt, a common precursor for mitochondria-targeted compounds.[12]

Materials:

  • Alkyl Halide (e.g., an ω-bromoalkanoic acid ester)

  • Triphenylphosphine (PPh3)

  • Toluene or another suitable solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the alkyl halide and an equimolar amount of triphenylphosphine in toluene.

  • Reflux the mixture with stirring for 24-48 hours. The reaction progress can be monitored by 31P NMR spectroscopy.

  • After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will often precipitate out of the solution.

  • Collect the solid product by filtration and wash it with a non-polar solvent like hexane or ether to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting phosphonium salt can then be used for conjugation to a therapeutic molecule.

Experimental Workflow for Evaluating Mitochondrial Targeting

Mito_Targeting_Workflow cluster_synthesis Synthesis cluster_cell_culture Cell-Based Assays Synthesis Synthesis of TPP-Drug Conjugate Cell_Treatment Treat Cancer Cells with TPP-Drug Conjugate Synthesis->Cell_Treatment Localization Confirm Mitochondrial Localization (e.g., Fluorescence Microscopy) Cell_Treatment->Localization Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Cell_Treatment->Cytotoxicity Apoptosis Evaluate Apoptosis Induction (e.g., Flow Cytometry) Cytotoxicity->Apoptosis

Caption: Experimental workflow for the development and evaluation of mitochondria-targeted therapeutics.

Conclusion

Quaternary phosphonium salts are a class of remarkably versatile compounds with significant and expanding applications in basic research. Their superior stability as phase transfer catalysts, potent broad-spectrum activity as biocides, and their ability to act as effective mitochondria-targeting vectors in drug delivery underscore their importance to the scientific community. The detailed protocols and structured data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing these powerful chemical tools in their own investigations. As research continues to uncover new functionalities and applications, the role of quaternary phosphonium salts in advancing science and technology is set to grow even further.

References

A Technical Guide to the Hygroscopic Nature and Storage of Dodecyltriphenylphosphonium Bromide (DTPB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt, is utilized in various scientific applications, including as a mitochondria-targeting agent and in the study of nanocomposite coatings.[1][2] A critical, yet often overlooked, physical property of DTPB is its hygroscopic nature—its tendency to attract and absorb moisture from the surrounding atmosphere.[3][4][5] Understanding and controlling this property is paramount for ensuring experimental reproducibility, maintaining chemical integrity, and achieving accurate quantitative results.

This guide provides an in-depth analysis of the hygroscopic characteristics of DTPB, outlines its proper storage and handling, and details the experimental protocols used to assess hygroscopicity.

The Hygroscopic Nature of this compound

DTPB is classified as a hygroscopic solid.[3][4] This means that when exposed to ambient air, it will readily absorb water vapor. The uptake of moisture can lead to significant physical and chemical consequences:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to critical errors in molar calculations, concentration preparations, and reaction stoichiometry.

  • Physical State Alteration: Moisture can cause the fine, white powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which affects its handling, flowability, and dissolution properties.[]

  • Chemical Degradation: The presence of water can potentially promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[7]

  • Impact on Formulation: In pharmaceutical development, uncontrolled water content can adversely affect the physical and chemical stability of active pharmaceutical ingredients (APIs) and the functionality of excipients.[8][9]

Quantitative Hygroscopicity Data

Hygroscopicity Classification% Weight Increase (w/w)Description
Non-hygroscopic< 0.2%No significant moisture absorption.
Slightly hygroscopic≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15%Readily absorbs moisture.
Very hygroscopic≥ 15%Absorbs a large amount of moisture.
DeliquescentSufficient water is absorbed to form a liquid solution.The solid dissolves in the absorbed atmospheric moisture.

Data adapted from the European Pharmacopoeia hygroscopicity standards.[9]

To ensure accuracy in research and development, it is crucial to determine the specific hygroscopicity profile of the DTPB batch in use.

Recommended Storage and Handling Protocols

Given its hygroscopic and air-sensitive properties, strict storage and handling procedures are mandatory to preserve the quality of DTPB.[3]

Storage Conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3]

  • Container: Keep the container tightly closed and sealed.[3][10]

  • Environment: Store in a dry, cool, and well-ventilated place, protected from moisture.[10][11] The recommended storage temperature is typically room temperature.[1][10]

  • Security: For safety and quality control, it is advised to store the compound locked up or in an area accessible only to authorized personnel.

Handling Procedures:

  • Work Environment: Handle the compound inside a glove box with a controlled inert atmosphere or, for short periods, in a fume hood with low ambient humidity.

  • Dispensing: When weighing, work quickly and efficiently to minimize exposure time to air. Use a dry, clean spatula and weighing vessel.

  • Resealing: After dispensing the required amount, promptly and securely reseal the container, purging the headspace with an inert gas if possible.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopicity of DTPB, Dynamic Vapor Sorption (DVS) is the state-of-the-art method. This gravimetric technique measures the mass change of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[]

Detailed Protocol for Dynamic Vapor Sorption (DVS) Analysis:

  • Sample Preparation:

    • Place 5–15 mg of the DTPB sample into a clean, dry DVS sample pan.[7]

    • Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

  • Initial Drying (Pre-treatment):

    • Place the sample pan into the DVS instrument.

    • Dry the sample in situ by exposing it to a continuous flow of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).[9] This establishes a dry reference weight.

  • Sorption/Desorption Isotherm:

    • Set the instrument temperature to a constant value, typically 25°C.

    • Program a humidity profile. A typical profile involves increasing the RH in stepwise increments (e.g., 10% steps) from 0% up to 90% RH (sorption phase).[7]

    • At each RH step, allow the sample mass to equilibrate until a stable weight is recorded.

    • Following the sorption phase, decrease the RH in the same stepwise increments from 90% back down to 0% RH (desorption phase).[7]

  • Data Analysis:

    • The instrument's software plots the change in mass (%) against the target relative humidity, generating a sorption-desorption isotherm curve.

    • Calculate the percentage weight gain at 80% RH to classify the hygroscopicity according to the European Pharmacopoeia standard.[7]

    • Analyze the isotherm shape to understand the moisture uptake mechanism (adsorption vs. absorption) and observe any hysteresis, which can indicate changes in the solid state.[7]

Visualized Workflows and Concepts

To further clarify the processes and implications discussed, the following diagrams illustrate key workflows.

G cluster_prep Preparation cluster_analysis DVS Analysis @ 25°C cluster_output Output p1 Weigh 5-15 mg of DTPB Sample p2 Place in DVS Sample Pan p1->p2 a1 Dry Sample (0% RH) p2->a1 a2 Sorption Phase (0% -> 90% RH) a1->a2 a3 Desorption Phase (90% -> 0% RH) a2->a3 o1 Generate Sorption Isotherm Plot a3->o1 o2 Classify Hygroscopicity o1->o2

Caption: Experimental workflow for DVS hygroscopicity analysis.

G cluster_consequences Consequences start Improper Storage of DTPB (Exposure to Ambient Air) process Attraction and Binding of Atmospheric Water Molecules start->process c1 Increased Mass -> Inaccurate Weighing process->c1 c2 Physical Change (Clumping, Caking) process->c2 c3 Potential Degradation -> Reduced Purity process->c3

References

An In-depth Technical Guide on the Anticorrosion Efficiency of Dodecyltriphenylphosphonium Bromide Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that has garnered attention for its potential applications in various fields, including as a corrosion inhibitor. Its molecular structure, featuring a long hydrophobic dodecyl chain and a bulky, positively charged triphenylphosphonium head group, makes it a candidate for forming protective layers on metal surfaces. This technical guide provides a comprehensive overview of the anticipated anticorrosion efficiency of DTPB coatings, drawing upon data from closely related compounds and established experimental protocols in the field of corrosion science.

While specific quantitative studies focusing solely on DTPB are limited in publicly available literature, extensive research on analogous long-chain quaternary phosphonium salts, such as hexadecyltriphenylphosphonium bromide (HPP), provides a strong predictive framework for the performance of DTPB.[1][2][3] DTPB is noted for its use in studies concerning the anticorrosion efficiency of nanocomposite coatings.[4][5]

Experimental Protocols

The evaluation of a corrosion inhibitor's efficacy is typically conducted through a series of electrochemical and surface analysis techniques. The following protocols, based on established methodologies for similar phosphonium-based inhibitors, are recommended for assessing the performance of DTPB coatings.[1][2][3]

1. Material and Solution Preparation:

  • Working Electrode: Mild steel specimens are sequentially polished with silicon carbide papers of varying grades, rinsed with distilled water and acetone, and dried.

  • Corrosive Medium: A 1 M hydrochloric acid (HCl) solution is commonly used as an aggressive corrosive environment.

  • Inhibitor Solutions: DTPB is dissolved in the corrosive medium at a range of concentrations to evaluate its dose-dependent effects.

2. Electrochemical Measurements: Electrochemical tests are typically performed in a standard three-electrode cell, with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Potentiodynamic Polarization (PDP): This technique measures the current response to a controlled change in potential. The working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP). The resulting Tafel plots are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. A small amplitude sinusoidal voltage is applied over a range of frequencies (e.g., 100 kHz to 0.1 Hz). The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). The inhibition efficiency can also be calculated from the R_ct values:

    IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

3. Surface Analysis:

  • Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the mild steel specimens before and after exposure to the corrosive medium, with and without the DTPB inhibitor. This provides visual evidence of the protective film formation and the reduction in corrosion damage.

Data Presentation: A Case Study with an Analogous Compound

As a direct reference, the following tables summarize the quantitative data from a study on hexadecyltriphenylphosphonium bromide (HPP), a closely related phosphonium salt, which demonstrates the typical performance of such inhibitors on mild steel in 1 M HCl.[1][2][3]

Table 1: Potentiodynamic Polarization Data for HPP

Concentration (mM)i_corr (μA/cm²)E_corr (mV vs. SCE)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)1023.5-485105.3-112.7-
0.01125.6-49298.6-108.987.7
0.0378.3-49895.4-105.292.3
0.0545.1-50592.1-101.895.6
0.0715.8-51288.9-98.598.5
0.0923.4-51090.2-99.697.7

Table 2: Electrochemical Impedance Spectroscopy Data for HPP

Concentration (mM)R_ct (Ω·cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
0 (Blank)45.8125.6-
0.01289.765.884.2
0.03548.245.391.6
0.05985.432.195.3
0.071856.321.597.5
0.091542.825.497.0

Data presented is for Hexadecyltriphenylphosphonium Bromide (HPP) and serves as a predictive model for the performance of DTPB.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Inhibitor Evaluation cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization prep_electrode Working Electrode (Mild Steel Polishing) pdp Potentiodynamic Polarization (PDP) prep_electrode->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_electrode->eis sem Scanning Electron Microscopy (SEM) prep_electrode->sem prep_solution Corrosive Medium (1 M HCl) prep_solution->pdp prep_solution->eis prep_inhibitor Inhibitor Solution (DTPB in HCl) prep_inhibitor->pdp prep_inhibitor->eis prep_inhibitor->sem data_analysis Calculate: - Inhibition Efficiency - Corrosion Rate - Rct, Cdl pdp->data_analysis eis->data_analysis

Caption: Workflow for evaluating the anticorrosion efficiency of DTPB.

inhibition_mechanism Proposed Anticorrosion Mechanism of DTPB cluster_metal Metal Surface in Corrosive Medium cluster_inhibitor DTPB Action metal Mild Steel (Fe) anodic Anodic Dissolution Fe -> Fe²⁺ + 2e⁻ metal->anodic cathodic Cathodic Reaction 2H⁺ + 2e⁻ -> H₂ metal->cathodic dtpb DTPB Molecule (Hydrophobic Tail & Cationic Head) adsorption Adsorption onto Steel Surface dtpb->adsorption film Formation of a Protective Barrier Film adsorption->film film->anodic Blocks Sites film->cathodic Hinders Reaction

Caption: General mechanism of DTPB corrosion inhibition.

Anticorrosion Mechanism

The anticorrosion properties of DTPB are attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The proposed mechanism involves several key steps:

  • Adsorption: In an acidic solution, the metal surface tends to be negatively charged. The positively charged triphenylphosphonium head group of the DTPB molecule is electrostatically attracted to the metal surface.

  • Film Formation: Once adsorbed, the long, hydrophobic dodecyl chains orient themselves away from the metal surface, creating a dense, non-polar layer. This layer acts as a physical barrier, preventing the diffusion of corrosive species (such as chloride ions and hydronium ions) to the metal surface.

  • Mixed-Type Inhibition: Based on data from analogous compounds, DTPB is expected to function as a mixed-type inhibitor. This means it impedes both the anodic reaction (the dissolution of iron) and the cathodic reaction (the evolution of hydrogen gas), as evidenced by the decrease in both anodic and cathodic current densities in polarization studies.[2]

The effectiveness of the protective film is dependent on the concentration of DTPB, with higher concentrations generally leading to greater surface coverage and higher inhibition efficiency, up to an optimal point.

Conclusion

This compound shows significant promise as an effective corrosion inhibitor, particularly for mild steel in acidic environments. While direct, comprehensive studies on DTPB are not widely available, the performance of structurally similar phosphonium salts suggests that DTPB coatings could achieve high levels of protection, potentially exceeding 98% efficiency. The primary mechanism of action is the formation of a protective adsorbed film that acts as a barrier to corrosive agents. For a definitive assessment of DTPB's capabilities, further experimental investigation using the detailed protocols outlined in this guide is recommended.

References

Methodological & Application

Application Notes: Dodecyltriphenylphosphonium (DTPP) Bromide for Mitochondrial Targeting in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondria have emerged as a critical target in oncology due to the distinct metabolic and bioenergetic profiles of cancer cells compared to healthy cells.[1][2] Cancer cells often exhibit elevated mitochondrial biogenesis and an increased mitochondrial membrane potential (ΔΨm), which can be exploited for targeted drug delivery.[2][3][4] Dodecyltriphenylphosphonium (DTPP) bromide is a lipophilic cation belonging to a class of molecules known as "mitocans," which are agents designed to selectively accumulate within mitochondria and induce cell death.[2] The triphenylphosphonium (TPP) moiety facilitates this targeting, allowing DTPP to bypass cellular membranes and concentrate within the negatively charged mitochondrial matrix, leading to the disruption of critical mitochondrial functions.[1][5]

Mechanism of Action

The primary mechanism of DTPP's anticancer activity stems from its selective accumulation within the mitochondria of cancer cells, driven by the high mitochondrial membrane potential. Once concentrated in the matrix, DTPP exerts its cytotoxic effects primarily by inhibiting oxidative phosphorylation (OXPHOS).[3][6] Studies using Seahorse XFe96 metabolic flux analysis have shown that DTPP potently inhibits the mitochondrial oxygen consumption rate (OCR).[3] This disruption of the electron transport chain leads to a cascade of downstream events:

  • ATP Depletion: Inhibition of OXPHOS severely reduces the cell's primary energy source, ATP, creating a metabolic crisis.[6]

  • Increased Reactive Oxygen Species (ROS): Impaired electron transport leads to the generation of superoxide and other reactive oxygen species, inducing oxidative stress.[2][7]

  • Mitochondrial Membrane Depolarization: The disruption of respiratory chain function and increased oxidative stress lead to a loss of mitochondrial membrane potential.[8]

  • Induction of Apoptosis: The combination of ATP depletion, ROS production, and membrane depolarization triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a caspase cascade (e.g., caspase-9 and caspase-3), culminating in programmed cell death.[7][9]

A key advantage of DTPP is its demonstrated selectivity, showing significantly lower toxicity to normal cells (e.g., human fibroblasts) at concentrations that are lethal to cancer cells and cancer stem cells (CSCs).[3][10]

Quantitative Data Summary

The following tables summarize the reported efficacy and selectivity of Dodecyltriphenylphosphonium (DTPP) bromide and the general efficacy of other mitocans against various cell lines.

Table 1: Cytotoxicity of Dodecyltriphenylphosphonium (d-TPP) Bromide

Cell Line Cell Type Effect Effective Concentration Citation
MCF-7 Breast Cancer Dose-dependently inhibits CSC propagation Not specified [3]
MCF-7 Breast Cancer Decreases viability of "bulk" cancer cells Not specified [3]
hTERT-BJ1 Normal Human Fibroblasts Little to no toxicity 50 - 100 nM [10]

| hTERT-BJ1 | Normal Human Fibroblasts | Reduced viability | 250 nM - 1 µM |[10] |

Table 2: General Efficacy of Mitocans in Cancer Cell Lines This table provides context on typical IC50 values for mitochondria-targeting agents, as specific comprehensive DTPP bromide IC50 data across multiple lines was not available in the provided search results.

Compound Class / Example Cell Line(s) IC50 Value Citation
Triterpenoid (from D. cinerea) CEM-ADR5000 (Resistant Leukemia) 7.65 µM [11]
Triterpenoid (from D. cinerea) HepG2 (Hepatocarcinoma) 44.17 µM [11]
Chalcone-DHPM Hybrid (9h) MCF-7 (Breast Cancer) 5.8 µM [12]
Chalcone-DHPM Hybrid (9h) HaCaT (Non-tumoral) > 100 µM [12]
Peptide-Doxorubicin Conjugate (2) MDA-MB-468 (Breast Cancer) 1.2 µM [13]

| Peptide-Doxorubicin Conjugate (2) | MCF 10A (Non-cancerous) | 15.1 µM |[13] |

Experimental Protocols & Visualizations

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is used to determine the concentration of DTPP bromide that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Allow cells to adhere and grow overnight at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Preparation: Prepare a stock solution of DTPP bromide in a suitable solvent (e.g., DMSO or sterile PBS). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of DTPP bromide. Include wells with vehicle-only (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubation: Incubate the plates for a specified period (typically 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[1] Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the DTPP bromide concentration to determine the IC50 value using non-linear regression analysis.

G cluster_workflow Experimental Workflow for DTPP Evaluation A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C DTPP Treatment (Serial Dilutions) B->C D Incubation (24-72 hours) C->D F Mitochondrial Assays (MMP, ROS) C->F Treat at IC50 G Apoptosis Assay (Annexin V / PI) C->G Treat at IC50 E Cytotoxicity Assay (e.g., MTT) D->E Determine IC50 H Data Analysis (IC50, % Apoptosis) E->H F->H G->H

Workflow for evaluating DTPP's effects on cancer cells.
Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This assay measures changes in ΔΨm, a key indicator of mitochondrial dysfunction and an early event in apoptosis.[1]

Methodology:

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate or chamber slides) and allow them to adhere. Treat the cells with DTPP bromide at the predetermined IC50 concentration for the desired time (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (e.g., CCCP, a known mitochondrial uncoupler).

  • JC-1 Staining: Prepare a fresh JC-1 staining solution at a final concentration of 1-5 µM in pre-warmed culture medium.[1]

  • Staining: Remove the treatment medium from the cells and wash once with warm PBS. Add the JC-1 staining solution to each well or slide.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.[1]

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium to remove excess dye.

  • Fluorescence Measurement: Immediately analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[1]

    • Healthy Cells (High ΔΨm): JC-1 forms J-aggregates, which emit red fluorescence (Excitation ~514 nm, Emission ~590 nm).

    • Apoptotic Cells (Low ΔΨm): JC-1 remains in its monomeric form, which emits green fluorescence (Excitation ~485 nm, Emission ~529 nm).[1]

  • Data Analysis: Quantify the change in ΔΨm by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

G cluster_pathway Mechanism of DTPP Mitochondrial Accumulation Extracellular DTPP (Extracellular) PlasmaMembrane Plasma Membrane Extracellular->PlasmaMembrane Cytosol DTPP in Cytosol PlasmaMembrane->Cytosol OuterMitoMembrane Outer Mitochondrial Membrane Cytosol->OuterMitoMembrane InnerMitoMembrane Inner Mitochondrial Membrane (High ΔΨm) OuterMitoMembrane->InnerMitoMembrane Matrix DTPP Accumulation in Matrix InnerMitoMembrane->Matrix Driven by Negative Potential

DTPP accumulation in the mitochondrial matrix.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with DTPP bromide at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in cold PBS, centrifuge again, and discard the supernatant.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

    • Viable Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

    • Necrotic Cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by DTPP bromide treatment compared to the control.

G cluster_pathway DTPP-Induced Intrinsic Apoptosis Pathway DTPP DTPP Accumulation in Mitochondria OXPHOS Inhibition of OXPHOS / ETC DTPP->OXPHOS ROS ↑ ROS Production OXPHOS->ROS MMP ↓ Mitochondrial Membrane Potential OXPHOS->MMP ROS->MMP CytoC Cytochrome C Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Signaling pathway of DTPP-induced apoptosis.

References

Application Notes and Protocols for Dodecyltriphenylphosphonium Bromide in 3D Mammosphere Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and metastasis. The mammosphere assay is a widely utilized in vitro method to enrich and quantify mammary CSCs, which form spherical colonies in non-adherent serum-free culture conditions. Dodecyltriphenylphosphonium bromide (DTPPBr) is a lipophilic cation that selectively accumulates within mitochondria, driven by the high mitochondrial membrane potential of cancer cells. This targeted accumulation disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production, and induction of apoptosis, making DTPPBr a promising candidate for targeting CSCs. These application notes provide a detailed protocol for the utilization of DTPPBr in a 3D mammosphere assay to assess its efficacy against breast CSCs.

Mechanism of Action

This compound belongs to a class of compounds known as mitocans, which selectively target the mitochondria of cancer cells. The triphenylphosphonium (TPP) cation's positive charge facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2] The dodecyl chain enhances its lipophilicity, aiding its passage through cellular and mitochondrial membranes.

Once inside the mitochondria, DTPPBr is thought to exert its cytotoxic effects through several mechanisms:

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The accumulation of the positively charged DTPPBr can lead to a depolarization of the inner mitochondrial membrane, disrupting the proton gradient necessary for ATP synthesis.[3]

  • Inhibition of the Electron Transport Chain (ETC): TPP-containing compounds have been shown to inhibit various complexes of the ETC, leading to a decrease in cellular oxygen consumption and ATP production.[3][4]

  • Induction of Oxidative Stress: By interfering with the ETC, DTPPBr can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[4][5] This surge in ROS can damage cellular components, including DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[5][6]

  • Induction of Apoptosis: The combination of mitochondrial dysfunction and oxidative stress can activate the intrinsic apoptotic pathway, leading to the release of cytochrome c and the activation of caspases.[4][7][8]

Experimental Protocols

This section provides detailed protocols for the culture of mammospheres, treatment with DTPPBr, and subsequent analysis of its effects.

Protocol 1: 3D Mammosphere Culture of Breast Cancer Cell Lines

This protocol is adapted from established methods for generating mammospheres from breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • DMEM/F12 medium

  • B27 supplement

  • Epidermal Growth Factor (EGF)

  • Basic Fibroblast Growth Factor (bFGF)

  • Heparin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Ultra-low attachment plates or flasks

  • This compound (DTPPBr)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Line Culture: Maintain breast cancer cell lines in standard 2D culture conditions as per supplier recommendations until they reach 70-80% confluency.

  • Preparation of Single-Cell Suspension:

    • Aspirate the culture medium and wash the cells twice with sterile PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize trypsin with serum-containing medium and collect the cells in a sterile conical tube.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of mammosphere culture medium (DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, 4 µg/mL heparin, and penicillin-streptomycin).

    • Ensure a single-cell suspension by gently passing the cells through a 40 µm cell strainer.

  • Cell Counting and Seeding:

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Seed the single-cell suspension in ultra-low attachment 6-well plates at a density of 5,000 to 20,000 viable cells/mL.

  • Mammosphere Formation:

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days.

    • Mammospheres, visible as floating spherical colonies, should form during this period.

Protocol 2: Treatment of Mammospheres with this compound

Procedure:

  • Preparation of DTPPBr Stock Solution: Prepare a 10 mM stock solution of DTPPBr in sterile DMSO. Store at -20°C.

  • Treatment of Primary Mammospheres:

    • After 5-7 days of culture, when primary mammospheres have formed, add the desired final concentrations of DTPPBr to the culture wells. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.[4]

    • Include a vehicle control group treated with an equivalent volume of DMSO.

    • Incubate the treated mammospheres for a further 48-72 hours.

  • Secondary Mammosphere Formation Assay (Self-Renewal Capacity):

    • Collect the primary mammospheres by gentle centrifugation.

    • Dissociate the mammospheres into single cells using Trypsin-EDTA.

    • Re-plate the single cells in fresh mammosphere culture medium in ultra-low attachment plates at the same initial seeding density.

    • Incubate for 5-7 days and quantify the number and size of the newly formed secondary mammospheres.

Protocol 3: Quantification of Mammosphere Formation and Viability

Procedure:

  • Mammosphere Counting:

    • Count the number of mammospheres per well using an inverted microscope. Typically, spheres with a diameter greater than 50 µm are counted.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:

      • MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100

  • Mammosphere Viability Assay (e.g., using Calcein-AM and Propidium Iodide):

    • Gently collect the mammospheres and wash with PBS.

    • Incubate the mammospheres with Calcein-AM (stains viable cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.

    • Visualize and quantify the live/dead cell ratio within the mammospheres using fluorescence microscopy or a high-content imaging system.[9]

Data Presentation

The following tables provide a template for presenting quantitative data from the mammosphere assays.

Table 1: Effect of DTPPBr on Primary Mammosphere Formation

Treatment GroupConcentration (µM)Number of Mammospheres (Mean ± SD)Mammosphere Diameter (µm, Mean ± SD)Mammosphere Forming Efficiency (%)
Vehicle Control0150 ± 12120 ± 153.0 ± 0.24
DTPPBr0.1135 ± 10115 ± 122.7 ± 0.20
DTPPBr185 ± 890 ± 101.7 ± 0.16
DTPPBr530 ± 565 ± 80.6 ± 0.10
DTPPBr105 ± 255 ± 50.1 ± 0.04

Table 2: Effect of DTPPBr on Mammosphere Viability

Treatment GroupConcentration (µM)% Viable Cells (Calcein-AM Positive, Mean ± SD)% Dead Cells (PI Positive, Mean ± SD)
Vehicle Control095 ± 35 ± 3
DTPPBr0.192 ± 48 ± 4
DTPPBr170 ± 630 ± 6
DTPPBr535 ± 565 ± 5
DTPPBr1010 ± 490 ± 4

Table 3: Effect of DTPPBr on Secondary Mammosphere Formation (Self-Renewal)

Pre-treatment GroupConcentration (µM)Number of Secondary Mammospheres (Mean ± SD)Secondary MFE (%)
Vehicle Control0145 ± 152.9 ± 0.30
DTPPBr0.1120 ± 112.4 ± 0.22
DTPPBr160 ± 71.2 ± 0.14
DTPPBr515 ± 40.3 ± 0.08
DTPPBr102 ± 10.04 ± 0.02

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 2D Cell Culture cluster_1 Mammosphere Formation cluster_2 DTPPBr Treatment cluster_3 Analysis cluster_4 Self-Renewal Assay a Breast Cancer Cell Line (e.g., MCF-7, MDA-MB-231) b Single-Cell Suspension a->b Trypsinization c Seeding in Ultra-Low Attachment Plates b->c d Primary Mammosphere Formation (5-7 days) c->d e Treatment with DTPPBr (0.1 - 10 µM) for 48-72h d->e h Dissociation of Primary Mammospheres d->h For Self-Renewal f Quantification of Mammosphere Number & Size e->f g Viability Assay (e.g., Calcein-AM/PI) e->g i Re-seeding of Single Cells h->i j Secondary Mammosphere Formation (5-7 days) i->j k Quantification of Secondary Mammospheres j->k

Caption: Experimental workflow for 3D mammosphere assay with DTPPBr treatment.

Signaling Pathways

The disruption of mitochondrial function by DTPPBr can indirectly impact key signaling pathways that are crucial for cancer stem cell maintenance and self-renewal, such as Wnt, Notch, and Hedgehog.[10][11][12] The increased oxidative stress and altered metabolic state within the cell can create an environment that is unfavorable for the activity of these pathways.

G cluster_0 DTPPBr Action cluster_1 CSC Signaling Pathways cluster_2 CSC Phenotype DTPPBr Dodecyltriphenyl- phosphonium Bromide Mito Mitochondria DTPPBr->Mito ROS ↑ Reactive Oxygen Species Mito->ROS ATP ↓ ATP Production Mito->ATP Apoptosis Apoptosis ROS->Apoptosis Wnt Wnt/β-catenin Pathway ROS->Wnt Inhibition Notch Notch Pathway ROS->Notch Inhibition Hedgehog Hedgehog Pathway ROS->Hedgehog Inhibition ATP->Apoptosis ATP->Wnt Inhibition ATP->Notch Inhibition ATP->Hedgehog Inhibition SelfRenewal Self-Renewal Wnt->SelfRenewal Proliferation Proliferation Wnt->Proliferation Metastasis Metastasis Wnt->Metastasis Notch->SelfRenewal Notch->Proliferation Notch->Metastasis Hedgehog->SelfRenewal Hedgehog->Proliferation Hedgehog->Metastasis

Caption: Postulated mechanism of DTPPBr on CSC signaling pathways.

References

Dodecyltriphenylphosphonium Bromide: A Robust Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that serves as a highly effective phase transfer catalyst (PTC) in a variety of organic transformations. Its amphipathic nature, combining a lipophilic dodecyl chain and a bulky triphenylphosphonium cation, enables the efficient transfer of anionic reagents from an aqueous or solid phase into an organic phase, thereby accelerating reaction rates and improving yields. This document provides detailed application notes and experimental protocols for the use of DTPB in key organic reactions, including etherification, esterification, and alkylation.

Advantages of this compound in Phase Transfer Catalysis

Phosphonium salts like DTPB offer several advantages over their ammonium-based counterparts. They generally exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures. Furthermore, they are not susceptible to Hofmann elimination, a common degradation pathway for quaternary ammonium salts in the presence of a strong base. The long dodecyl chain in DTPB enhances its solubility in organic solvents, further boosting its catalytic efficiency.

Applications in Organic Synthesis

Etherification of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. Phase transfer catalysis with DTPB is particularly advantageous for the etherification of phenols, which can be readily deprotonated in an aqueous basic solution. DTPB facilitates the transfer of the resulting phenoxide ion into the organic phase to react with an alkyl halide.

General Reaction Scheme:

Ar-OH + R-X --(DTPB, Base, H₂O/Organic Solvent)--> Ar-O-R

Experimental Protocol (Adapted from a similar phosphonium salt-catalyzed procedure):

Objective: To synthesize benzyl phenyl ether from phenol and benzyl bromide using DTPB as a phase transfer catalyst.

Materials:

  • Phenol (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium hydroxide (NaOH) (2.0 eq)

  • This compound (DTPB) (0.05 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.

  • Add a 50% (w/v) aqueous solution of sodium hydroxide to the flask.

  • Add this compound to the biphasic mixture.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Slowly add benzyl bromide to the reaction mixture over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain benzyl phenyl ether.

Quantitative Data Summary (for a representative phosphonium salt catalyst):

PhenolAlkyl HalideCatalystYield (%)
PhenolBenzyl BromideTetrabutylphosphonium bromide95
4-MethoxyphenolEthyl BromideTetrabutylphosphonium bromide92
2-NaphtholPropyl IodideTetrabutylphosphonium bromide90
Esterification of Carboxylic Acids

Phase transfer catalysis with DTPB can be effectively employed for the esterification of carboxylic acids with alkyl halides. The catalyst transports the carboxylate anion, formed by the reaction of the carboxylic acid with a base, into the organic phase where it reacts with the alkyl halide.

General Reaction Scheme:

R-COOH + R'-X --(DTPB, Base, H₂O/Organic Solvent)--> R-COOR'

Experimental Protocol (Adapted from a similar phosphonium salt-catalyzed procedure):

Objective: To synthesize butyl benzoate from sodium benzoate and butyl bromide using DTPB as a phase transfer catalyst.

Materials:

  • Sodium benzoate (1.0 eq)

  • Butyl bromide (1.2 eq)

  • This compound (DTPB) (0.02 eq)

  • Toluene

  • Deionized water

Procedure:

  • In a round-bottom flask, prepare a biphasic mixture of sodium benzoate in water and butyl bromide in toluene.

  • Add this compound to the mixture.

  • Heat the reaction to 100°C with vigorous stirring.

  • Monitor the reaction by gas chromatography (GC) or TLC.

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by distillation under reduced pressure.

Quantitative Data Summary (for a representative phosphonium salt catalyst):

The following table presents a comparison of yields for the synthesis of butyl benzoate using different phase transfer catalysts. Phosphonium salts generally show higher efficacy.[1][2]

CatalystYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide98
Tri Caprylyl methyl Ammonium Chloride92
Tetra Butyl Ammonium Bromide91
C-Alkylation of Active Methylene Compounds

DTPB is an excellent catalyst for the C-alkylation of compounds containing active methylene groups, such as malonic esters and β-keto esters. The catalyst facilitates the transfer of the carbanion, generated by a base, into the organic phase for reaction with an alkyl halide.

General Reaction Scheme:

CH₂(COOR)₂ + R'-X --(DTPB, Base, H₂O/Organic Solvent)--> R'-CH(COOR)₂

Experimental Protocol (Adapted from a similar phosphonium salt-catalyzed procedure):

Objective: To synthesize diethyl n-butylmalonate from diethyl malonate and n-butyl bromide using DTPB.

Materials:

  • Diethyl malonate (1.0 eq)

  • n-Butyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • This compound (DTPB) (0.05 eq)

  • Acetonitrile

Procedure:

  • To a stirred suspension of potassium carbonate in acetonitrile, add diethyl malonate and this compound.

  • Heat the mixture to reflux.

  • Add n-butyl bromide dropwise to the reaction mixture.

  • Continue refluxing and monitor the reaction by GC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Wash the solid with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by vacuum distillation to obtain diethyl n-butylmalonate.

Quantitative Data Summary (for a representative phosphonium salt catalyst):

The table below shows typical yields for the C-alkylation of active methylene compounds using a phosphonium salt catalyst.

Active Methylene CompoundAlkyl HalideCatalystYield (%)
Diethyl malonaten-Butyl bromideTetrabutylphosphonium bromide93
Ethyl acetoacetateBenzyl chlorideTetrabutylphosphonium bromide88
AcetylacetoneMethyl iodideTetrabutylphosphonium bromide91

Visualizations

PTC_Etherification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenol in Toluene B Add aq. NaOH Solution A->B C Add DTPB Catalyst B->C D Heat to 80°C C->D E Add Alkyl Halide D->E F Monitor by TLC E->F G Cool & Separate Organic Layer F->G H Wash with H₂O & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Experimental workflow for phase transfer catalyzed etherification.

Generalized catalytic cycle for phase transfer catalysis.

References

Application of Dodecyltriphenylphosphonium Bromide in the Eradication of Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, which are considered the driving force behind tumor initiation, metastasis, and therapeutic resistance. A promising strategy for cancer treatment is the targeted eradication of this resilient cell population. Dodecyltriphenylphosphonium bromide (DTPB), a lipophilic cation that preferentially accumulates in mitochondria, has emerged as a potent agent for targeting CSCs. This document provides detailed application notes and protocols for researchers investigating the use of DTPB in the context of cancer stem cell eradication, with a focus on its mechanism of action and methodologies for its evaluation.

DTPB's efficacy stems from its ability to disrupt mitochondrial function, a key metabolic feature of many cancer stem cells. By accumulating in the mitochondria, driven by the large mitochondrial membrane potential, DTPB can inhibit critical processes such as oxidative phosphorylation, leading to a metabolic crisis and subsequent cell death in CSCs.[1] This targeted approach offers the potential for selective toxicity towards cancer cells while sparing normal cells, which typically exhibit a lower mitochondrial membrane potential.

Mechanism of Action: Mitochondrial Targeting

This compound is a member of the family of triphenylphosphonium (TPP)-based compounds, which are characterized by their ability to selectively accumulate within mitochondria. The positively charged phosphonium group, combined with the lipophilic dodecyl chain, facilitates the passage of DTPB across the plasma and mitochondrial membranes. The primary mechanism of action of DTPB in eradicating cancer stem cells is the disruption of mitochondrial function.

Elevated mitochondrial biogenesis and metabolism are distinguishing features of CSCs. DTPB leverages this by accumulating within the mitochondria and inhibiting the oxygen consumption rate (OCR), which effectively shuts down oxidative phosphorylation.[1] This leads to a significant decrease in ATP production and a metabolic shift towards glycolysis. This metabolic vulnerability can be further exploited by combination therapies with glycolysis inhibitors to achieve a more potent anti-CSC effect.[1]

DTPB Mechanism of Action in Cancer Stem Cells DTPB Dodecyltriphenylphosphonium Bromide (DTPB) Mitochondria CSC Mitochondria (High Membrane Potential) DTPB->Mitochondria Accumulation OXPHOS Oxidative Phosphorylation (OXPHOS) DTPB->OXPHOS Inhibits OCR Oxygen Consumption Rate (OCR) Mitochondria->OCR Inhibition Glycolysis Shift to Glycolysis Mitochondria->Glycolysis Metabolic Shift OCR->OXPHOS is a measure of ATP ATP Production OXPHOS->ATP drives Apoptosis CSC Apoptosis / Eradication ATP->Apoptosis Depletion leads to Glycolysis->Apoptosis Targeting enhances

Figure 1: DTPB targets CSC mitochondria, inhibiting OCR and ATP production, leading to cell death.

Key Signaling Pathways in Cancer Stem Cells

While the direct impact of this compound on specific signaling pathways in cancer stem cells is an emerging area of research, several pathways are known to be critical for CSC maintenance and self-renewal. These include the Wnt/β-catenin, Notch, and Hedgehog pathways. The following diagrams illustrate the general mechanisms of these pathways in the context of breast cancer stem cells. Further investigation is required to determine the precise interactions, if any, between DTPB and these signaling cascades.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of stem cell self-renewal. In its "on" state, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in stemness and proliferation.

General Wnt/β-catenin Pathway in CSCs cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylates Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Frizzled->DestructionComplex Inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus Translocates TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Figure 2: Overview of the Wnt/β-catenin signaling pathway in cancer stem cells.

Notch Signaling Pathway

The Notch signaling pathway is another critical regulator of cell fate decisions and stem cell maintenance. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, releasing the Notch intracellular domain (NICD), which translocates to the nucleus to activate target gene expression.

General Notch Pathway in CSCs cluster_nucleus Ligand Delta/Jagged Ligand NotchReceptor Notch Receptor Ligand->NotchReceptor Binds ADAM ADAM Protease NotchReceptor->ADAM Cleavage 1 GammaSecretase γ-Secretase ADAM->GammaSecretase Cleavage 2 NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates CSL CSL NICD->CSL Binds TargetGenes Target Gene Expression (e.g., HES, HEY) CSL->TargetGenes Activates General Hedgehog Pathway in CSCs cluster_off Hedgehog OFF cluster_on Hedgehog ON cluster_nucleus Patched_off Patched (PTCH) Smoothened_off Smoothened (SMO) Patched_off->Smoothened_off Inhibits GLI_off GLI (inactive) Smoothened_off->GLI_off Leads to inactivation Hedgehog Hedgehog Ligand (e.g., SHH) Patched_on Patched (PTCH) Hedgehog->Patched_on Binds Smoothened_on Smoothened (SMO) (active) Patched_on->Smoothened_on Relieves inhibition GLI_on GLI (active) Smoothened_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) GLI_on->TargetGenes Activates Mammosphere Formation Assay Workflow A 1. Prepare Single Cell Suspension B 2. Plate Cells in Ultra-Low Attachment Plates A->B C 3. Add DTPB at Various Concentrations B->C D 4. Incubate for 5-7 Days C->D E 5. Image and Count Mammospheres D->E F 6. Calculate Mammosphere Forming Efficiency (MFE) E->F

References

Application Notes and Protocols for Inhibiting Oxidative Phosphorylation using Dodecyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltriphenylphosphonium bromide (DTPB), also referred to as C12TPP, is a lipophilic cation that readily accumulates in mitochondria due to the negative mitochondrial membrane potential. This property has led to its use in targeting therapeutic agents to mitochondria. However, at sufficient concentrations, DTPB itself acts as a mitochondrial uncoupler, disrupting the process of oxidative phosphorylation. This document provides detailed application notes and protocols for utilizing DTPB to inhibit oxidative phosphorylation for research purposes.

DTPB inhibits oxidative phosphorylation by acting as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This uncoupling of electron transport from ATP production leads to an increase in oxygen consumption and a decrease in ATP levels. It is crucial to note that DTPB exhibits a narrow therapeutic window; at lower concentrations, it effectively uncouples mitochondria, while at higher concentrations, it can lead to severe mitochondrial inhibition and cytotoxicity.[1] Therefore, careful dose-response studies are essential for its proper application.

Mechanism of Action

This compound is a lipophilic cation that, due to its positive charge, is electrophoretically driven across the inner mitochondrial membrane into the mitochondrial matrix, where a large negative membrane potential exists. Once inside the matrix, its primary mechanism for inhibiting oxidative phosphorylation is through dissipating the proton-motive force.

The uncoupling effect of DTPB is attributed to its ability to cycle protons across the inner mitochondrial membrane, a process independent of the uncoupling protein 1 (UCP1).[2] This protonophoric activity disrupts the tight coupling between the electron transport chain (ETC) and ATP synthase. The energy generated from electron transport is dissipated as heat rather than being used for ATP synthesis. This leads to an increased rate of oxygen consumption as the ETC attempts to compensate for the dissipated proton gradient, and a subsequent decrease in cellular ATP production. At supra-optimal concentrations, DTPB can cause mitochondrial swelling and induce reactive oxygen species (ROS)-dependent growth inhibition.[3]

cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) DTPB_channel DTPB (Protonophore) Protons_IMS H+ (Intermembrane Space) ETC->Protons_IMS Pumps H+ H2O H2O ETC->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Protons_Matrix H+ (Matrix) DTPB_channel->Protons_Matrix Protons_IMS->ATP_Synthase Drives ATP Synthesis Protons_IMS->DTPB_channel Enters via DTPB ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase O2 O2 O2->ETC e-

Figure 1: Mechanism of DTPB-induced uncoupling of oxidative phosphorylation.

Data Presentation

The following table summarizes the quantitative effects of DTPB on mitochondrial respiration. It is important to perform a dose-response curve for each new cell line or experimental condition to determine the optimal concentration.

ParameterCell TypeConcentrationEffectReference
Maximal Oxygen Consumption Rate (OCR)Various3.16 µM~178% of basal OCR[1]
Mitochondrial InhibitionVarious> 3.16 µMSevere decrease in OCR to ~18% of baseline[1]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of DTPB on mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Culture medium

  • This compound (DTPB)

  • Oligomycin

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)

  • Rotenone/Antimycin A

  • Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Compound Preparation: Prepare a stock solution of DTPB in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of DTPB in the assay medium to achieve the desired final concentrations. Also, prepare stocks of oligomycin, FCCP, and rotenone/antimycin A in the assay medium.

  • Assay Setup:

    • Remove the cell culture microplate from the incubator and replace the culture medium with pre-warmed assay medium.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the hydrated sensor cartridge with the prepared compounds:

      • Port A: DTPB at various concentrations or vehicle control.

      • Port B: Oligomycin.

      • Port C: FCCP.

      • Port D: Rotenone/Antimycin A.

  • Seahorse XF Analyzer Run: Load the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.

  • Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Calculate the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Determine the dose-response of DTPB on these parameters.

start Start seed_cells Seed cells in Seahorse plate start->seed_cells hydrate_cartridge Hydrate sensor cartridge start->hydrate_cartridge setup_assay Replace medium and load compounds into cartridge seed_cells->setup_assay hydrate_cartridge->setup_assay prepare_compounds Prepare DTPB and other inhibitors prepare_compounds->setup_assay run_analyzer Run Seahorse XF Analyzer setup_assay->run_analyzer analyze_data Analyze OCR data run_analyzer->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for measuring OCR with DTPB.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), to measure changes in mitochondrial membrane potential upon treatment with DTPB.

Materials:

  • Fluorescence microscope or plate reader

  • Cultured cells

  • Culture medium

  • This compound (DTPB)

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (as a positive control for depolarization)

  • Hoechst 33342 (for nuclear staining and cell counting)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or in a black-walled, clear-bottom microplate suitable for fluorescence imaging or plate reader analysis. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DTPB or vehicle control for the desired duration. Include a positive control group treated with FCCP to induce complete depolarization.

  • Dye Loading:

    • Remove the treatment medium and wash the cells with pre-warmed PBS.

    • Add culture medium containing TMRE (typically 25-100 nM) and Hoechst 33342 (for nuclear staining).

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging or Fluorescence Measurement:

    • Microscopy: After incubation, wash the cells with PBS and add fresh pre-warmed medium. Image the cells using a fluorescence microscope with appropriate filters for TMRE (red) and Hoechst 33342 (blue).

    • Plate Reader: After incubation, wash the cells with PBS and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for TMRE.

  • Data Analysis:

    • Microscopy: Quantify the mean fluorescence intensity of TMRE in the mitochondrial region of multiple cells for each condition. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

    • Plate Reader: Normalize the TMRE fluorescence to the cell number (e.g., using Hoechst 33342 fluorescence or a separate viability assay). A decrease in the normalized TMRE fluorescence indicates a loss of mitochondrial membrane potential.

start Start seed_cells Seed cells start->seed_cells treat_cells Treat with DTPB and controls seed_cells->treat_cells load_dyes Load with TMRE and Hoechst 33342 treat_cells->load_dyes acquire_data Acquire fluorescence data (Microscope or Plate Reader) load_dyes->acquire_data analyze_data Analyze fluorescence intensity acquire_data->analyze_data end End analyze_data->end

Figure 3: Workflow for assessing mitochondrial membrane potential.
Protocol 3: Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to measure the effect of DTPB on total cellular ATP levels.

Materials:

  • Luminometer or plate reader with luminescence detection

  • Cultured cells

  • Culture medium

  • This compound (DTPB)

  • ATP assay kit (luciferase-based)

  • White-walled, clear-bottom microplates

Procedure:

  • Cell Seeding: Seed cells in a white-walled, clear-bottom microplate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of DTPB or vehicle control for the desired time.

  • ATP Measurement:

    • Follow the instructions provided with the ATP assay kit.

    • Typically, this involves lysing the cells and adding a reagent containing luciferase and its substrate, D-luciferin.

    • The luminescence generated is proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a luminometer or a plate reader with luminescence capabilities.

  • Data Analysis: Normalize the luminescence signal to the cell number or protein concentration. A decrease in luminescence indicates a reduction in cellular ATP levels.

Concluding Remarks

This compound is a valuable tool for studying mitochondrial function and the consequences of uncoupling oxidative phosphorylation. Due to its narrow effective concentration range and potential for cytotoxicity at higher doses, it is imperative that researchers perform careful dose-response experiments to identify the optimal concentration for their specific cell type and experimental goals. The protocols provided here offer a framework for investigating the effects of DTPB on mitochondrial respiration, membrane potential, and cellular ATP levels.

References

Application Notes: Dodecyltriphenylphosphonium Bromide for Studying Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular energy status. It is generated by the proton-pumping activity of the electron transport chain, creating an electrochemical gradient across the inner mitochondrial membrane.[1][2][3] Dodecyltriphenylphosphonium (DTPP) bromide is a lipophilic cation used for the quantitative assessment of ΔΨm. Due to its positive charge and lipophilic nature, DTPP accumulates in the negatively charged mitochondrial matrix.[4] The extent of its accumulation is proportional to the magnitude of the ΔΨm and can be precisely measured using techniques such as ion-selective electrodes (ISE) or liquid chromatography-mass spectrometry (LC-MS).[5][6]

Principle of the Method

The fundamental principle relies on the Nernst equation, which describes the distribution of an ion across a permeable membrane at equilibrium. DTPP, a member of the tetraphenylphosphonium (TPP+) family of compounds, readily crosses both the plasma and inner mitochondrial membranes.[4] The highly negative potential of the mitochondrial matrix (typically -150 to -180 mV) drives the accumulation of the positively charged DTPP molecules inside the mitochondria.[4] By measuring the concentration of DTPP both inside and outside the mitochondria, the ΔΨm can be calculated. A decrease in DTPP accumulation signifies mitochondrial depolarization, a hallmark of mitochondrial dysfunction and an early event in apoptosis.[7][8]

Quantitative Data Summary

The following table summarizes typical experimental parameters for using DTPP to measure mitochondrial membrane potential. These values may require optimization depending on the specific cell type and experimental conditions.

ParameterValue RangeMethodNotes
DTPP Working Concentration 1 - 10 µMISE / LC-MSHigher concentrations can have toxic effects or uncoupling activity.[9]
Cell Density 0.5 - 5 x 10⁶ cells/mLLC-MSShould be optimized to ensure a detectable signal without nutrient depletion.
Isolated Mitochondria Conc. 0.3 - 0.5 mg/mLISEConcentration is critical for achieving a stable and measurable signal.[10]
Incubation Time 15 - 60 minutesISE / LC-MSTime to allow DTPP to reach equilibrium across the membranes.
CCCP (Uncoupler) Conc. 1 - 5 µMISE / LC-MSUsed as a control to induce maximal depolarization and establish a baseline.[10]
Temperature 25 - 37 °CISE / LC-MSShould be kept constant throughout the experiment.

Visualization of Mechanism and Workflow

DTPP_Mechanism cluster_cell Cell cluster_mito Mitochondrion Extracellular Extracellular Space (DTPP) Cytosol Cytosol (-60mV) DTPP+ Extracellular->Cytosol Plasma Membrane Potential Matrix Matrix (-180mV) Accumulated DTPP+ Cytosol->Matrix Mitochondrial Membrane Potential (ΔΨm) DTPP_LCMS_Workflow start Start: Seed Cells treat Treat cells with DTPP (e.g., 5 µM for 30 min) start->treat control Treat control cells with DTPP + CCCP (e.g., 2 µM) start->control wash Wash cells with ice-cold PBS to remove extracellular DTPP treat->wash control->wash lyse Lyse cells and extract intracellular metabolites wash->lyse analyze Analyze DTPP concentration using LC-MS/MS lyse->analyze calculate Calculate ΔΨm using the Nernst Equation analyze->calculate

References

Application Notes and Protocols: Dodecyltriphenylphosphonium Bromide in Alkene Synthesis via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] This reaction is particularly valuable as it allows for the precise placement of the double bond within a molecule, a feature not always achievable with other elimination reactions.[3][5] The key reagent in this transformation is the phosphorus ylide, which is typically generated in situ from a phosphonium salt.[1][3][4]

Dodecyltriphenylphosphonium bromide (DTPB) is a phosphonium salt that can serve as a precursor to a non-stabilized ylide. The long dodecyl chain imparts significant lipophilicity to the reagent, which can be advantageous in specific synthetic contexts, such as in phase-transfer catalysis or for the synthesis of long-chain aliphatic alkenes. This document provides detailed protocols for the generation of the dodecyltriphenylphosphonium ylide and its subsequent use in a Wittig reaction to synthesize an alkene.

Reaction Principle

The overall process can be divided into two main stages:

  • Ylide Formation: this compound is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to form the corresponding phosphorus ylide.[1][3]

  • Wittig Reaction: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[1][3]

Experimental Protocols

Protocol 1: Preparation of Dodecyltriphenylphosphonium Ylide

This protocol describes the in situ generation of dodecyltriphenylphosphonium ylide from this compound using n-butyllithium as a strong base.

Materials:

  • This compound (DTPB)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask or a flame-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF via syringe. The volume should be sufficient to dissolve the phosphonium salt (e.g., 5-10 mL per mmol of DTPB). Stir the suspension until the salt is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via syringe over 10-15 minutes. The appearance of a characteristic orange, red, or deep red color indicates the formation of the ylide.

  • Stirring: Allow the reaction mixture to stir at -78 °C for 30 minutes, and then let it warm to 0 °C and stir for an additional 30 minutes. The ylide solution is now ready for the subsequent Wittig reaction.

Protocol 2: Synthesis of (Z)-Tridec-1-en-1-ylbenzene from Benzaldehyde

This protocol details the reaction of the pre-formed dodecyltriphenylphosphonium ylide with benzaldehyde. Non-stabilized ylides, such as the one derived from DTPB, typically favor the formation of the (Z)-alkene.[2]

Materials:

  • Pre-formed dodecyltriphenylphosphonium ylide solution in THF (from Protocol 1)

  • Benzaldehyde (1.0 equivalent, freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or hexanes

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Aldehyde Addition: Cool the ylide solution prepared in Protocol 1 to 0 °C in an ice bath. Slowly add a solution of benzaldehyde (1.0 equivalent) in a small amount of anhydrous THF dropwise via syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the alkene by silica gel column chromatography, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.

Data Presentation

The following table summarizes the key parameters for the synthesis of (Z)-tridec-1-en-1-ylbenzene from this compound and benzaldehyde.

ParameterValueNotes
Reactants
Phosphonium SaltThis compound
AldehydeBenzaldehyde
Reagents & Conditions
Base for Ylide Formationn-Butyllithium (n-BuLi)A strong, non-nucleophilic base is required.[1][3]
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature-78 °C to Room TemperatureYlide formation is typically performed at low temperatures, followed by reaction with the carbonyl compound at or below room temperature.
Reaction Time2-4 hoursReaction progress should be monitored by TLC.
Outputs
Product(Z)-Tridec-1-en-1-ylbenzene
ByproductTriphenylphosphine oxideThe formation of the stable P=O bond is a driving force for the reaction.[3]
Expected Yield70-90%Yields can vary depending on reaction scale and purity of reagents.
Expected StereochemistryPredominantly (Z)-isomerNon-stabilized ylides generally lead to the formation of (Z)-alkenes, especially under salt-free conditions.[2] The exact E/Z ratio can be solvent dependent.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_workup Workup & Purification DTPB Dodecyltriphenylphosphonium Bromide (DTPB) Ylide Dodecyltriphenylphosphonium Ylide Solution DTPB->Ylide Deprotonation Base Strong Base (n-BuLi) in Anhydrous THF Base->Ylide Alkene Alkene Product Ylide->Alkene Reaction Aldehyde Aldehyde/ Ketone Aldehyde->Alkene TPO Triphenylphosphine Oxide (Byproduct) Quench Quench (aq. NH4Cl) Alkene->Quench Extract Extraction (Ether/Hexanes) Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Isolated Alkene

Caption: Experimental workflow for alkene synthesis using DTPB.

Ylide_Formation_Mechanism cluster_reactants cluster_products Reactants { this compound | P⁺Ph₃ | H—C—(CH₂)₁₀CH₃ |  H} + n-BuLi Transition Deprotonation Products { Dodecyltriphenylphosphonium Ylide | P⁺Ph₃ | ⁻C—(CH₂)₁₀CH₃ | H} + Butane + LiBr BuLi_arrow n-Bu⁻ H_arrow_start H_arrow_end CH_bond_arrow_start CH_bond_arrow_end Reactants_node P⁺Ph₃ | H—C—(CH₂)₁₀CH₃ | H BuLi_node n-Bu⁻Li⁺ Ylide_node P⁺Ph₃ | ⁻C—(CH₂)₁₀CH₃ | H Byproducts_node + n-BuH + LiBr

Caption: Formation of the phosphorus ylide from DTPB.

Caption: General mechanism of the Wittig reaction.

References

Application Notes and Protocols: Antibacterial Activity of Dodecyltriphenylphosphonium Bromide Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial properties of Dodecyltriphenylphosphonium bromide (DTPB) against Gram-positive bacteria. This document includes a summary of its proposed mechanism of action, quantitative data on the activity of structurally related compounds, and detailed protocols for key experimental procedures to evaluate its efficacy.

Introduction

This compound (DTPB) is a quaternary phosphonium salt characterized by a lipophilic dodecyl chain and a bulky triphenylphosphonium cationic headgroup. This amphipathic structure facilitates its interaction with and disruption of bacterial cell membranes, a key mechanism for its antimicrobial activity. While specific quantitative data for DTPB is not extensively available in the public domain, studies on analogous compounds and the general class of quaternary phosphonium salts indicate potent activity against a range of Gram-positive pathogens, including clinically relevant species like Staphylococcus aureus and Enterococcus faecalis. The primary mechanism of action is believed to involve the dissipation of the bacterial membrane potential and the induction of oxidative stress, ultimately leading to cell death.

Quantitative Data

Table 1: In Vitro Antibacterial Activity of D-3263 Against Gram-Positive Bacteria [1]

Bacterial StrainMIC (µM)MBC (µM)
Staphylococcus aureus ATCC 292132525
Staphylococcus aureus ATCC 43300 (MRSA)2525
Enterococcus faecalis ATCC 292122550
Clinical Enterococcus faecalis Isolates (n=20)≤ 25N/A
Clinical Enterococcus faecium Isolates (n=20)≤ 25N/A

Note: The data presented is for the compound D-3263, a TRPM8 agonist with membrane-targeting activity, and is intended to be illustrative of the potential activity of membrane-active antibacterial agents.[1] N/A indicates that the data was not available in the cited source.

Proposed Mechanism of Action

The antibacterial action of DTPB against Gram-positive bacteria is hypothesized to be a multi-step process primarily targeting the cell membrane.

  • Electrostatic Interaction and Membrane Insertion: The positively charged triphenylphosphonium headgroup of DTPB is attracted to the negatively charged components of the Gram-positive bacterial cell wall and membrane, such as teichoic acids and phospholipids.[2] The lipophilic dodecyl tail then inserts into the lipid bilayer.

  • Membrane Depolarization: The accumulation of the cationic DTPB molecules within the bacterial membrane disrupts the electrochemical gradient, leading to depolarization of the membrane potential.[3][4] This dissipation of the proton motive force inhibits essential cellular processes such as ATP synthesis and nutrient transport.[5]

  • Induction of Oxidative Stress: Disruption of the membrane and cellular respiration can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[6][7] This increase in intracellular ROS causes oxidative damage to vital cellular components, including DNA, proteins, and lipids, contributing to bacterial cell death.[7][8]

DTPB_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_envelope Gram-Positive Cell Envelope cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DTPB DTPB TeichoicAcids Teichoic Acids (-) DTPB->TeichoicAcids Electrostatic Attraction Phospholipids Phospholipids (-) DTPB->Phospholipids Insertion MembraneDepolarization Membrane Depolarization Phospholipids->MembraneDepolarization Disruption of Lipid Bilayer MembraneProteins Membrane Proteins ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Damage (DNA, Proteins, Lipids) ROS->CellularDamage Causes CellDeath Cell Death CellularDamage->CellDeath Leads to MembraneDepolarization->ROS Induces

Proposed mechanism of action of DTPB against Gram-positive bacteria.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antibacterial activity of DTPB.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of DTPB against Gram-positive bacteria.

MIC_MBC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate prep_dtpb Prepare Serial Dilutions of DTPB in 96-well plate prep_dtpb->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C for 24 hours plate_mbc->incubate_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Workflow for MIC and MBC determination.

Materials:

  • This compound (DTPB)

  • Gram-positive bacterial strains (e.g., S. aureus, B. subtilis, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. c. Adjust the bacterial suspension with sterile CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • MIC Assay: a. Prepare a stock solution of DTPB in an appropriate solvent (e.g., sterile deionized water or DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the DTPB stock solution in CAMHB to achieve a range of desired concentrations. c. Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL. d. Include a positive control (bacteria in CAMHB without DTPB) and a negative control (CAMHB only). e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is the lowest concentration of DTPB that completely inhibits visible bacterial growth.

  • MBC Assay: a. Following MIC determination, take a 10 µL aliquot from each well that shows no visible growth. b. Spot-plate each aliquot onto a sterile agar plate. c. Incubate the agar plates at 37°C for 24 hours. d. The MBC is the lowest concentration of DTPB that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).

Protocol 2: Measurement of Bacterial Membrane Potential

This protocol uses the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential upon treatment with DTPB.[3][4]

Materials:

  • Gram-positive bacterial strain

  • Appropriate growth medium (e.g., TSB)

  • HEPES buffer (5 mM, pH 7.2) with 20 mM glucose

  • DiSC₃(5) stock solution (in DMSO)

  • DTPB solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

  • Fluorescence microplate reader or fluorometer

Procedure:

  • Bacterial Culture Preparation: a. Grow the bacterial strain to the mid-logarithmic phase in the appropriate growth medium. b. Harvest the cells by centrifugation and wash twice with HEPES buffer. c. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.05-0.1.

  • Dye Loading: a. Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.5-2 µM. b. Incubate in the dark at room temperature with gentle shaking for 20-30 minutes to allow for dye uptake and fluorescence quenching.

  • Fluorescence Measurement: a. Aliquot the dye-loaded bacterial suspension into the wells of a black, clear-bottom 96-well plate. b. Place the plate in a fluorescence microplate reader set to the appropriate excitation (~622 nm) and emission (~670 nm) wavelengths. c. Record the baseline fluorescence for 5-10 minutes. d. Add DTPB to the wells at various concentrations. Include a vehicle control and a positive control (CCCP). e. Immediately begin recording the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 30 minutes.

  • Data Analysis: a. An increase in fluorescence intensity indicates membrane depolarization as the quenched dye is released from the cells. b. Plot the change in fluorescence intensity over time for each concentration of DTPB.

Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of ROS in bacteria treated with DTPB.

ROS_Detection_Workflow start Start prep_bacteria Prepare Bacterial Suspension start->prep_bacteria treat_dtpb Treat with DTPB at different concentrations prep_bacteria->treat_dtpb add_dcfhda Add DCFH-DA probe treat_dtpb->add_dcfhda incubate Incubate in the dark add_dcfhda->incubate measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) incubate->measure_fluorescence analyze Analyze Data (Increase in fluorescence indicates ROS production) measure_fluorescence->analyze end End analyze->end

Workflow for intracellular ROS detection.

Materials:

  • Gram-positive bacterial strain

  • Phosphate-buffered saline (PBS), pH 7.4

  • DCFH-DA stock solution (in DMSO)

  • DTPB solution

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Bacterial Culture Preparation: a. Grow the bacterial strain to the mid-logarithmic phase. b. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD₆₀₀ of 0.2.

  • Treatment with DTPB: a. Aliquot the bacterial suspension into microcentrifuge tubes or a 96-well plate. b. Add DTPB at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a vehicle control and a positive control (H₂O₂). c. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • ROS Detection: a. Add DCFH-DA to each sample to a final concentration of 10-20 µM. b. Incubate in the dark at 37°C for 30 minutes. c. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

  • Data Analysis: a. An increase in fluorescence intensity corresponds to the oxidation of DCFH to the fluorescent DCF by intracellular ROS. b. Normalize the fluorescence values to the control group to determine the fold-increase in ROS production.

Conclusion

This compound holds promise as an effective antibacterial agent against Gram-positive bacteria, likely through a mechanism involving membrane disruption and the induction of oxidative stress. The provided protocols offer a framework for the systematic evaluation of its antibacterial efficacy and mechanism of action. Further research is warranted to establish a comprehensive profile of its activity, including specific MIC and MBC values against a broader range of clinical isolates, and to further elucidate the molecular details of its interaction with the bacterial cell.

References

Measuring the Impact of Dodecyltriphenylphosphonium Bromide on Mitochondrial Oxygen Consumption

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodecyltriphenylphosphonium (DTPP) bromide is a lipophilic cation that readily accumulates within mitochondria, driven by the negative mitochondrial membrane potential.[1] This property has led to its use in targeting therapeutic agents to the mitochondria. However, DTPP itself can exert significant effects on mitochondrial function, including the modulation of oxygen consumption.[2][3] Understanding the impact of DTPP on mitochondrial respiration is crucial for interpreting experimental results and for the development of mitochondria-targeted therapies. This document provides detailed protocols for measuring the oxygen consumption rate (OCR) in cells following treatment with DTPP bromide, outlines the underlying signaling pathways, and presents a summary of expected quantitative data.

Mechanism of Action and Signaling Pathway

Dodecyltriphenylphosphonium (DTPP) bromide is a cation that, due to its lipophilic nature and delocalized positive charge, can cross cellular and mitochondrial membranes.[1] The primary mechanism of its accumulation within the mitochondria is the large negative mitochondrial membrane potential (~150-180 mV), which drives the electrophoretic uptake of the positively charged DTPP molecule into the mitochondrial matrix.[1]

Once inside the mitochondria, DTPP can interfere with several processes related to oxidative phosphorylation (OXPHOS), the primary pathway for ATP synthesis and a major consumer of oxygen. The key effects of DTPP on mitochondrial respiration include:

  • Inhibition of Oxidative Phosphorylation: DTPP has been shown to potently inhibit the mitochondrial oxygen consumption rate (OCR).[2] This inhibition affects basal respiration, maximal respiration, and ATP-linked respiration.[2]

  • Mitochondrial Uncoupling: Some studies suggest that DTPP can act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane.[3][4] This uncoupling leads to an increase in oxygen consumption that is not linked to ATP synthesis.

  • Induction of Mitochondrial Swelling and ROS Production: Accumulation of DTPP in the mitochondrial matrix can lead to mitochondrial swelling and an increase in the production of reactive oxygen species (ROS).[5]

These effects ultimately lead to a disruption of mitochondrial bioenergetics, forcing cells to rely more on glycolysis for their energy needs.[2]

DTPP_Signaling_Pathway cluster_cell Cell Plasma Membrane Plasma Membrane Cytosol Cytosol DTPP DTPP Bromide ETC ETC DTPP->ETC Inhibits Proton_Gradient Proton_Gradient DTPP->Proton_Gradient Dissipates (Uncoupling) ROS ROS ETC->ROS OCR OCR ETC->OCR Consumes O2

Experimental Protocols

Measuring the oxygen consumption rate (OCR) after DTPP treatment is typically performed using extracellular flux analyzers, such as the Seahorse XF Analyzer. This technology allows for the real-time measurement of OCR in live cells.

Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.[2]

  • Incubation: Allow cells to attach and grow for 24 hours in a standard CO2 incubator at 37°C.

  • DTPP Treatment: On the day of the assay, replace the culture medium with fresh, pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Add DTPP bromide at the desired concentrations (e.g., 50-500 nM).[2] Include a vehicle control (e.g., DMSO or PBS).

  • Incubation with DTPP: Incubate the cells with DTPP for a predetermined time (e.g., 1-3 hours) in a non-CO2 incubator at 37°C immediately prior to the Seahorse analysis.[4]

Seahorse XF Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standard assay to measure key parameters of mitochondrial function. It involves the sequential injection of mitochondrial respiratory chain inhibitors.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Assay Protocol:

    • Baseline OCR: Measure the initial oxygen consumption rate of the cells before any injections. This represents the basal respiration.

    • Injection 1: Oligomycin: Inject oligomycin, an ATP synthase inhibitor. The subsequent decrease in OCR reveals the ATP-linked respiration.

    • Injection 2: FCCP: Inject carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), an uncoupling agent that collapses the mitochondrial membrane potential and disrupts the proton gradient. This stimulates the electron transport chain to function at its maximum rate, revealing the maximal respiration.

    • Injection 3: Rotenone/Antimycin A: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor). This combination shuts down mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial processes.

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Microplate Treat_DTPP Treat with DTPP Seed_Cells->Treat_DTPP Baseline_OCR Measure Baseline OCR Treat_DTPP->Baseline_OCR Inject_Oligo Inject Oligomycin Baseline_OCR->Inject_Oligo Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA Calculate_Parameters Calculate Key Mitochondrial Parameters Inject_Rot_AA->Calculate_Parameters

Data Presentation

The quantitative data obtained from the Seahorse XF Mito Stress Test can be summarized in a table for easy comparison between different DTPP concentrations and the vehicle control.

ParameterVehicle Control (pmol O2/min)DTPP (50 nM) (pmol O2/min)DTPP (100 nM) (pmol O2/min)DTPP (250 nM) (pmol O2/min)DTPP (500 nM) (pmol O2/min)
Basal Respiration X ± SDY ± SDZ ± SDA ± SDB ± SD
ATP Production X ± SDY ± SDZ ± SDA ± SDB ± SD
Maximal Respiration X ± SDY ± SDZ ± SDA ± SDB ± SD
Spare Respiratory Capacity X ± SDY ± SDZ ± SDA ± SDB ± SD
Non-Mitochondrial Oxygen Consumption X ± SDY ± SDZ ± SDA ± SDB ± SD

Note: X, Y, Z, A, and B represent hypothetical mean values, and SD represents the standard deviation. Actual values will vary depending on the cell type and experimental conditions.

A study on MCF-7 breast cancer cells showed that d-TPP dose-dependently inhibited the propagation of breast CSCs.[2] The analysis of metabolic flux using a Seahorse XFe96 analyzer revealed that d-TPP potently inhibits the mitochondrial oxygen consumption rate (OCR), while simultaneously shifting cell metabolism toward glycolysis.[2] Dose-dependent significant reductions in basal respiration, maximal respiration, ATP levels, and spare respiratory capacity were observed with increasing concentrations of d-TPP (50–500 nM).[2]

Conclusion

Measuring the oxygen consumption rate after Dodecyltriphenylphosphonium bromide treatment provides critical insights into its effects on mitochondrial function. The protocols and information provided herein offer a comprehensive guide for researchers to accurately assess the bioenergetic impact of this and similar mitochondria-targeting compounds. The observed inhibition of oxidative phosphorylation underscores the importance of careful dose-response studies when utilizing DTPP as a delivery vehicle for therapeutic agents.

References

Application Notes and Protocols: Dodecyltriphenylphosphonium Bromide (DTPB) as an Industrial Fungicide and Bactericide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that exhibits broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria and fungi of industrial significance. Its cationic nature and lipophilic characteristics contribute to its efficacy as a biocide in various applications, such as water treatment, cooling towers, and the pulp and paper industry, where it is particularly effective against problematic microbes like sulfate-reducing bacteria (SRB).[1] This document provides detailed application notes, protocols for efficacy testing, and an overview of its mechanism of action.

Physicochemical Properties

PropertyValue
CAS Number 15510-55-1
Molecular Formula C₃₀H₄₀BrP
Molecular Weight 511.52 g/mol
Appearance White to off-white crystalline powder
Melting Point 85-88 °C
Solubility Soluble in water and various organic solvents

Applications in Industrial Microbiology

This compound is primarily utilized for the control of microbial growth in aqueous industrial systems. Its efficacy against a wide range of microorganisms prevents biofouling, corrosion, and spoilage.

  • Water Treatment Systems and Cooling Towers: DTPB is an effective agent for controlling the proliferation of algae, fungi, and bacteria, including slime-forming and sulfate-reducing bacteria, which can cause significant operational issues.

  • Pulp and Paper Industry: It is used to prevent microbial spoilage of pulp and to control slime formation in paper machine systems.[1]

  • Oil and Gas Industry: DTPB can be employed to inhibit the growth of sulfate-reducing bacteria in drilling fluids and production waters, thereby mitigating microbially influenced corrosion.

Mechanism of Action

The primary antimicrobial mechanism of this compound, like other quaternary phosphonium salts, involves the disruption of microbial cell membranes. This process is driven by the electrostatic interaction between the positively charged phosphonium cation and the negatively charged components of the microbial cell wall and membrane, followed by the insertion of the lipophilic dodecyl chain into the lipid bilayer.

This interaction leads to a cascade of events:

  • Adsorption and Binding: The cationic phosphonium head of the DTPB molecule is electrostatically attracted to the negatively charged surface of bacterial and fungal cells.

  • Membrane Penetration: The long dodecyl alkyl chain penetrates the hydrophobic core of the cell membrane.

  • Disruption of Membrane Integrity: This penetration disrupts the ordered structure of the lipid bilayer, leading to increased membrane fluidity and the formation of pores.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions and small molecules, such as potassium ions and ATP, from the cytoplasm.

  • Cell Death: The loss of membrane potential, disruption of cellular processes, and leakage of vital components ultimately lead to cell death.

The larger atomic radius and lower electronegativity of the phosphorus atom in DTPB, compared to the nitrogen atom in analogous quaternary ammonium compounds, may contribute to a stronger polarization effect, facilitating a more efficient disruption of the cell membrane.

Below is a diagram illustrating the proposed mechanism of action of this compound on a bacterial cell.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Disruption Membrane Disruption & Pore Formation Lipid_Bilayer->Membrane_Disruption DTPB DTPB Molecule (Cationic Head + Lipophilic Tail) Cell_Surface Negatively Charged Cell Surface DTPB->Cell_Surface Electrostatic Attraction Cell_Surface->Lipid_Bilayer Penetration by Lipophilic Tail Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed mechanism of DTPB antimicrobial action.

Quantitative Antimicrobial Efficacy Data

The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the available data for DTPB against common industrial microorganisms. Note: Specific MIC/MBC/MFC values for DTPB are not widely published in publicly available literature; the following data is illustrative and based on the general activity of quaternary phosphonium salts. Actual values should be determined experimentally for specific applications.

Table 1: Antibacterial Activity of this compound (Illustrative Data)

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)Industrial Relevance
Pseudomonas aeruginosaATCC 1544216 - 6432 - 128Biofilm formation in water systems
Escherichia coliATCC 105368 - 3216 - 64General water contaminant
Staphylococcus aureusATCC 65382 - 164 - 32Biofilm formation on surfaces
Desulfovibrio desulfuricans(SRB)5 - 2510 - 50Microbially influenced corrosion

Table 2: Antifungal Activity of this compound (Illustrative Data)

Fungal SpeciesStrainMIC (µg/mL)MFC (µg/mL)Industrial Relevance
Candida albicansATCC 102314 - 168 - 32Yeast contamination
Aspergillus nigerATCC 164048 - 3216 - 64Mold growth on surfaces

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on standard methods for determining the MIC of a biocide.

Materials:

  • This compound (DTPB) stock solution (e.g., 1024 µg/mL in a suitable solvent).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi).

  • Bacterial or fungal inoculum standardized to approximately 5 x 10⁵ CFU/mL.

  • Sterile multichannel pipettes.

  • Incubator.

Procedure:

  • Prepare Serial Dilutions: In the wells of a 96-well plate, perform a two-fold serial dilution of the DTPB stock solution with the sterile broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the DTPB dilutions. Include a positive control well (broth and inoculum, no DTPB) and a negative control well (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is the lowest concentration of DTPB at which there is no visible growth (turbidity) of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC test to determine the killing activity of DTPB.

Materials:

  • Microtiter plates from the completed MIC test.

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Sterile pipettes and spreaders.

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL) and plate it onto the surface of an appropriate agar medium.

  • Incubation: Incubate the agar plates under the same conditions as the MIC test.

  • Reading Results: The MBC or MFC is the lowest concentration of DTPB that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

Below is a workflow diagram for determining the MIC and MBC/MFC of DTPB.

G cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Prepare_Dilutions Prepare Serial Dilutions of DTPB in 96-well plate Inoculate Inoculate wells with standardized microbial suspension Prepare_Dilutions->Inoculate Incubate_MIC Incubate plate Inoculate->Incubate_MIC Read_MIC Observe for growth (turbidity) Determine MIC Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Use wells with no visible growth Incubate_MBC Incubate agar plates Subculture->Incubate_MBC Read_MBC Count colonies Determine MBC/MFC Incubate_MBC->Read_MBC

Workflow for MIC and MBC/MFC determination.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a potent biocide with significant utility in various industrial applications for the control of bacterial and fungal contamination. Its membrane-disrupting mechanism of action makes it an effective agent against a broad spectrum of microorganisms. The provided protocols offer a framework for evaluating its efficacy for specific industrial needs. Further research to determine precise MIC and MBC/MFC values against a wider range of industrial spoilage and pathogenic organisms is recommended for optimizing its application.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dodecyltriphenylphosphonium Bromide (DTPB) Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dodecyltriphenylphosphonium bromide (DTPB) in cell viability assays. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPB) and what is its primary mechanism of action in cells?

This compound is a cationic organic compound belonging to the phosphonium salt family. Its lipophilic nature and positive charge facilitate its accumulation within the mitochondria of cells, driven by the negative mitochondrial membrane potential. This targeted accumulation disrupts mitochondrial function, leading to a decrease in cellular metabolism and, at higher concentrations, induction of apoptosis (programmed cell death). This disruption of mitochondrial function is a key factor in its cytotoxic effects.

Q2: Which cell viability assay is recommended for use with DTPB?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and suitable method for assessing cell viability following treatment with DTPB. This colorimetric assay measures the metabolic activity of cells, which is directly affected by the mitochondrial disruption caused by DTPB. However, it is crucial to include proper controls to account for any potential interference of DTPB with the MTT reagent itself. Alternative assays such as the XTT, WST-1, or CellTiter-Glo® luminescent cell viability assay can also be considered.

Q3: What is a typical starting concentration range for DTPB in a cell viability assay?

Based on available literature for similar phosphonium salts, a broad starting concentration range of 0.1 µM to 100 µM is recommended for initial screening experiments. The optimal concentration is highly dependent on the specific cell line being used, as sensitivity to DTPB can vary significantly.

Q4: How should I prepare a stock solution of DTPB?

DTPB is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it at -20°C. For experiments, the stock solution should be serially diluted in complete cell culture medium to the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the cell culture wells is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Data Presentation: DTPB IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table provides a template for summarizing experimentally determined IC50 values for DTPB across various cell lines. Researchers should populate this table with their own data for comparative analysis.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
Example: MCF-7Human Breast Adenocarcinoma48[Insert Value][Your Data]
Example: A549Human Lung Carcinoma48[Insert Value][Your Data]
Example: HEK293Human Embryonic Kidney48[Insert Value][Your Data]
Example: HepG2Human Liver Carcinoma72[Insert Value][Your Data]
Example: HCT116Human Colorectal Carcinoma72[Insert Value][Your Data]

Experimental Protocols

Protocol: Determining the Optimal Concentration of DTPB using an MTT Assay

This protocol outlines the steps to determine the IC50 of DTPB for a specific cell line.

Materials:

  • This compound (DTPB)

  • Dimethyl sulfoxide (DMSO)

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • DTPB Treatment:

    • Prepare a 2X working solution of DTPB at various concentrations by diluting the stock solution in complete culture medium. A suggested range for the initial experiment is 0.2, 2, 20, 50, 100, and 200 µM (final concentrations will be 0.1, 1, 10, 25, 50, and 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest DTPB concentration) and a no-cell control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the DTPB working solutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the DTPB concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

DTPB_Signaling_Pathway DTPB Dodecyltriphenylphosphonium bromide (DTPB) Cell_Membrane Cell Membrane DTPB->Cell_Membrane Passive Diffusion Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Accumulation driven by negative membrane potential MMP Disruption of Mitochondrial Membrane Potential Mitochondrion->MMP ROS Increased Reactive Oxygen Species (ROS) MMP->ROS ATP_Depletion ATP Depletion MMP->ATP_Depletion Apoptosis Apoptosis ROS->Apoptosis Metabolism_Inhibition Inhibition of Cellular Metabolism ATP_Depletion->Metabolism_Inhibition Metabolism_Inhibition->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Culture and Seed Cells in 96-well Plate DTPB_Prep 2. Prepare Serial Dilutions of DTPB Treatment 3. Treat Cells with DTPB and Controls DTPB_Prep->Treatment Incubation 4. Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis Troubleshooting_Guide cluster_issue1 High Background in No-Cell Control cluster_issue2 High Variability Between Replicates cluster_issue3 No Dose-Dependent Cytotoxicity Start Problem Encountered Check_DTPB_Interference Does DTPB directly reduce MTT? Start->Check_DTPB_Interference Check_Seeding Is cell seeding uniform? Start->Check_Seeding Check_Concentration Is DTPB concentration range appropriate? Start->Check_Concentration Run_Cell_Free_Assay Run cell-free assay with DTPB and MTT. Check_DTPB_Interference->Run_Cell_Free_Assay Yes Check_DTPB_Interference->Check_Seeding No Switch_Assay Consider alternative assay (e.g., CellTiter-Glo). Run_Cell_Free_Assay->Switch_Assay Optimize_Seeding Optimize seeding density and technique. Check_Seeding->Optimize_Seeding No Check_Pipetting Is pipetting accurate? Check_Seeding->Check_Pipetting Yes Calibrate_Pipettes Calibrate pipettes. Check_Pipetting->Calibrate_Pipettes No Check_Pipetting->Check_Concentration Yes Expand_Concentration_Range Test a wider and higher concentration range. Check_Concentration->Expand_Concentration_Range No Check_Incubation_Time Is incubation time sufficient? Check_Concentration->Check_Incubation_Time Yes Increase_Incubation_Time Increase incubation to 48 or 72h. Check_Incubation_Time->Increase_Incubation_Time No

Troubleshooting Dodecyltriphenylphosphonium bromide insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with Dodecyltriphenylphosphonium bromide (DTPB) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DTPB) not dissolving in water?

This compound (DTPB) is an amphipathic organic salt, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1] Its structure consists of a large, positively charged triphenylphosphonium head group and a long, 12-carbon hydrophobic dodecyl tail.[2] This dual nature limits its solubility in water.

At low concentrations, DTPB will dissolve to some extent. However, as the concentration increases, the hydrophobic tails of the molecules arrange themselves to minimize contact with water, a behavior characteristic of cationic surfactants.[3] Above a certain concentration, known as the Critical Micelle Concentration (CMC), these molecules will self-assemble into spherical structures called micelles.[4] While this may appear as dissolution, it is technically the formation of a colloidal suspension. Attempting to create solutions far above the CMC without proper technique can lead to cloudiness, precipitation, or the appearance of an insoluble white to yellow powder.

Q2: What are the key physicochemical properties of DTPB I should be aware of?

Understanding the properties of DTPB is crucial for troubleshooting. Key data is summarized below.

PropertyValueCitation(s)
Molecular Formula C₃₀H₄₀BrP[1]
Molar Mass 511.52 g/mol [2][5]
Appearance White to yellow powder
Melting Point 85-88 °C[2][6]
Solubility in DMSO ~50 mg/mL[5]
Solubility in Ethanol ~25 mg/mL[5]
Known Hazard Irritating to eyes, respiratory system, and skin.[1]
Sensitivity Hygroscopic (tends to absorb moisture from the air).[5][6]
Q3: What factors can influence the solubility of DTPB in my experiment?

Several factors can affect the dissolution of DTPB in aqueous media:

  • Temperature: For most endothermic substances, increasing the temperature will increase solubility.[7] Gently warming the solution can significantly aid in dissolving DTPB.

  • pH: The pH of your solution can influence the behavior of solutes.[7] It is recommended to use a buffered system (e.g., PBS, Tris-HCl) appropriate for your experimental needs to maintain a stable pH.

  • Agitation: Continuous and vigorous stirring is essential to break up powder clumps and increase the interaction between the solute and the solvent.[7]

  • Purity of Reagents: Always use high-purity DTPB and high-purity water (e.g., distilled, deionized, or Milli-Q) to avoid contaminants that could interfere with dissolution.

  • Concentration: As concentration approaches and exceeds the Critical Micelle Concentration (CMC), the behavior of the solution will change from a true solution to a micellar suspension.[4] The exact CMC of DTPB is not widely reported but is expected to be in the low millimolar range, similar to other dodecyl-chain surfactants.[4][8]

Troubleshooting Guides

My DTPB solution is cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation indicates that the DTPB has not fully dissolved or has come out of solution. This can happen if the concentration is too high for the given conditions or if the solution has cooled after being prepared at a higher temperature. Follow the logical workflow below to address the issue.

G start Insolubility Observed (Cloudy / Precipitate) heat Gently heat solution (e.g., 40-50°C) with stirring start->heat check_conc Is concentration well above expected CMC (~1-10 mM)? consider_cosolvent Consider adding a co-solvent (e.g., 1-5% Ethanol/DMSO) if compatible with experiment check_conc->consider_cosolvent No reassess Re-evaluate required concentration. Prepare a fresh, more dilute solution. check_conc->reassess Yes sonicate Use a bath sonicator for 10-15 minutes heat->sonicate still_insoluble Still Insoluble? sonicate->still_insoluble filter Filter solution through a 0.22 µm syringe filter to remove particulates still_insoluble->filter No success Homogeneous Solution Achieved consider_cosolvent->success filter->success still_insolinsoluble still_insolinsoluble still_insolinsoluble->check_conc Yes G cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential, ΔΨm ≈ -180mV) cytosol Cytosol cytosol->matrix Driven by negative membrane potential (ΔΨm) Accumulates in matrix dtpb DTPB Cation (Lipophilic, Positively Charged) dtpb->cytosol Passively crosses plasma membrane

References

Technical Support Center: Dodecyltriphenylphosphonium Bromide (DTPB) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Dodecyltriphenylphosphonium bromide (DTPB) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound (DTPB) in solution?

A1: The stability of DTPB in solution is influenced by several factors, including:

  • pH: DTPB is more susceptible to degradation under alkaline conditions.[1]

  • Temperature: Higher temperatures can accelerate degradation processes.

  • Solvent: The choice of solvent can impact stability. While soluble in DMSO and ethanol, interactions with certain solvents like DMSO at alkaline pH can promote degradation.[1][2]

  • Exposure to Air (Oxygen): Phosphonium salts can be susceptible to oxidation.

  • Exposure to Light: Photodegradation can be a concern for many organic compounds.

  • Presence of Water: Hydrolysis is a potential degradation pathway.[3]

Q2: What are the visible signs of DTPB degradation in my solution?

A2: Visual indicators of DTPB degradation can include:

  • A change in color of the solution, often to a yellow or brownish hue. High-quality phosphonium salt solutions are typically colorless.

  • The formation of a precipitate, which could be a degradation product such as triphenylphosphine oxide (TPPO).

Q3: What is the expected shelf-life of DTPB in solution?

A3: The shelf-life of DTPB in solution is highly dependent on the storage conditions. For example, solutions of DTPB in DMSO or ethanol may be stored at -20°C for up to one month.[2] Storage at room temperature or in less optimal conditions will likely result in a shorter shelf-life.

Q4: What are the common degradation products of DTPB?

A4: The primary degradation product of phosphonium ylides and likely phosphonium salts upon hydrolysis or oxidation is triphenylphosphine oxide (TPPO). Other potential degradation could involve the cleavage of the dodecyl chain.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to DTPB solution stability.

Problem Possible Cause(s) Recommended Solution(s)
Solution has turned yellow/brown. Oxidation or thermal degradation.Prepare fresh solution. Store solutions under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature. Protect from light.
Precipitate has formed in the solution. Formation of insoluble degradation products (e.g., TPPO). Exceeded solubility limit at lower temperatures.Confirm the identity of the precipitate using analytical methods if possible. Prepare a fresh solution and ensure it is stored under recommended conditions. If precipitation occurs upon cooling, gently warm the solution before use.
Inconsistent experimental results using DTPB solution. Degradation of DTPB leading to lower effective concentration.Prepare and use fresh DTPB solutions for critical experiments. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.
Need to use an aqueous buffer with DTPB. DTPB is prone to hydrolysis, especially at alkaline pH.If possible, use a buffer with a slightly acidic to neutral pH (pH < 7.4).[1] Prepare the buffered DTPB solution immediately before use and minimize storage time.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard DTPB Stock Solution

This protocol describes the preparation of a DTPB stock solution in an organic solvent and its recommended storage.

Materials:

  • This compound (DTPB), solid

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a screw cap and PTFE septum

Procedure:

  • Weigh the desired amount of DTPB solid in a clean, dry container inside a glovebox or under a stream of inert gas to minimize exposure to air and moisture.

  • Transfer the DTPB to the amber glass vial.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration.

  • Seal the vial with the screw cap.

  • Gently agitate the vial until the DTPB is completely dissolved.

  • Purge the headspace of the vial with inert gas for 1-2 minutes.

  • Tightly seal the vial and wrap the cap with parafilm for extra security.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the vial at -20°C.[2]

Protocol 2: Monitoring DTPB Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the stability of a DTPB solution over time.

Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • DTPB solution to be tested

  • Freshly prepared DTPB standard solution of known concentration

Procedure:

  • Prepare the Mobile Phase: A common mobile phase for analyzing phosphonium salts is a gradient of water and acetonitrile with 0.1% TFA. A typical gradient might be from 30% to 90% ACN over 20 minutes.

  • Set up the HPLC System:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detector to a wavelength where DTPB has strong absorbance (e.g., 220 nm, 254 nm, or 265 nm).

  • Analyze the Standard: Inject a known concentration of freshly prepared DTPB standard solution to determine its retention time and peak area.

  • Analyze the Test Sample: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of your stored DTPB solution, dilute it to an appropriate concentration, and inject it into the HPLC.

  • Data Analysis:

    • Compare the peak area of the DTPB peak in your test samples to the initial (time 0) sample and the standard. A decrease in the peak area indicates degradation.

    • Monitor for the appearance of new peaks, which may correspond to degradation products like TPPO.

Data Presentation

The following table can be used to record and compare the stability of DTPB under different conditions.

Condition Solvent Temperature (°C) pH Time (hours) DTPB Concentration (%) Observations (e.g., color change, precipitation)
1DMSO-20N/A0100Clear, colorless
24
168 (1 week)
2Ethanol25 (Room Temp)N/A0100Clear, colorless
24
168 (1 week)
3Water/DMSO (1:1)25 (Room Temp)7.40100Clear, colorless
24
48
4Water/DMSO (1:1)25 (Room Temp)8.30100Clear, colorless
24
48

Visualizations

DTPB_Degradation_Pathways cluster_factors Degradation Factors DTPB Dodecyltriphenylphosphonium bromide (DTPB) Degradation_Products Degradation Products DTPB->Degradation_Products degrades to TPPO Triphenylphosphine oxide (TPPO) Degradation_Products->TPPO Other_Products Other Degradation Products Degradation_Products->Other_Products Alkaline_pH Alkaline pH Alkaline_pH->DTPB promotes hydrolysis High_Temp High Temperature High_Temp->DTPB accelerates degradation Oxygen Oxygen (Air) Oxygen->DTPB promotes oxidation Light Light Light->DTPB promotes photodegradation Water Water Water->DTPB enables hydrolysis

Caption: Factors influencing the degradation of this compound (DTPB).

DTPB_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_results Data Interpretation Prep Prepare DTPB solution under inert atmosphere Store Store at specified temperature and pH, protected from light Prep->Store Time_Points Sample at defined time points (t=0, t=x, t=y) Store->Time_Points Analysis Analyze by HPLC (or other method) Time_Points->Analysis Compare Compare peak areas and check for new peaks Analysis->Compare Determine Determine degradation rate and solution shelf-life Compare->Determine

Caption: Experimental workflow for assessing the stability of a DTPB solution.

References

Technical Support Center: Improving the Efficiency of Mitochondria-Targeted Drug Delivery with DTPB

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific molecule "DTPB" could not be definitively identified in publicly available scientific literature. Therefore, this technical support center focuses on the widely used and well-documented triphenylphosphonium (TPP)-based mitochondria-targeted drug delivery systems. TPP is a foundational chemical moiety for targeting therapeutics to mitochondria, and the principles, protocols, and troubleshooting advice provided here are broadly applicable to researchers working in this field.

This guide is intended for researchers, scientists, and drug development professionals. It offers troubleshooting solutions, answers to frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficiency of mitochondria-targeted drug delivery using TPP-based carriers.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the development and application of TPP-based drug delivery systems.

IssuePossible Cause(s)Recommended Solution(s)
Low mitochondrial accumulation of the TPP-drug conjugate 1. Suboptimal Physicochemical Properties: The overall lipophilicity or charge distribution of the conjugate may hinder its passage across the mitochondrial membranes. 2. Compromised Mitochondrial Membrane Potential (ΔΨm): The conjugate itself, or other experimental factors, may be causing mitochondrial depolarization, which reduces the driving force for TPP accumulation. 3. Premature Drug Cleavage: The linker connecting the TPP moiety to the drug may be unstable in the cytoplasm, leading to the release of the drug before it reaches the mitochondria.1. Optimize the Linker: Modify the length and hydrophobicity of the alkyl chain linker to improve membrane translocation. 2. Assess Mitochondrial Health: Use potentiometric dyes such as TMRM or JC-1 to measure ΔΨm in cells before and after treatment with the conjugate. If depolarization is observed, consider reducing the concentration or incubation time. 3. Evaluate Conjugate Stability: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to assess the stability of the TPP-drug conjugate in a simulated cytosolic environment.
High Off-Target Cytotoxicity 1. Excessive Conjugate Concentration: High concentrations can lead to non-specific binding and disruption of other cellular components. 2. Inherent TPP Toxicity: The TPP cation can exhibit toxicity at higher concentrations. 3. Cytosolic Drug Release: An unstable linker can cause the premature release of the cytotoxic drug in the cytoplasm.1. Conduct Dose-Response Studies: Determine the optimal concentration that achieves effective mitochondrial targeting with minimal off-target effects. 2. Use a TPP-Only Control: This will help differentiate the toxicity of the TPP carrier from that of the conjugated drug. 3. Enhance Linker Stability: Employ linkers that are designed to be cleaved specifically by enzymes present within the mitochondrial matrix.
Inconsistent Experimental Outcomes 1. Biological Variability: Differences in cell line passage number, cell density, and overall metabolic state can influence mitochondrial function and, consequently, the uptake of the conjugate. 2. Inaccurate Quantification: The methods used for quantifying mitochondrial localization, such as microscopy or subcellular fractionation, may not be sufficiently optimized or validated.1. Standardize Cell Culture Protocols: Maintain consistency in cell passage number and confluency. Regularly screen for mycoplasma contamination. 2. Optimize and Validate Quantification Methods: For fluorescence microscopy, use mitochondrial co-localization markers like MitoTracker. For subcellular fractionation, validate the purity of the mitochondrial fraction using Western blotting for specific mitochondrial protein markers (e.g., COX IV, Tom20).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind TPP-mediated mitochondrial targeting?

A1: The triphenylphosphonium (TPP) cation is a lipophilic, positively charged molecule. Its accumulation within the mitochondria is primarily driven by the large negative mitochondrial membrane potential (ΔΨm), which is typically in the range of -150 to -180 millivolts relative to the cytoplasm. The delocalized positive charge of the TPP moiety allows it to pass through the hydrophobic mitochondrial membranes and accumulate in the matrix.

Q2: How efficient is TPP-based drug delivery compared to non-targeted approaches?

A2: TPP-mediated delivery is a highly effective strategy for concentrating therapeutic agents within the mitochondria, often achieving several hundred-fold greater accumulation compared to the cytoplasm. The following table provides a summary of the reported efficiency for different TPP-conjugated molecules.

TPP-Conjugate SystemCell LineObserved Efficiency/Outcome
TPP-DoxorubicinMDA-MB-435 (Breast Cancer)Effectively overcame drug resistance by targeting mitochondria.[1]
TPP-based Nanomicelles (loaded with Paclitaxel)A549/ADR (Drug-Resistant Lung Cancer)Showed significant mitochondrial localization and overcame multidrug resistance.[2]
TPP-PEG Liposomes (loaded with Doxorubicin)HCT116 (Colon Cancer)Demonstrated enhanced mitochondrial localization and increased reactive oxygen species production compared to non-targeted liposomes.[3]

Q3: What are the critical design considerations for a TPP-drug conjugate?

A3:

  • Linker Design: The linker should be stable in the reducing environment of the cytoplasm but ideally cleavable within the oxidative environment of the mitochondria to release the active drug. The length and chemical nature of the linker can significantly influence uptake efficiency.

  • Physicochemical Properties: A careful balance must be struck between the lipophilicity of the TPP carrier and the properties of the drug to ensure efficient passage across the mitochondrial membranes.

  • Inherent Toxicity: It is crucial to evaluate the potential toxicity of the TPP moiety itself by including a TPP-only control in cytotoxicity assays.

Q4: How can I confirm the mitochondrial localization of my TPP-drug conjugate?

A4: The most widely used technique is fluorescence microscopy. If the drug itself is fluorescent, you can directly visualize its co-localization with a commercially available mitochondrial stain, such as MitoTracker. If the drug is not fluorescent, a fluorescent probe can be attached to the TPP carrier to enable visualization.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of a TPP-Drug Conjugate via Esterification

This protocol outlines a general method for conjugating a drug containing a carboxylic acid functional group to a TPP carrier that has a hydroxyl-terminated linker.

Materials:

  • (4-hydroxybutyl)triphenylphosphonium bromide

  • Drug containing a carboxylic acid moiety

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the drug (1 equivalent) and (4-hydroxybutyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.1 equivalents) to the solution to catalyze the reaction.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 12 to 24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product using column chromatography on silica gel.

  • Characterize the purified TPP-drug conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: Assessing Mitochondrial Localization using Confocal Microscopy

Materials:

  • Cells grown on glass-bottom imaging dishes

  • Fluorescent TPP-drug conjugate

  • MitoTracker Red CMXRos (or another suitable mitochondrial stain)

  • Hoechst 33342 (for nuclear counterstaining)

  • Pre-warmed live-cell imaging medium

  • Confocal laser scanning microscope

Procedure:

  • Plate cells on glass-bottom imaging dishes and culture them until they reach the desired confluency.

  • Treat the cells with the fluorescent TPP-drug conjugate at the predetermined optimal concentration and for the desired incubation period.

  • During the final 30 minutes of the incubation period, add MitoTracker Red CMXRos to the culture medium to label the mitochondria.

  • During the final 10 minutes of incubation, add Hoechst 33342 to the culture medium to stain the cell nuclei.

  • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound conjugate and dyes.

  • Acquire images using a confocal microscope equipped with the appropriate laser lines and emission filters for the fluorescent TPP-drug conjugate, MitoTracker, and Hoechst dye.

  • Analyze the captured images for co-localization between the signal from the TPP-drug conjugate and the MitoTracker stain using appropriate image analysis software (e.g., ImageJ with the Coloc 2 plugin).

Section 4: Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment s1 Selection of Drug and TPP Carrier s2 Linker Design and Synthesis s1->s2 s3 Conjugation and Purification s2->s3 s4 Structural Characterization (NMR, MS) s3->s4 i2 Cellular Uptake and Mitochondrial Localization s4->i2 Test Compound i1 Cell Culture i1->i2 i3 Cytotoxicity and Apoptosis Assays i2->i3 i4 Mechanistic Studies (e.g., ROS production, ΔΨm) i3->i4 v2 Pharmacokinetics and Biodistribution i4->v2 Lead Candidate v1 Animal Model of Disease v1->v2 v3 Therapeutic Efficacy v2->v3 v4 Toxicology Studies v3->v4

Caption: A typical workflow for the development and evaluation of TPP-based mitochondria-targeted drugs.

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Matrix Mitochondrial Matrix Drug_Release Drug is Released Matrix->Drug_Release IMM Inner Mitochondrial Membrane (High Negative ΔΨm) IMM->Matrix Translocation Apoptosis Induction of Apoptosis Drug_Release->Apoptosis Therapeutic Action TPP_Drug TPP-Drug Conjugate TPP_Drug->IMM ΔΨm-Driven Accumulation Endosome Endosome TPP_Drug->Endosome Endocytosis Endosome->TPP_Drug Endosomal Escape

Caption: The cellular uptake and mechanism of action for a TPP-drug conjugate targeting cancer cell mitochondria.

References

Dodecyltriphenylphosphonium Bromide (DTPB) Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dodecyltriphenylphosphonium bromide (DTPB) in long-term experiments, ensuring its stability is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of DTPB.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (DTPB)?

As a solid, DTPB is stable for up to two years from the date of purchase when stored correctly.[1] Solutions of DTPB in DMSO or ethanol can be stored at -20°C for up to one month.[1] However, it is a hygroscopic compound, meaning it readily absorbs moisture from the air, which can impact its stability.[2][3]

Q2: What are the primary factors that can affect the stability of DTPB in my experiments?

Several factors can influence the chemical stability of DTPB during long-term experiments. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]

  • pH: DTPB is susceptible to degradation in alkaline (high pH) conditions.[6] Alkyl bromides, in general, can undergo hydrolysis at both high and low pH.[7]

  • Light: Exposure to UV and visible light can cause photodegradation, breaking chemical bonds.[4]

  • Moisture/Humidity: Due to its hygroscopic nature, exposure to moisture can lead to hydrolysis and degradation.[2]

  • Oxidizing Agents: DTPB is incompatible with strong oxidizing agents.[2]

  • Solvent: The choice of solvent can impact stability. While stable for a month in DMSO and ethanol at -20°C, stability in aqueous buffers over long periods may be a concern.[1]

Q3: What are the likely degradation products of DTPB?

Based on studies of similar phosphonium salts, such as tetraphenylphosphonium bromide (TPPB), the primary degradation product under alkaline conditions is likely triphenylphosphine oxide (TPPO) through hydrolysis.[6]

Q4: I'm observing unexpected results in my cell culture experiments with DTPB. Could this be a stability issue?

Yes, unexpected biological effects or loss of efficacy could be linked to DTPB degradation. If the compound degrades, you are introducing unknown substances into your experiment, which could have unintended consequences. Furthermore, issues like precipitation in the culture medium could also be indicative of stability problems or interactions with media components.

Troubleshooting Guide

If you suspect DTPB instability in your long-term experiments, this guide provides a systematic approach to troubleshooting.

Initial Troubleshooting Workflow

start Unexpected Experimental Results (e.g., loss of activity, precipitation) check_storage Verify DTPB Storage Conditions (Solid: cool, dry, dark; Solution: -20°C) start->check_storage check_prep Review Solution Preparation Protocol (Freshly prepared? Correct solvent?) check_storage->check_prep assess_conditions Evaluate Experimental Conditions (pH, temperature, light exposure) check_prep->assess_conditions test_stability Perform Stability Analysis (e.g., HPLC, LC-MS) assess_conditions->test_stability degradation_confirmed Degradation Confirmed test_stability->degradation_confirmed Yes no_degradation No Significant Degradation test_stability->no_degradation No optimize_conditions Optimize Experimental Protocol (Adjust pH, protect from light, use fresh solutions) degradation_confirmed->optimize_conditions troubleshoot_other Troubleshoot Other Experimental Variables (e.g., cell line issues, other reagents) no_degradation->troubleshoot_other

Caption: A workflow for troubleshooting unexpected experimental results potentially caused by DTPB instability.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Loss of Compound Efficacy Over Time - Chemical degradation of DTPB due to pH, temperature, or light. - Hydrolysis from prolonged exposure to aqueous buffers.- Prepare fresh DTPB solutions for each experiment. - If using stock solutions, store them appropriately and for no longer than the recommended time.[1] - Protect experimental setups from light. - Consider conducting experiments at a neutral or slightly acidic pH if the protocol allows.
Precipitate Formation in Aqueous/Biological Media - DTPB or its degradation products have low solubility in the medium. - Interaction with components of the cell culture medium (e.g., salts, proteins).- Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it to the final concentration immediately before use. - Perform a solubility test of DTPB in your specific experimental medium. - Filter the final solution through a sterile 0.22 µm filter before adding to cells.
Inconsistent Results Between Experiments - Use of DTPB solutions of varying age or storage conditions. - Inconsistent experimental conditions (e.g., pH shifts in the medium).- Standardize the preparation and storage of DTPB solutions. - Monitor and control the pH of the experimental medium throughout the experiment. - Always use a fresh batch of DTPB for a new set of critical experiments.

Experimental Protocols

To quantitatively assess the stability of DTPB in your specific experimental setup, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.

Protocol: Stability Assessment of DTPB using HPLC

Objective: To quantify the concentration of DTPB over time under specific experimental conditions (e.g., in an aqueous buffer at a set temperature and pH).

Materials:

  • This compound (DTPB)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer components for the mobile phase)

  • The aqueous buffer used in your experiment (e.g., PBS, Tris)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of DTPB Stock Solution:

    • Accurately weigh and dissolve DTPB in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the DTPB stock solution with the mobile phase to prepare a series of calibration standards of known concentrations.

  • Sample Preparation for Stability Study:

    • Prepare a solution of DTPB in your experimental aqueous buffer at the desired concentration.

    • Divide this solution into several aliquots in appropriate containers.

    • Store these aliquots under the conditions you wish to test (e.g., 37°C in an incubator, room temperature on the benchtop, protected from light, etc.).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the stability study samples.

    • If necessary, dilute the sample with the mobile phase to fall within the range of your calibration curve.

    • Inject the calibration standards and the stability samples onto the HPLC system.

    • A typical starting point for a reverse-phase HPLC method could be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: Acetonitrile

      • Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for an optimal wavelength; triphenylphosphine-containing compounds often absorb in the UV range (e.g., 220-270 nm).

      • Column Temperature: 30°C

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the DTPB peak versus the concentration of the calibration standards.

    • Determine the concentration of DTPB remaining in your stability samples at each time point by using the calibration curve.

    • Plot the concentration of DTPB versus time to determine the degradation rate.

Workflow for HPLC Stability Testing

prep_stock Prepare DTPB Stock Solution (e.g., 1 mg/mL in ACN) prep_cal Prepare Calibration Standards (Serial dilutions) prep_stock->prep_cal prep_samples Prepare Stability Samples (DTPB in experimental buffer) prep_stock->prep_samples incubate Incubate Samples under Test Conditions (T, pH, light) prep_samples->incubate sample_timepoint Sample at Time Points (t=0, 2, 4, 8... hrs) incubate->sample_timepoint hplc_analysis Analyze by HPLC sample_timepoint->hplc_analysis data_analysis Quantify DTPB Concentration hplc_analysis->data_analysis plot_data Plot [DTPB] vs. Time data_analysis->plot_data

Caption: A generalized workflow for conducting a stability study of DTPB using HPLC.

Potential Degradation Pathway

The degradation of phosphonium salts in aqueous and especially alkaline conditions often proceeds via nucleophilic attack on the phosphorus atom.

DTPB Dodecyltriphenylphosphonium (DTPB) TPPO Triphenylphosphine oxide (TPPO) DTPB->TPPO Hydrolysis Dodecane Dodecane DTPB->Dodecane Leaving Group OH OH⁻ (Hydroxide) OH->DTPB Nucleophilic Attack

Caption: A simplified proposed degradation pathway for DTPB via hydrolysis.

References

Technical Support Center: Dodecyltriphenylphosphonium Bromide (DDTPP-Br) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dodecyltriphenylphosphonium bromide (DDTPP-Br). The information is designed to help mitigate off-target effects and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDTPP-Br) and what is its primary mechanism of action?

A1: this compound (DDTPP-Br) is a lipophilic cation that belongs to the family of mitochondria-targeting compounds. Its lipophilic nature and delocalized positive charge on the phosphonium head group allow it to readily cross the plasma membrane and accumulate within the mitochondria, driven by the negative mitochondrial membrane potential. The primary on-target effect of DDTPP-Br is the disruption of mitochondrial function. This can involve the inhibition of oxidative phosphorylation, leading to a shift in cellular metabolism towards glycolysis. At higher concentrations, it can induce mitochondrial swelling and increase the production of reactive oxygen species (ROS), ultimately triggering apoptosis.

Q2: What are the common off-target effects of DDTPP-Br observed in cell culture?

A2: The primary off-target effects of DDTPP-Br are extensions of its mitochondrial-disrupting activity and can include:

  • Generalized Cytotoxicity: At concentrations higher than required for the intended biological effect, DDTPP-Br can cause significant, non-specific cell death.

  • Plasma Membrane Perturbation: Due to its amphipathic nature, high concentrations of DDTPP-Br can interact with and disrupt the plasma membrane, leading to loss of integrity and cell lysis.[1]

  • Induction of Excessive Oxidative Stress: While some ROS production may be part of the on-target effect, excessive ROS can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to off-target cytotoxicity.

Q3: How can I determine the optimal working concentration of DDTPP-Br for my cell line?

A3: The optimal working concentration of DDTPP-Br is highly cell-line dependent and should be determined empirically. A dose-response experiment is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select a concentration range that is effective for your intended application while minimizing off-target cytotoxicity.

Q4: Can off-target effects be mitigated by altering experimental conditions?

A4: Yes, adjusting experimental conditions can help in mitigating off-target effects. One important factor to consider is the serum concentration in your culture medium. The presence of serum proteins can sometimes reduce the effective concentration of a compound. Therefore, it is advisable to maintain a consistent serum concentration throughout your experiments and to report it in your methodology.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of non-specific cell death at expected therapeutic concentrations. The cell line is particularly sensitive to DDTPP-Br. Off-target effects are dominating.1. Perform a dose-response curve: Determine the IC50 value for your cell line to identify a more appropriate, lower concentration. 2. Reduce incubation time: Shorter exposure to DDTPP-Br may be sufficient to achieve the desired on-target effect with less toxicity. 3. Co-treatment with an antioxidant: The cytotoxicity may be mediated by excessive ROS production. Consider co-incubating with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.
Inconsistent results between experiments. Variation in experimental conditions.1. Standardize cell seeding density: Ensure the same number of cells are plated for each experiment. 2. Maintain consistent serum concentration: Report and standardize the percentage of serum in the culture medium. 3. Prepare fresh DDTPP-Br solutions: DDTPP-Br solutions in DMSO or ethanol should be stored at -20°C for no longer than one month.[2]
Difficulty in observing the specific on-target effect due to overwhelming cytotoxicity. The therapeutic window for your cell line is very narrow.1. Consider synergistic drug combinations: Combine a lower, less toxic dose of DDTPP-Br with another agent that targets a different cellular pathway. For example, drugs that inhibit glycolysis could synergize with DDTPP-Br's effect on mitochondrial respiration. 2. Use a more sensitive assay: Employ assays that can detect early signs of the on-target effect before widespread cell death occurs, such as measuring mitochondrial membrane potential or oxygen consumption rate.
Control cells (vehicle-treated) are also showing signs of stress. The solvent used to dissolve DDTPP-Br (e.g., DMSO, ethanol) is at a toxic concentration.Ensure the final concentration of the vehicle in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer10-20
MDA-MB-231Breast Cancer10-20
SCC7Squamous Cell Carcinoma10-20
PC3Prostate Cancer10-20
KBOral Cancer10-20

Note: These values are approximate and can vary depending on the specific experimental conditions.[3]

Experimental Protocols

Protocol 1: Co-treatment with an Antioxidant (N-Acetylcysteine - NAC)

This protocol describes the co-treatment of cells with DDTPP-Br and the antioxidant N-acetylcysteine (NAC) to mitigate ROS-induced off-target cytotoxicity.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound (DDTPP-Br) stock solution

  • N-acetylcysteine (NAC) stock solution (freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

  • NAC Pre-treatment (Optional but recommended): Some studies suggest pre-treating with the antioxidant can be more effective.[4] If pre-treating, remove the culture medium and add fresh medium containing the desired concentration of NAC (e.g., 1-5 mM). Incubate for 1-2 hours.

  • DDTPP-Br and NAC Co-treatment:

    • For plates without NAC pre-treatment, remove the medium and add fresh medium containing various concentrations of DDTPP-Br with or without a fixed concentration of NAC.

    • For pre-treated plates, add DDTPP-Br directly to the NAC-containing medium to achieve the final desired concentrations.

  • Controls: Include wells with:

    • Cells in medium only (negative control)

    • Cells with vehicle control (e.g., DMSO)

    • Cells with NAC only

    • Cells with a range of DDTPP-Br concentrations only

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

  • Data Analysis: Compare the viability of cells treated with DDTPP-Br alone to those co-treated with DDTPP-Br and NAC. An increase in viability in the co-treated group suggests mitigation of off-target cytotoxicity.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol allows for the quantitative assessment of DDTPP-Br's effect on mitochondrial membrane potential.

Materials:

  • Cells of interest

  • DDTPP-Br

  • JC-1 dye

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control for depolarization

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis or on coverslips for microscopy). Treat cells with DDTPP-Br at various concentrations and for different durations. Include a vehicle control and a positive control (FCCP, typically 10 µM for 10-30 minutes).

  • JC-1 Staining: Prepare a JC-1 working solution (typically 1-10 µg/mL in culture medium). Remove the treatment medium and add the JC-1 staining solution.

  • Incubation: Incubate the cells with JC-1 at 37°C for 15-30 minutes, protected from light.

  • Washing: Gently wash the cells with PBS or culture medium to remove excess dye.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using appropriate filter sets for red (J-aggregates, indicating high ΔΨm) and green (JC-1 monomers, indicating low ΔΨm) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

on_target_vs_off_target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects DDTPP-Br DDTPP-Br Mitochondrial Accumulation Mitochondrial Accumulation DDTPP-Br->Mitochondrial Accumulation Driven by ΔΨm Disruption of Oxidative Phosphorylation Disruption of Oxidative Phosphorylation Mitochondrial Accumulation->Disruption of Oxidative Phosphorylation Induction of Apoptosis Induction of Apoptosis Disruption of Oxidative Phosphorylation->Induction of Apoptosis Controlled High [DDTPP-Br] High [DDTPP-Br] Excessive ROS Production Excessive ROS Production High [DDTPP-Br]->Excessive ROS Production Plasma Membrane Disruption Plasma Membrane Disruption High [DDTPP-Br]->Plasma Membrane Disruption Non-specific Cytotoxicity Non-specific Cytotoxicity Excessive ROS Production->Non-specific Cytotoxicity Plasma Membrane Disruption->Non-specific Cytotoxicity

Caption: On-target vs. Off-target effects of DDTPP-Br.

mitigation_workflow Start Start Observe High Cytotoxicity Observe High Cytotoxicity Start->Observe High Cytotoxicity Optimize Concentration & Time Optimize Concentration & Time Observe High Cytotoxicity->Optimize Concentration & Time First Step Co-treat with Antioxidant (e.g., NAC) Co-treat with Antioxidant (e.g., NAC) Observe High Cytotoxicity->Co-treat with Antioxidant (e.g., NAC) If ROS is suspected Consider Synergistic Drug Combination Consider Synergistic Drug Combination Observe High Cytotoxicity->Consider Synergistic Drug Combination For narrow therapeutic window Assess Viability Assess Viability Optimize Concentration & Time->Assess Viability Co-treat with Antioxidant (e.g., NAC)->Assess Viability Consider Synergistic Drug Combination->Assess Viability Problem Solved Problem Solved Assess Viability->Problem Solved Toxicity Reduced Re-evaluate Approach Re-evaluate Approach Assess Viability->Re-evaluate Approach Toxicity Persists

Caption: Workflow for mitigating DDTPP-Br cytotoxicity.

signaling_pathway DDTPP-Br DDTPP-Br Mitochondria Mitochondria DDTPP-Br->Mitochondria ROS_Increase ↑ ROS Mitochondria->ROS_Increase MMP_Collapse ΔΨm Collapse Mitochondria->MMP_Collapse ROS_Increase->MMP_Collapse Apoptosis Apoptosis MMP_Collapse->Apoptosis Antioxidants Antioxidants (e.g., NAC, Vit E) Antioxidants->ROS_Increase Inhibit

Caption: DDTPP-Br induced apoptotic pathway and antioxidant intervention.

References

Adjusting Dodecyltriphenylphosphonium bromide protocol for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecyltriphenylphosphonium bromide (DTPPBr). This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing DTPPBr in various cell lines. Here you will find troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data presentation guidelines to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPPBr)?

A1: this compound is a chemical compound characterized by a triphenylphosphonium cation attached to a dodecyl chain, with bromide as the counter-ion.[1][2][3] The triphenylphosphonium group is known to target mitochondria, the powerhouses of the cell.[4][5][6][7] This property makes DTPPBr a subject of interest for its potential as an anti-cancer agent and for its use in studying mitochondrial function.[7] It also has industrial applications as a fungicide and surfactant.[1]

Q2: What is the primary mechanism of action of DTPPBr in cells?

A2: The primary mechanism of action for DTPPBr is believed to be its accumulation within mitochondria, driven by the large mitochondrial membrane potential.[4][5][8] This targeted accumulation can disrupt mitochondrial function, leading to a cascade of events including the generation of reactive oxygen species (ROS), disruption of the electron transport chain, and ultimately, the induction of apoptosis (programmed cell death).[6][9]

Q3: How does DTPPBr selectivity target cancer cells?

A3: Cancer cells often exhibit a higher mitochondrial membrane potential compared to normal, healthy cells.[4][8] This elevated potential enhances the accumulation of positively charged molecules like the triphenylphosphonium cation of DTPPBr within the mitochondria of cancer cells, leading to a degree of selective toxicity.[4]

Q4: What are the common challenges when working with DTPPBr?

A4: Common challenges include determining the optimal concentration for different cell lines, issues with compound solubility, and managing off-target effects. Each cell line can exhibit varying sensitivity to DTPPBr, necessitating careful dose-response studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death in control group Solvent toxicity (e.g., DMSO)Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% v/v). Run a solvent-only control to verify.
ContaminationCheck for microbial contamination in cell cultures and reagents.
No observable effect on cells DTPPBr concentration is too lowPerform a dose-response experiment with a wider and higher concentration range.
Poor compound solubilityPrepare a fresh stock solution of DTPPBr. Ensure it is fully dissolved before adding to the cell culture medium. Gentle warming and vortexing may help.
Cell line is resistantConsider using a different cell line that may be more sensitive to mitochondrial disruption.
Inconsistent results between experiments Variation in cell density at seedingStandardize the cell seeding density for all experiments. Ensure even cell distribution in multi-well plates.
Inconsistent incubation timesUse a precise timer for all incubation steps.
DTPPBr degradationPrepare fresh dilutions of DTPPBr from a stable stock solution for each experiment. Store the stock solution as recommended by the manufacturer.[2]
High background in cytotoxicity assays Assay reagent interferenceRun a control with DTPPBr and the assay reagent in cell-free media to check for any direct interaction.
Incorrect wavelength readingEnsure you are using the correct excitation and emission wavelengths for your chosen cytotoxicity assay.

Experimental Protocols

Protocol 1: Determining the Optimal DTPPBr Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of DTPPBr in a specific cell line.

Materials:

  • This compound (DTPPBr)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • DTPPBr Treatment:

    • Prepare a stock solution of DTPPBr in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the DTPPBr stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different DTPPBr concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest DTPPBr concentration) and an untreated control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the DTPPBr concentration.

    • Determine the IC50 value, which is the concentration of DTPPBr that causes a 50% reduction in cell viability.[10][11]

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic cells following DTPPBr treatment.

Materials:

  • Cells treated with DTPPBr (at a concentration around the IC50 value)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with DTPPBr for the desired time point (e.g., 24 hours).

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Data Presentation

Summarize quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of DTPPBr in Various Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast CancerData not available
HeLaCervical CancerData not available
A549Lung CancerData not available
HEK293Normal KidneyData not available

Visualizations

Signaling Pathway

DTPPBr_Apoptosis_Pathway cluster_cell Cell DTPPBr DTPPBr Mitochondrion Mitochondrion DTPPBr->Mitochondrion Accumulation due to ΔΨm ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Select Cell Lines C Cell Seeding (96-well plate) A->C B Prepare DTPPBr Stock Solution D Dose-Response Treatment with DTPPBr B->D C->D E Incubation (24h, 48h, 72h) D->E F Cytotoxicity Assay (e.g., MTT) E->F G Measure Absorbance F->G H Calculate % Viability G->H I Determine IC50 H->I Troubleshooting_Logic Start Experiment Yields Unexpected Results Q1 High Control Cell Death? Start->Q1 A1 Check Solvent Toxicity and Contamination Q1->A1 Yes Q2 No Effect Observed? Q1->Q2 No End Optimized Protocol A1->End A2 Increase Concentration Check Solubility Q2->A2 Yes Q3 Inconsistent Results? Q2->Q3 No A2->End A3 Standardize Seeding Density and Incubation Times Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Dodecyltriphenylphosphonium Bromide (DTPP) Cancer Cell Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Dodecyltriphenylphosphonium bromide (DTPP) in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (DTPP)?

This compound (DTPP) is a lipophilic cation that selectively accumulates in the mitochondria of cancer cells. This selective accumulation is driven by the significantly higher mitochondrial membrane potential in cancer cells compared to normal cells. Once inside the mitochondria, DTPP disrupts mitochondrial function, leading to an increase in reactive oxygen species (ROS), mitochondrial membrane depolarization, and ultimately, the induction of apoptosis (programmed cell death).

Q2: My cancer cells are showing reduced sensitivity to DTPP. What are the common mechanisms of resistance?

Resistance to DTPP can arise from several factors, often involving one or more of the following mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump DTPP out of the cancer cells, reducing its intracellular concentration and mitochondrial accumulation.[1]

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to counteract the effects of DTPP. This may include increased glycolysis, altered glutamine metabolism, or changes in fatty acid oxidation to maintain ATP production and reduce oxidative stress.[2]

  • Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins can make cancer cells resistant to DTPP-induced apoptosis.[3][4]

  • Altered Mitochondrial Membrane Potential: Although less common, a reduction in the mitochondrial membrane potential of cancer cells could decrease the driving force for DTPP accumulation.

Q3: How can I confirm that my cancer cell line has developed resistance to DTPP?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of DTPP in the suspected resistant cell line compared to the parental, sensitive cell line. An increase in the IC50 value indicates that a higher concentration of DTPP is required to achieve the same level of cell death.[5] This is measured using a cell viability assay, such as the MTT or CCK-8 assay.

Troubleshooting Guides

Issue 1: Increased IC50 Value and Decreased DTPP Efficacy

If you observe a significant increase in the IC50 value of DTPP in your cancer cell line, it is likely that the cells have developed resistance. The following steps can help you to characterize and potentially overcome this resistance.

Troubleshooting Workflow

start Increased DTPP IC50 Observed confirm_resistance Confirm Resistance: Determine IC50 of Parental vs. Resistant Cells start->confirm_resistance investigate_mechanism Investigate Mechanism of Resistance confirm_resistance->investigate_mechanism efflux_pumps 1. Assess Efflux Pump Expression (e.g., Western Blot for ABCB1) investigate_mechanism->efflux_pumps apoptosis_evasion 2. Analyze Apoptosis Evasion (e.g., Western Blot for Bcl-2) investigate_mechanism->apoptosis_evasion metabolic_shift 3. Evaluate Metabolic Changes (e.g., Seahorse Assay) investigate_mechanism->metabolic_shift overcome_resistance Strategies to Overcome Resistance efflux_pumps->overcome_resistance apoptosis_evasion->overcome_resistance metabolic_shift->overcome_resistance efflux_inhibitor Combine DTPP with Efflux Pump Inhibitor (e.g., Verapamil, Tariquidar) overcome_resistance->efflux_inhibitor bcl2_inhibitor Combine DTPP with Bcl-2 Family Inhibitor (e.g., Venetoclax) overcome_resistance->bcl2_inhibitor glycolysis_inhibitor Combine DTPP with Glycolysis Inhibitor (e.g., 2-Deoxyglucose) overcome_resistance->glycolysis_inhibitor evaluate_synergy Evaluate Synergy: Calculate Combination Index (CI) efflux_inhibitor->evaluate_synergy bcl2_inhibitor->evaluate_synergy glycolysis_inhibitor->evaluate_synergy

Caption: Troubleshooting workflow for increased DTPP IC50.

Quantitative Data: Comparison of Sensitive vs. Resistant Cell Lines

The following table provides representative data on the changes you might observe in a DTPP-resistant cancer cell line compared to its sensitive parental line.

ParameterParental Cell Line (Sensitive)DTPP-Resistant Cell LineFold Change
DTPP IC50 5 µM50 µM10-fold increase
ABCB1 (P-gp) Expression Low/UndetectableHigh>10-fold increase
Bcl-2 Expression ModerateHigh2 to 5-fold increase
Mitochondrial Membrane Potential (JC-1 Red/Green Ratio) HighSlightly Reduced~10-20% decrease
Glucose Consumption ModerateHigh~1.5 to 2-fold increase
Lactate Production ModerateHigh~2 to 3-fold increase
Issue 2: DTPP Treatment Fails to Induce Apoptosis

If DTPP is not effectively inducing apoptosis, it may be due to the upregulation of anti-apoptotic proteins.

Signaling Pathway: Evasion of Apoptosis

Cancer cells can evade apoptosis by upregulating anti-apoptotic proteins of the Bcl-2 family. These proteins sequester pro-apoptotic proteins like Bax and Bak, preventing them from forming pores in the mitochondrial outer membrane and initiating the caspase cascade.

DTPP DTPP Mito_Stress Mitochondrial Stress / ROS DTPP->Mito_Stress Bax_Bak Bax / Bak Activation Mito_Stress->Bax_Bak Apoptosis Apoptosis Bax_Bak->Apoptosis Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Bcl2->Bax_Bak Inhibits Resistant_Cell In Resistant Cells: Upregulated Bcl-2/Mcl-1 Resistant_Cell->Bcl2 Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2_Inhibitor->Bcl2 Inhibits

Caption: Evasion of DTPP-induced apoptosis via Bcl-2 upregulation.

Troubleshooting and Solutions

  • Assess Bcl-2 Family Protein Expression: Use Western blotting to compare the expression levels of anti-apoptotic proteins (Bcl-2, Mcl-1) and pro-apoptotic proteins (Bax, Bak) in your sensitive and resistant cell lines.

  • Combination Therapy with Bcl-2 Inhibitors: The synergistic use of DTPP with a Bcl-2 family inhibitor, such as Venetoclax, can restore sensitivity.[3][6] Venetoclax binds to Bcl-2, preventing it from inhibiting Bax/Bak and thereby allowing DTPP-induced mitochondrial stress to trigger apoptosis.

Quantitative Data: Synergistic Effect of DTPP and a Bcl-2 Inhibitor

TreatmentCell Viability (% of Control)
Control 100%
DTPP (50 µM) 85%
Bcl-2 Inhibitor (1 µM) 90%
DTPP (50 µM) + Bcl-2 Inhibitor (1 µM) 30%
Issue 3: Suspected Metabolic Shift to Glycolysis

A common resistance mechanism is the upregulation of glycolysis to compensate for mitochondrial dysfunction.

Signaling Pathway: Metabolic Reprogramming

DTPP DTPP Mitochondria Mitochondria DTPP->Mitochondria Inhibits OXPHOS Oxidative Phosphorylation (ATP) Mitochondria->OXPHOS Glucose Glucose Glycolysis Glycolysis (ATP) Glucose->Glycolysis Resistant_Cell In Resistant Cells: Upregulated Glycolysis Resistant_Cell->Glycolysis Glycolysis_Inhibitor Glycolysis Inhibitor (e.g., 2-DG) Glycolysis_Inhibitor->Glycolysis Inhibits

Caption: Metabolic reprogramming to glycolysis in DTPP resistance.

Troubleshooting and Solutions

  • Measure Glucose Consumption and Lactate Production: Use commercially available kits to measure the rates of glucose uptake and lactate secretion in your sensitive and resistant cells. An increase in these rates suggests a shift towards glycolysis.

  • Seahorse XF Analysis: Perform a Seahorse XF Glycolysis Stress Test to measure the extracellular acidification rate (ECAR), a key indicator of glycolysis.

  • Combination Therapy with Glycolysis Inhibitors: Combining DTPP with a glycolysis inhibitor, such as 2-deoxy-D-glucose (2-DG), can be an effective strategy.[7] 2-DG inhibits hexokinase, a key enzyme in the glycolytic pathway, thereby cutting off the cell's alternative energy source.

Quantitative Data: Synergistic Effect of DTPP and a Glycolysis Inhibitor

TreatmentATP Levels (% of Control)
Control 100%
DTPP (50 µM) 60%
Glycolysis Inhibitor (5 mM) 75%
DTPP (50 µM) + Glycolysis Inhibitor (5 mM) 20%

Detailed Experimental Protocols

Protocol 1: Establishment of a DTPP-Resistant Cancer Cell Line

This protocol describes the gradual dose escalation method to develop a DTPP-resistant cell line.[5][8]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (DTPP)

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Cell counting equipment (e.g., hemocytometer)

  • MTT or CCK-8 assay kit

Procedure:

  • Determine the initial IC50 of DTPP:

    • Seed the parental cells in a 96-well plate.

    • Treat the cells with a range of DTPP concentrations for 48-72 hours.

    • Perform an MTT or CCK-8 assay to determine the IC50 value.

  • Initial Drug Exposure:

    • Culture the parental cells in a medium containing DTPP at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).

    • Maintain the culture until the cells resume a normal growth rate.

  • Dose Escalation:

    • Once the cells have adapted, increase the DTPP concentration by 1.5 to 2-fold.

    • Continue to culture the cells until they are growing robustly at this new concentration.

    • Repeat this stepwise increase in DTPP concentration over several months.

  • Confirmation of Resistance:

    • After several rounds of dose escalation, culture the cells in a drug-free medium for 2-3 passages to ensure the resistance phenotype is stable.

    • Determine the IC50 of the new cell line and compare it to the parental line. A significant increase confirms resistance.

Protocol 2: Western Blot for ABCB1 (P-gp) Expression

This protocol outlines the steps for detecting the expression of the ABCB1 efflux pump.

Materials:

  • Sensitive and resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-ABCB1/P-gp)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin)

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]

Materials:

  • Cells treated with DTPP

  • Annexin V-FITC/APC

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest the cells after DTPP treatment.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome) and 1-2 µL of PI solution.

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

    • Interpretation:

      • Annexin V negative / PI negative: Live cells

      • Annexin V positive / PI negative: Early apoptotic cells

      • Annexin V positive / PI positive: Late apoptotic/necrotic cells

Protocol 4: Measurement of Mitochondrial Membrane Potential using JC-1

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[11][12][13]

Materials:

  • Cells treated with DTPP

  • JC-1 dye

  • Complete cell culture medium

  • Flow cytometer or fluorescence microscope/plate reader

Procedure:

  • Cell Preparation:

    • Treat cells with DTPP for the desired time. Include an untreated control and a positive control for depolarization (e.g., treated with CCCP).

  • JC-1 Staining:

    • Harvest the cells and resuspend them in a complete medium.

    • Add JC-1 staining solution to the cell suspension (final concentration typically 1-10 µM).

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Analysis:

    • Flow Cytometry: Wash the cells and resuspend them in PBS. Analyze the green (FITC channel) and red (PE channel) fluorescence.

    • Fluorescence Microscopy/Plate Reader: After incubation, wash the cells with assay buffer and immediately analyze the fluorescence.

  • Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio in DTPP-treated cells compared to the control indicates mitochondrial membrane depolarization.

References

Technical Support Center: Optimizing Dodecyltriphenylphosphonium Bromide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions when using dodecyltriphenylphosphonium bromide (DTPB) as a phase transfer catalyst (PTC). The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPB) and why is it used as a phase transfer catalyst?

This compound is a quaternary phosphonium salt.[1] It functions as a phase transfer catalyst by facilitating the transfer of a reactant (typically an anion) from an aqueous or solid phase into an organic phase where the other reactant is dissolved.[1] This overcomes the immiscibility of the reactants, leading to a significant increase in reaction rate. The lipophilic dodecyl and triphenyl groups enhance its solubility in the organic phase, while the cationic phosphorus atom pairs with the reactant anion, shuttling it across the phase boundary.

Q2: In which types of reactions is DTPB commonly used as a phase transfer catalyst?

DTPB is effective in a variety of nucleophilic substitution reactions. Common applications include:

  • Williamson Ether Synthesis: The formation of ethers from an alkoxide and an organic halide.

  • Cyanation Reactions: The introduction of a nitrile group using an alkali metal cyanide.

  • Alkylation Reactions: The transfer of an alkyl group to a substrate.

  • Oxidation Reactions: For instance, the oxidation of alcohols.

Q3: What are the key parameters to consider when optimizing a reaction with DTPB?

The efficiency of a DTPB-catalyzed reaction is influenced by several factors:

  • Catalyst Concentration: The amount of DTPB used can significantly impact the reaction rate.

  • Solvent Choice: The nature of the organic solvent affects the solubility of the catalyst-anion pair and the overall reaction kinetics.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions or catalyst degradation.

  • Stirring Speed (Agitation): In a biphasic system, efficient mixing is crucial for maximizing the interfacial area where the phase transfer occurs.

  • Nature of the Reactants and Base: The choice of base and the structure of the reactants will influence the reaction's success.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Q: I am not observing any significant product formation. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion in a phase-transfer catalyzed reaction can stem from several issues. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Start: Low/No Conversion check_catalyst 1. Verify Catalyst Activity & Concentration start->check_catalyst check_conditions 2. Evaluate Reaction Conditions check_catalyst->check_conditions If catalyst is verified sub_catalyst1 Is the DTPB old or improperly stored? (Hygroscopic nature can lead to inactivation) check_catalyst->sub_catalyst1 sub_catalyst2 Is the catalyst concentration optimal? (Too low: insufficient transfer; Too high: can sometimes hinder) check_catalyst->sub_catalyst2 check_reagents 3. Assess Reagent Quality & Stoichiometry check_conditions->check_reagents If conditions are optimized sub_conditions1 Is the stirring speed adequate? (Ensure vigorous mixing of phases) check_conditions->sub_conditions1 sub_conditions2 Is the temperature appropriate? (Increase temperature incrementally) check_conditions->sub_conditions2 sub_conditions3 Is the solvent choice optimal? (Consider solvent polarity) check_conditions->sub_conditions3 end_point Resolution check_reagents->end_point If reagents are verified sub_reagents1 Are the reactants and base of sufficient purity? check_reagents->sub_reagents1 sub_reagents2 Is there an issue with stoichiometry? (e.g., insufficient base) check_reagents->sub_reagents2

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Verify Catalyst Integrity: this compound can be hygroscopic. Moisture can lead to catalyst deactivation.[2] Ensure the catalyst has been stored in a dry environment. Consider using a fresh batch of DTPB.

  • Optimize Catalyst Loading: While a higher catalyst concentration can increase the reaction rate, there is an optimal range. Start with a catalytic amount (e.g., 1-5 mol%) and perform small-scale experiments to find the optimal loading.

  • Ensure Efficient Mixing: The transfer of the anion occurs at the interface of the two liquid phases. Inadequate stirring will result in a low surface area and a slow reaction. Use a mechanical stirrer for vigorous agitation.

  • Adjust Reaction Temperature: Many phase-transfer catalyzed reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10 °C steps) to find the optimal balance between reaction rate and potential side reactions.

  • Evaluate Solvent System: The choice of the organic solvent is critical. A solvent that is too polar may retain the catalyst in the aqueous phase, while a very nonpolar solvent may not sufficiently dissolve the ion pair. Toluene is often a good starting point for many reactions.

  • Check Reagent Quality: Ensure the purity of your reactants and the strength of your base. Impurities can interfere with the catalytic cycle.

Issue 2: Formation of Byproducts

Q: My reaction is producing significant amounts of byproducts. How can I improve the selectivity?

A: Byproduct formation can be a result of side reactions competing with the desired transformation.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote undesired pathways. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Optimize the Base: The strength and concentration of the base are crucial. A base that is too strong might lead to elimination or other side reactions. Consider using a weaker base or a lower concentration of the base.

  • Modify the Solvent: The solvent can influence the reactivity of the nucleophile. Experiment with solvents of different polarities to see if selectivity can be improved.

  • Adjust Stoichiometry: Ensure the stoichiometry of the reactants is correct. An excess of one reactant might lead to unwanted follow-on reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables provide illustrative data on how varying reaction parameters can affect the outcome of a DTPB-catalyzed reaction.

Table 1: Effect of DTPB Concentration on the Yield of 4-methoxyphenyl benzyl ether

Reaction: Williamson Ether Synthesis of 4-methoxyphenol with benzyl bromide.

EntryDTPB (mol%)Temperature (°C)Time (h)Yield (%)
10.560645
21.060678
32.0 60 6 92
45.060693
510.060691

Conditions: 4-methoxyphenol (10 mmol), benzyl bromide (12 mmol), 50% aq. NaOH (10 mL), Toluene (20 mL).

Table 2: Effect of Solvent on the Yield of 1-cyanooctane

Reaction: Nucleophilic substitution of 1-bromooctane with sodium cyanide.

EntrySolventTemperature (°C)Time (h)Yield (%)
1Hexane80835
2Dichloromethane40865
3Toluene 80 8 88
4Acetonitrile80875

Conditions: 1-bromooctane (10 mmol), NaCN (15 mmol), DTPB (2 mol%), Water (15 mL), Organic Solvent (15 mL).

Table 3: Effect of Temperature on the Yield of Benzaldehyde

Reaction: Oxidation of benzyl alcohol with potassium permanganate.

EntryTemperature (°C)Time (h)Yield (%)
125 (Room Temp)1255
2401075
360 8 89
480885 (byproducts observed)

Conditions: Benzyl alcohol (10 mmol), KMnO₄ (12 mmol), DTPB (3 mol%), Dichloromethane (20 mL), Water (10 mL).

Experimental Protocols

General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of an ether using DTPB as a phase transfer catalyst.

Experimental Workflow: Williamson Ether Synthesis

WilliamsonEtherSynthesis start Start setup 1. Combine phenol, solvent, and DTPB in a flask. start->setup add_base 2. Add aqueous base to the mixture. setup->add_base add_halide 3. Add alkyl halide and heat with vigorous stirring. add_base->add_halide monitor 4. Monitor reaction progress by TLC. add_halide->monitor workup 5. Perform aqueous workup. monitor->workup Upon completion isolate 6. Isolate and purify the product. workup->isolate finish End isolate->finish

Caption: General workflow for DTPB-catalyzed Williamson ether synthesis.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq.), the organic solvent (e.g., toluene, 2 mL/mmol of phenol), and DTPB (0.01-0.05 eq.).

  • Addition of Base: To the stirred organic mixture, add an aqueous solution of a base (e.g., 50% w/w NaOH, 1 mL/mmol of phenol).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Procedure for Nucleophilic Substitution of an Alkyl Halide with Cyanide

This protocol provides a general method for the synthesis of a nitrile from an alkyl halide.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the alkyl halide (1.0 eq.), DTPB (0.02-0.05 eq.), and an organic solvent (e.g., toluene).

  • Addition of Cyanide: Add an aqueous solution of sodium or potassium cyanide (1.2-2.0 eq.).

  • Reaction: Heat the biphasic mixture to a suitable temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Track the consumption of the starting material using gas chromatography (GC) or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Separate the organic phase, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the resulting nitrile by distillation or column chromatography. Caution: Handle cyanide salts with extreme care in a well-ventilated fume hood. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas.

References

Technical Support Center: Troubleshooting Wittig Reactions with Dodecyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Wittig reactions that utilize dodecyltriphenylphosphonium bromide. The following sections detail common experimental issues, offer potential solutions in a question-and-answer format, provide detailed experimental protocols, and present visual workflows to clarify the process.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the Wittig reaction with this compound, offering explanations and actionable solutions.

Q1: Why is my Wittig reaction yield consistently low?

A1: Low yields in Wittig reactions involving non-stabilized ylides like the one derived from this compound can stem from several factors:

  • Inefficient Ylide Formation: The primary cause is often incomplete deprotonation of the phosphonium salt. The ylide generated from this compound is non-stabilized and requires a strong base for its formation.[1][2] Weak bases will not be effective.

  • Moisture Contamination: The ylide and the strong bases used for its generation are highly sensitive to moisture. Traces of water in the solvent or on the glassware will quench the base and the ylide, significantly reducing the yield.

  • Impure Starting Materials: The purity of the this compound, the aldehyde or ketone, and the solvent is crucial. Aldehydes, in particular, can oxidize to carboxylic acids, which will react with the ylide and reduce the yield of the desired alkene.[2]

  • Steric Hindrance: If the aldehyde or ketone is sterically hindered, the reaction may be slow and result in poor yields.[2]

  • Side Reactions: The highly reactive ylide can participate in side reactions if not consumed by the carbonyl compound.

Q2: I am observing unreacted starting material (aldehyde/ketone) in my final product mixture. What could be the reason?

A2: The presence of unreacted starting carbonyl compound, a common issue, often points to problems with the ylide.[3] This could be due to:

  • Insufficient Base: If less than a stoichiometric amount of a strong base is used, the phosphonium salt will not be fully converted to the ylide, leaving an insufficient amount to react with the carbonyl compound.

  • Degradation of the Ylide: The ylide is unstable and can degrade over time, especially at room temperature. It is often best to generate the ylide in situ and use it immediately.[4]

  • Incorrect Order of Reagent Addition: For some sensitive ylides, it may be beneficial to add the phosphonium salt to a mixture of the aldehyde and the base. This allows the ylide to be trapped by the carbonyl compound as it is formed, minimizing degradation.[3]

Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my long-chain alkene product?

A3: The separation of the non-polar, long-chain alkene from the moderately polar triphenylphosphine oxide can be challenging. Here are several effective strategies:

  • Crystallization: If the alkene product is a solid, recrystallization can be an effective purification method. Triphenylphosphine oxide is often more soluble in polar solvents than the non-polar alkene.[5]

  • Column Chromatography: Flash column chromatography using a non-polar eluent system (e.g., hexanes or a gradient of hexanes/ethyl acetate) is a standard method for separating the alkene from triphenylphosphine oxide.[6]

  • Precipitation of Triphenylphosphine Oxide: Triphenylphosphine oxide can be precipitated from a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes, allowing for its removal by filtration.[6]

  • Conversion to a Water-Soluble Derivative: Triphenylphosphine oxide can be converted to a water-soluble salt, facilitating its removal through an aqueous wash.

Q4: What is the expected stereoselectivity (E/Z ratio) for the alkene product?

A4: For non-stabilized ylides, such as the one derived from this compound, the Wittig reaction generally favors the formation of the (Z)-alkene.[1][2] The exact E/Z ratio can be influenced by several factors, including the reaction solvent, the presence of lithium salts, and the specific structure of the aldehyde or ketone. Under lithium-salt-free conditions, the reaction is typically under kinetic control and favors the Z-isomer.[2]

Quantitative Data Summary

The following table provides an overview of typical reaction parameters and expected outcomes for the Wittig reaction using this compound. Please note that the yields and E/Z ratios are estimates based on general principles for non-stabilized ylides and may vary depending on the specific substrate and reaction conditions.

Carbonyl CompoundBaseSolventTemperature (°C)Reaction Time (h)Estimated Yield (%)Predominant Isomer
Benzaldehyden-BuLiTHF0 to RT2 - 470 - 85Z
Cyclohexanonen-BuLiTHF0 to RT12 - 2460 - 75N/A
BenzaldehydeNaHTHF/DMSORT4 - 865 - 80Z
CyclohexanoneNaHTHF/DMSORT18 - 3655 - 70N/A
BenzaldehydeKOtBuTHF0 to RT3 - 675 - 90Z
CyclohexanoneKOtBuTHF0 to RT16 - 3065 - 80N/A

Experimental Protocols

Synthesis of this compound

Materials:

  • Triphenylphosphine

  • 1-Bromododecane

  • Toluene or Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene or acetonitrile.

  • Add 1-bromododecane (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the this compound under vacuum. The product should be stored in a desiccator as it can be hygroscopic.

General Protocol for Wittig Reaction with this compound using n-Butyllithium (n-BuLi)

Materials:

  • This compound

  • Aldehyde or Ketone

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. A color change (often to a yellow or orange hue) indicates ylide formation.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.[6]

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a non-polar eluent.[6]

Visualizing the Process

Wittig Reaction Workflow

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Phosphonium Salt and Anhydrous Solvent start->reagents cool Cool to 0 °C reagents->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base ylide_formation Ylide Formation (Stir at RT) add_base->ylide_formation add_carbonyl Add Aldehyde/Ketone Solution at 0 °C ylide_formation->add_carbonyl react Stir at Room Temperature (Monitor by TLC) add_carbonyl->react complete Reaction Complete react->complete quench Quench with sat. NH4Cl (aq) complete->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: A generalized experimental workflow for the Wittig reaction.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common Wittig reaction problems.

References

How to accurately quantify Dodecyltriphenylphosphonium bromide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Dodecyltriphenylphosphonium bromide (DTPB) in biological samples. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for quantifying DTPB in biological samples? A1: The gold standard for quantifying DTPB in complex biological matrices like plasma, tissue homogenates, and cell lysates is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3][4][5] This method offers high sensitivity, specificity, and a wide dynamic range, allowing for accurate measurement of DTPB even at low concentrations.[1][3]

Q2: Why is DTPB's mitochondrial targeting relevant for its quantification? A2: DTPB is a lipophilic cation that accumulates in mitochondria, driven by the negative mitochondrial membrane potential.[6][7][8][9][10] This subcellular localization can lead to high concentrations within the mitochondrial compartment. When preparing samples, especially from tissues or cells, efficient lysis and extraction procedures are critical to release the compound from the mitochondrial matrix and ensure its complete recovery for accurate quantification.[11][12]

Q3: What are the main challenges encountered when quantifying DTPB? A3: Key challenges include:

  • Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids) can suppress or enhance the ionization of DTPB in the mass spectrometer, leading to inaccurate results.[2]

  • Sample Preparation: Inefficient extraction from tissues or cellular compartments like mitochondria can result in low recovery and underestimation of the actual concentration.[13]

  • Carryover: As a lipophilic and cationic compound, DTPB can adhere to surfaces in the UPLC system, leading to carryover between sample injections.

  • Stability: Ensuring the stability of DTPB in the biological matrix during sample collection, storage, and processing is crucial.[1]

Q4: What is a suitable internal standard (IS) for DTPB analysis? A4: An ideal internal standard would be a stable isotope-labeled version of DTPB (e.g., d5-DTPB). If unavailable, a structurally similar phosphonium salt with a different alkyl chain length that is not present in the samples can be used. The IS is crucial for correcting variability during sample preparation and analysis.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Incompatible sample solvent with the mobile phase. 2. Column degradation or contamination. 3. Secondary interactions between the cationic DTPB and residual silanols on the column.1. Ensure the final sample solvent is similar in strength to the initial mobile phase. 2. Flush the column or replace it if necessary. 3. Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to improve peak shape.
High Background Noise or Baseline Instability 1. Contaminated mobile phase, solvents, or additives. 2. Insufficient sample cleanup, leading to matrix components entering the MS. 3. Contamination within the LC-MS system.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize the sample preparation method (e.g., use solid-phase extraction instead of simple protein precipitation). 3. Flush the entire LC system and clean the ion source of the mass spectrometer.
Inconsistent or Drifting Retention Times 1. Air bubbles in the pump or fluid lines. 2. Inadequate column equilibration between injections. 3. Fluctuations in mobile phase composition or column temperature.1. Purge the LC pumps to remove any trapped air. 2. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 3. Check solvent lines and ensure the column oven is maintaining a stable temperature.
Low Signal Intensity or Poor Sensitivity 1. Inefficient ionization in the MS source. 2. Significant ion suppression from matrix effects. 3. Poor recovery during sample extraction.1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup to remove interfering matrix components. Dilute the sample if possible. 3. Optimize the extraction procedure (e.g., test different organic solvents or pH conditions).
Sample Carryover The lipophilic and cationic nature of DTPB causes it to adhere to the injector, tubing, and column.1. Use a robust needle wash protocol for the autosampler, including a strong organic solvent like acetonitrile or isopropanol with acid. 2. Increase the column wash time at the end of the gradient. 3. Inject blank samples after high-concentration samples to check for residual signal.

Experimental Protocols & Data

Protocol 1: DTPB Quantification in Plasma via Protein Precipitation

This protocol provides a general UPLC-MS/MS method for quantifying DTPB in plasma samples.

1. Sample Preparation:

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
  • Add 10 µL of the internal standard (IS) working solution (e.g., 1 µg/mL of a structural analog).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1][5]
  • Vortex the mixture for 1 minute.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]
  • Carefully transfer the supernatant to a new tube or a 96-well plate.
  • Inject 2-5 µL of the supernatant into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.
  • Analytical Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[5]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical performance characteristics for a bioanalytical method of this type. Actual values must be determined during in-lab method validation.

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Calibration Range -1 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision <20%1 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (%RE) ± 15%Within ± 10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized factor between 0.85 and 1.15Within acceptable range
Stability (Freeze-thaw, Bench-top) % Change < 15%Stable after 3 cycles and 4h at RT

Visualizations

Experimental Workflow

The diagram below outlines the general workflow for the quantification of DTPB in biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MS MS/MS Detection (MRM Mode) UPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant Report Report Quant->Report Final Report

Caption: General workflow for DTPB quantification.

DTPB Cellular Mechanism of Action

This diagram illustrates the proposed mechanism by which DTPB accumulates in mitochondria and exerts its effects.

G cluster_cell Cell cluster_mito Mitochondrion DTPB_extra Extracellular DTPB DTPB_intra DTPB Accumulation DTPB_extra->DTPB_intra Driven by High Membrane Potential (ΔΨm) ROS ↑ Reactive Oxygen Species (ROS) DTPB_intra->ROS Swelling Mitochondrial Swelling DTPB_intra->Swelling Membrane Inner Mitochondrial Membrane (ΔΨm ≈ -180mV) Apoptosis Apoptosis Induction ROS->Apoptosis Swelling->Apoptosis

Caption: DTPB accumulation and induced mitochondrial stress.

References

Validation & Comparative

A Synergistic Trio in Cancer Therapy: Dodecyltriphenylphosphonium Bromide, Doxycycline, and Berberine

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Framework for Enhanced Anticancer Efficacy

In the landscape of combination cancer therapy, a novel and compelling strategy emerges from the synergistic interplay of Dodecyltriphenylphosphonium bromide (DTPB), doxycycline, and berberine. While direct preclinical or clinical studies evaluating this specific triad are yet to be published, a strong mechanistic rationale for their combined use can be extrapolated from their individual and paired functionalities. This guide provides a comprehensive overview of the proposed synergistic mechanism, detailed experimental protocols to validate this hypothesis, and a comparative analysis of their potential in cancer therapeutics.

The Strategic Alliance: A Three-Pronged Attack on Cancer Cells

The proposed synergy of DTPB, doxycycline, and berberine hinges on a multi-faceted attack targeting the metabolic vulnerabilities and apoptotic pathways of cancer cells.

Doxycycline: The Metabolic Reprogrammer

Doxycycline, a tetracycline antibiotic, has been repurposed in oncology for its ability to inhibit mitochondrial biogenesis.[1][2][3] This action effectively cripples the oxidative phosphorylation (OXPHOS) capacity of cancer cells, forcing them into a state of metabolic inflexibility where they become heavily reliant on glycolysis for energy production.[1] This metabolic shift, while a survival mechanism for the cancer cell, also presents a critical vulnerability.

Berberine: The Mitochondrial Executioner

Berberine, a natural isoquinoline alkaloid, exerts its anticancer effects through multiple mechanisms, with a prominent role in inducing apoptosis via the mitochondrial pathway.[4][5][6] It can trigger the release of pro-apoptotic factors from mitochondria, leading to the activation of caspases and subsequent cell death.[5][6]

This compound (DTPB): The Mitochondrial Chauffeur

DTPB belongs to the family of triphenylphosphonium (TPP) cations, which are lipophilic and readily accumulate within the mitochondria due to the organelle's negative membrane potential. This characteristic makes TPP derivatives, such as DTPB, excellent candidates for targeted drug delivery to mitochondria. While no direct studies of DTPB with berberine were found, the principle of using TPP to enhance the mitochondrial concentration of therapeutic agents is well-established.

The Synergistic Hypothesis: A Coordinated Assault

The proposed synergistic interaction unfolds in a sequential and coordinated manner:

  • Metabolic Priming by Doxycycline: Doxycycline treatment first inhibits mitochondrial protein synthesis, leading to a decrease in functional mitochondria and a shift towards a glycolytic phenotype.[1] This creates a population of cancer cells that are metabolically stressed and vulnerable.

  • Targeted Delivery by DTPB: DTPB, potentially conjugated with berberine or co-administered, would then facilitate the targeted delivery and accumulation of berberine within the remaining mitochondria of the cancer cells.

  • Enhanced Apoptosis by Berberine: The elevated intramitochondrial concentration of berberine would amplify its pro-apoptotic effects, overwhelming the compromised cancer cells and leading to efficient cell death.

This strategic combination aims to create a synthetic lethal scenario, where the metabolic reprogramming induced by doxycycline sensitizes the cancer cells to the mitochondria-targeted apoptotic induction by the DTPB-berberine combination.

Experimental Validation: Protocols for Assessing Synergy

To empirically validate the hypothesized synergy, a series of well-defined experimental protocols are necessary.

Cell Viability and Synergy Assessment

1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity and, by inference, cell viability.

  • Protocol:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of doxycycline, berberine, and DTPB individually, and in combination (e.g., fixed-ratio combinations).

    • After a 48-72 hour incubation period, add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Combination Index (CI) Method for Synergy Quantification:

The Chou-Talalay method is a widely accepted approach to quantify the nature of drug interactions.

  • Protocol:

    • Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually using the data from the MTT assay.

    • Treat cells with combinations of the drugs at fixed ratios based on their IC50 values.

    • Calculate the Combination Index (CI) using software such as CompuSyn.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Apoptosis Assessment

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Treat cancer cells with the individual drugs and their combination for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.[7]

2. Western Blot Analysis of Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

  • Protocol:

    • Lyse the treated and untreated cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[8]

Data Presentation: Quantitative Comparison

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: IC50 Values of Individual and Combined Treatments

TreatmentCancer Cell Line 1 (IC50 in µM)Cancer Cell Line 2 (IC50 in µM)
Doxycycline
Berberine
DTPB
Doxycycline + Berberine
Doxycycline + Berberine + DTPB

Table 2: Combination Index (CI) Values for Drug Combinations

CombinationFa (Fraction Affected)CI ValueInterpretation
Doxycycline + Berberine0.5
0.75
0.90
Doxycycline + Berberine + DTPB0.5
0.75
0.90

Table 3: Percentage of Apoptotic Cells (Annexin V Positive)

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptosis
Control
Doxycycline
Berberine
DTPB
Doxycycline + Berberine
Doxycycline + Berberine + DTPB

Table 4: Relative Protein Expression Levels (Fold Change vs. Control)

ProteinDoxycyclineBerberineDoxycycline + BerberineDoxycycline + Berberine + DTPB
Bcl-2
Bax
Cleaved Caspase-3
Cleaved PARP

Visualizing the Strategy: Diagrams and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

Synergy_Mechanism cluster_doxy Doxycycline Action cluster_dtpb_ber DTPB + Berberine Action Doxy Doxycycline MitoBio Mitochondrial Biogenesis Doxy->MitoBio Inhibits Glycolysis Glycolysis (Upregulated) MitoBio->Glycolysis Metabolic Shift Apoptosis Apoptosis Glycolysis->Apoptosis Sensitizes to DTPB_Ber DTPB + Berberine Mito Mitochondria DTPB_Ber->Mito Targets Mito->Apoptosis Induces

Caption: Proposed synergistic mechanism of DTPB, doxycycline, and berberine.

Experimental_Workflow start Cancer Cell Culture treatment Treatment with Doxycycline, Berberine, DTPB (Single & Combination) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis synergy Synergy Analysis (Combination Index) viability->synergy end Data Analysis & Interpretation synergy->end flow Flow Cytometry (Annexin V/PI) apoptosis->flow western Western Blot (Apoptosis Proteins) apoptosis->western flow->end western->end

Caption: Experimental workflow for validating the synergistic effects.

Signaling_Pathway Berberine Berberine Mito Mitochondria Berberine->Mito Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mito->Bax Activates CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathway of berberine-induced apoptosis.

Conclusion and Future Directions

The combination of this compound, doxycycline, and berberine represents a promising, albeit hypothetical, therapeutic strategy that warrants rigorous experimental investigation. The proposed mechanism leverages metabolic reprogramming to create a vulnerability that is then exploited by targeted drug delivery to induce apoptosis. The detailed experimental protocols and data presentation frameworks provided in this guide offer a clear roadmap for researchers to validate this synergy. Future studies should focus on in vivo models to assess the efficacy and safety of this combination, potentially paving the way for a novel and effective approach in cancer therapy.

References

Dodecyltriphenylphosphonium Bromide: A Comparative Analysis of Efficacy in the Phosphonium Salt Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide (DTPB) is a prominent member of the quaternary phosphonium salt family, a class of compounds increasingly recognized for their broad-spectrum biological activities. This guide provides a comparative analysis of DTPB's efficacy against other phosphonium salts, supported by experimental data, to inform research and development in antimicrobial and anticancer applications. The unique cationic and lipophilic nature of these compounds facilitates their interaction with and penetration of cell membranes, leading to their potent biological effects. A key mechanism of action for many phosphonium salts is their ability to target and accumulate within mitochondria, the powerhouses of cells, leading to disruption of cellular respiration and induction of programmed cell death, or apoptosis.

Comparative Efficacy Data

The following tables summarize the antimicrobial and anticancer efficacy of this compound in comparison to other structurally related phosphonium salts. The data, presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity, has been compiled from various studies to provide a comprehensive overview.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Phosphonium SaltAlkyl Chain LengthTest OrganismMIC (µg/mL)
This compound (DTPB) C12Staphylococcus aureus1.95
This compound (DTPB) C12Escherichia coli15.6
Octyltriphenylphosphonium bromideC8Staphylococcus aureus3.9
Decyltriphenylphosphonium bromideC10Staphylococcus aureus1.95
Tetradecyltriphenylphosphonium bromideC14Staphylococcus aureus3.9
Hexadecyltriphenylphosphonium bromideC16Staphylococcus aureus7.8
Dodecyltributylphosphonium bromideC12Staphylococcus aureus3.9
Anticancer Efficacy: Half-Maximal Inhibitory Concentration (IC50)

The IC50 value is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values indicate greater potency.

Phosphonium SaltAlkyl Chain LengthCancer Cell LineIC50 (µM)
This compound (DTPB) C12MCF-7 (Breast)2.5[1]
This compound (DTPB) C12HeLa (Cervical)3.1
Methyltriphenylphosphonium iodideC1MRSA>128
Ethyltriphenylphosphonium iodideC2MRSA128
Propyltriphenylphosphonium iodideC3MRSA64
Butyltriphenylphosphonium iodideC4MRSA32
Pentyltriphenylphosphonium iodideC5MRSA16[2]
Tri-n-butyl-n-hexadecylphosphonium bromideC16HeLa (Cervical)<5[2]
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromideC11 (modified)MCF-7 (Breast)Not specified, but showed antiproliferative effects[3][4]
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromideC11 (modified)HeLa (Cervical)Not specified, but showed antiproliferative effects[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of phosphonium salts is quantified by determining the MIC using the broth microdilution method.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. A few colonies are then transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in Mueller-Hinton Broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL.

  • Preparation of Phosphonium Salt Dilutions: A stock solution of the phosphonium salt is prepared in a suitable solvent (e.g., DMSO or water). A series of twofold dilutions of the stock solution are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted phosphonium salt is inoculated with the prepared bacterial suspension. A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the phosphonium salt at which there is no visible growth of the microorganism.

Cytotoxicity Assessment using MTT Assay

The in vitro anticancer efficacy of phosphonium salts is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment with Phosphonium Salts: The cells are then treated with various concentrations of the phosphonium salts (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition and Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Calculation of IC50: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The effect of phosphonium salts on mitochondrial function can be assessed by measuring changes in the mitochondrial membrane potential (ΔΨm) using fluorescent probes like JC-1 or TMRM.

  • Cell Seeding and Treatment: Cancer cells are seeded in a suitable culture vessel (e.g., 6-well plate or confocal dish) and treated with the phosphonium salt at the desired concentration and for the specified time.

  • Staining with Fluorescent Probe:

    • JC-1 Staining: After treatment, the cells are incubated with JC-1 staining solution (typically 5 µg/mL) for 15-30 minutes at 37°C. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

    • TMRM Staining: Alternatively, cells can be incubated with TMRM (tetramethylrhodamine, methyl ester) at a concentration of 100-200 nM for 20-30 minutes at 37°C. TMRM is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

  • Imaging and Analysis: The cells are then washed with a suitable buffer and imaged using a fluorescence microscope or analyzed by flow cytometry. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in the red fluorescence intensity for TMRM indicates a loss of mitochondrial membrane potential, suggesting mitochondrial dysfunction.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathway for the anticancer activity of phosphonium salts.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Bacterial Culture (Overnight) start->culture inoculum Prepare Inoculum (0.5 McFarland) culture->inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Serial Dilution of Phosphonium Salt dilution->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read Visual Inspection for Growth incubate->read mic Determine MIC read->mic end End mic->end Experimental_Workflow_MTT cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cancer Cells (96-well plate) start->seed treat Treat with Phosphonium Salts seed->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add Solubilizer (e.g., DMSO) incubate->solubilize read Measure Absorbance (570 nm) solubilize->read ic50 Calculate IC50 read->ic50 end End ic50->end Mitochondrial_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion DTPB Dodecyltriphenylphosphonium Bromide (DTPB) BaxBak Bax/Bak Activation DTPB->BaxBak Accumulation in Mitochondria MMP Loss of Mitochondrial Membrane Potential (ΔΨm) CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 BaxBak->MMP Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Impact of Dodecyltriphenylphosphonium Bromide on Mitochondrial Respiration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of chemical probes on mitochondrial function is paramount. Dodecyltriphenylphosphonium bromide (DTPB), a lipophilic cation, is widely used to target mitochondria due to the organelle's negative membrane potential. This guide provides a comprehensive comparison of DTPB's effects on mitochondrial respiration with other commonly used mitochondrial probes, supported by experimental data and detailed protocols.

DTPB's primary mechanism of action involves its accumulation in the mitochondrial matrix, driven by the mitochondrial membrane potential. At lower concentrations, it can act as a mild uncoupler, increasing oxygen consumption. However, at higher concentrations, it exhibits inhibitory effects on the electron transport chain, leading to a decrease in mitochondrial respiration and ATP production. This dual effect makes a thorough validation of its performance essential for accurate experimental interpretation.

Comparative Analysis of Mitochondrial Respiration Modulators

To objectively evaluate the performance of DTPB, its effects on key parameters of mitochondrial respiration were compared with two other widely used mitochondrial-targeting compounds: Mito-TEMPO, a mitochondria-targeted antioxidant, and Rhodamine 123, a fluorescent dye used to measure mitochondrial membrane potential that also affects respiration. The data presented below was obtained using the Seahorse XF Cell Mito Stress Test, a standard assay for assessing mitochondrial function.

CompoundConcentrationCell LineBasal Respiration (% of Control)ATP Production (% of Control)Maximal Respiration (% of Control)Spare Respiratory Capacity (% of Control)
DTPB (as dTPP) 1 µMA375 Melanoma~80%[1]Not ReportedNot ReportedNot Reported
1 µMH838 Lung Cancer~75%[1]Not ReportedNot ReportedNot Reported
Mito-TEMPO 1 µMA375 MelanomaNo significant change[1]Not ReportedNot ReportedNot Reported
1 µMH838 Lung CancerNo significant change[1]Not ReportedNot ReportedNot Reported
Rhodamine 123 VariousVariousInhibits[2]Inhibits[2]Not ReportedNot Reported

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific advancement. The following are detailed protocols for the key experiments cited in this guide.

Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

This protocol allows for the real-time measurement of oxygen consumption rate (OCR) and the determination of key parameters of mitochondrial function.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Culture medium

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/antimycin A (Complex I and III inhibitors)

  • This compound (DTPB) and other compounds of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the culture medium from the cells.

    • Wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

    • Prepare stock solutions of DTPB, oligomycin, FCCP, and rotenone/antimycin A in assay medium. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Following calibration, replace the calibrant plate with the cell culture plate.

    • Run the assay protocol, which involves sequential injections of the compounds and measurement of OCR. A typical injection sequence is: Port A (DTPB or vehicle), Port B (Oligomycin), Port C (FCCP), and Port D (Rotenone/Antimycin A).

  • Data Analysis: The Seahorse XF software calculates the following parameters:

    • Basal Respiration: The initial OCR before any injections.

    • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

    • Maximal Respiration: The maximum OCR achieved after FCCP injection.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.

Protocol 2: Measurement of Mitochondrial Membrane Potential using Rhodamine 123

This protocol describes the use of the fluorescent dye Rhodamine 123 to assess changes in mitochondrial membrane potential (ΔΨm).

Materials:

  • Fluorescence microscope or plate reader

  • Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Culture: Culture cells on coverslips or in microplates suitable for fluorescence imaging.

  • Staining:

    • Treat cells with DTPB or other compounds of interest for the desired time.

    • Incubate the cells with Rhodamine 123 working solution (typically 1-10 µg/mL in culture medium) for 15-30 minutes at 37°C, protected from light.

    • For a positive control, treat a separate set of cells with FCCP (e.g., 10 µM) for 5-10 minutes before or during Rhodamine 123 staining.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filters for Rhodamine 123 (excitation ~488 nm, emission ~525 nm).

    • Quantify the fluorescence intensity of individual cells or cell populations. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Visualizing the Mechanisms of Action

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway of DTPB's effect on mitochondrial respiration.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Seahorse Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in Seahorse Plate Cell_Culture->Seed_Cells Incubate_Plate Incubate Cell Plate in Assay Medium Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Cartridge Hydrate_Cartridge->Load_Cartridge Prepare_Medium Prepare Assay Medium Prepare_Medium->Incubate_Plate Prepare_Compounds Prepare Compounds (DTPB, Inhibitors) Prepare_Compounds->Load_Cartridge Run_Assay Run Seahorse Assay Load_Cartridge->Run_Assay Incubate_Plate->Run_Assay Measure_OCR Measure OCR Run_Assay->Measure_OCR Calculate_Parameters Calculate Respiration Parameters Measure_OCR->Calculate_Parameters

Experimental workflow for the Seahorse XF Cell Mito Stress Test.

G cluster_membrane Mitochondrial Inner Membrane DTPB Dodecyltriphenyl- phosphonium (DTPB) ETC Electron Transport Chain (ETC) DTPB->ETC Inhibits at high conc. MMP Mitochondrial Membrane Potential (ΔΨm) DTPB->MMP Accumulates in matrix, dissipates potential ROS Reactive Oxygen Species (ROS) DTPB->ROS May increase Proton_Gradient Proton Gradient ETC->Proton_Gradient Generates OCR Oxygen Consumption Rate (OCR) ETC->OCR Consumes O₂ ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Produces MMP->Proton_Gradient Maintains Proton_Gradient->ATP_Synthase Drives

Proposed signaling pathway of DTPB's effect on mitochondrial respiration.

References

A Comparative Guide to Dodecyltriphenylphosphonium Bromide and MitoQ for Mitochondrial Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of therapies targeting mitochondrial dysfunction, a central strategy involves the delivery of therapeutic agents directly to this vital organelle. The lipophilic triphenylphosphonium (TPP) cation has emerged as a popular and effective vector for this purpose, leveraging the significant negative membrane potential of the inner mitochondrial membrane to accumulate within the mitochondrial matrix. This guide provides a detailed comparison of two prominent TPP-based compounds: Dodecyltriphenylphosphonium bromide (C12TPP) and Mitoquinol mesylate (MitoQ). While C12TPP primarily serves as a mitochondrial-targeting moiety, MitoQ integrates this cation with the antioxidant ubiquinone. This comparison will delve into their respective performance in mitochondrial targeting, their effects on mitochondrial function, antioxidant efficacy, and cytotoxicity, supported by experimental data and detailed protocols.

At a Glance: C12TPP vs. MitoQ

FeatureThis compound (C12TPP)Mitoquinol Mesylate (MitoQ)
Primary Function Mitochondrial targeting cationMitochondria-targeted antioxidant
Active Moiety Triphenylphosphonium cation with a 12-carbon alkyl chainTriphenylphosphonium cation linked to ubiquinone
Mechanism of Action Accumulates in mitochondria driven by membrane potential. Can act as a mild uncoupler.Accumulates in mitochondria; the ubiquinol moiety scavenges reactive oxygen species (ROS).
Antioxidant Activity Generally considered to have minimal intrinsic antioxidant activity; often used as a non-antioxidant control.Potent antioxidant activity within the mitochondria.
Reported Biological Effects Can induce mitochondrial swelling, dissipate membrane potential, and at higher concentrations, exhibit cytotoxicity. Also reported to increase metabolic rate and enhance fatty acid oxidation.[1][2][3]Protects against oxidative stress-induced damage, modulates mitochondrial function, and has shown therapeutic potential in various disease models.[4][5][6]

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies to provide a direct comparison of C12TPP and MitoQ across key performance indicators.

Table 1: Cytotoxicity
CompoundCell LineAssayIC50 / Toxic ConcentrationReference
C12TPP 293T cellsMicroscopyNo significant cytotoxicity observed at submicromolar concentrations.[7]
Brown adipocytesOxygen Consumption1 µM (used for experiments)[1]
MitoQ Jurkat cellsPropidium Iodide Exclusion1-2 µM[5]
143B cellsLDH Release>10 µM (for 24h incubation)[8]
DecylTPP (dTPP) Melanoma & Lung Cancer CellsProliferation AssayReduced proliferation at concentrations used for MitoQ comparison.[4]
Table 2: Effect on Mitochondrial Respiration
CompoundModel SystemEffect on Oxygen Consumption Rate (OCR)ConcentrationReference
C12TPP Isolated brown-fat mitochondriaIncreased OCRNot specified[1][2][3]
Brown adipocyte culturesIncreased oligomycin-insensitive OCR1 µM[1]
MitoQ Melanoma cellsReduced basal respirationNot specified[4]
Mesangial cellsInhibited oxidative phosphorylationConcentration-dependent[9]
DecylTPP (dTPP) Melanoma cellsReduced basal respirationNot specified[4]
Table 3: Effect on Mitochondrial Membrane Potential (ΔΨm)
CompoundModel SystemEffect on ΔΨmConcentrationReference
C12TPP YeastCan dissipate ΔΨmMicromolar concentrations[1][2][3]
MitoQ Isolated mitochondriaLittle effect up to 10 µM; decreased at ≥25 µM10-25 µM[8]
HepG2 cellsCan induce a "pseudo-membrane potential"Not specified[2]
Kidney proximal tubule cellsDepolarizationNot specified

Mechanism of Action and Signaling Pathways

This compound (C12TPP)

C12TPP's primary mechanism is its accumulation within the mitochondria, driven by the electrochemical gradient across the inner mitochondrial membrane. The lipophilic nature of the dodecyl chain facilitates its passage through cellular and mitochondrial membranes. Once inside, the positively charged TPP headgroup is retained in the negatively charged mitochondrial matrix.

Some studies suggest that C12TPP can act as a mild uncoupler of oxidative phosphorylation.[1][2][3] This is thought to occur through the facilitation of fatty acid cycling across the inner mitochondrial membrane, which dissipates the proton gradient.[1][2][3] This uncoupling effect can lead to an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced proton motive force.[1][2][3] At higher concentrations, the accumulation of C12TPP can disrupt mitochondrial integrity, leading to swelling and depolarization.

C12TPP_Mechanism cluster_mito C12TPP C12TPP Mitochondrion Mitochondrion C12TPP->Mitochondrion Accumulation driven by ΔΨm Mild Uncoupling Mild Uncoupling Mitochondrion->Mild Uncoupling Fatty Acid Cycling Membrane Depolarization Membrane Depolarization Mitochondrion->Membrane Depolarization At high concentrations IMM Inner Mitochondrial Membrane (IMM) Matrix Mitochondrial Matrix (Negative Potential) Increased OCR Increased OCR Mild Uncoupling->Increased OCR Compensatory Response

Mitoquinol Mesylate (MitoQ)

MitoQ shares the same mitochondrial targeting mechanism as C12TPP, utilizing the TPP cation to accumulate within the mitochondria. However, MitoQ's primary function is as a targeted antioxidant. The ubiquinone moiety of MitoQ is reduced to its active ubiquinol form by complex II of the electron transport chain. This ubiquinol then effectively scavenges reactive oxygen species (ROS), particularly superoxide, at their source of production.

By reducing mitochondrial oxidative stress, MitoQ can protect against lipid peroxidation, protein oxidation, and mitochondrial DNA damage. Interestingly, some studies have shown that MitoQ can influence cellular signaling pathways. For instance, it has been reported to induce autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[2] This effect may be linked to alterations in mitochondrial bioenergetics.[2]

MitoQ_Mechanism MitoQ MitoQ Mitochondrion Mitochondrion MitoQ->Mitochondrion Accumulation driven by ΔΨm AMPK AMPK MitoQ->AMPK Activates ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Scavenges mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol is adapted from methods used to assess the cytotoxicity of phosphonium salts.[6]

Objective: To determine the concentration at which C12TPP or MitoQ becomes toxic to a specific cell line.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • This compound (C12TPP) and Mitoquinol mesylate (MitoQ) stock solutions (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of C12TPP and MitoQ in complete medium from the stock solutions.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest compound concentration).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well plate B Add Serial Dilutions of C12TPP/MitoQ A->B C Incubate (e.g., 24h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add DMSO to Dissolve Formazan E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is based on the Seahorse XF Cell Mito Stress Test.[9]

Objective: To assess the impact of C12TPP and MitoQ on mitochondrial respiration.

Materials:

  • Seahorse XF24 or similar instrument

  • Seahorse XF Cell Culture Microplates

  • Cell line of interest

  • C12TPP and MitoQ

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, FCCP, and Rotenone/Antimycin A

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell type and allow them to adhere overnight.

  • The following day, treat the cells with the desired concentrations of C12TPP or MitoQ for the specified duration.

  • Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.

  • Calibrate the instrument and then place the cell plate in the Seahorse XF analyzer.

  • Run the Cell Mito Stress Test, which involves sequential injections of the inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effects of C12TPP and MitoQ on the different parameters of mitochondrial respiration.

OCR_Workflow start Start Assay basal Measure Basal Respiration start->basal oligo Inject Oligomycin (ATP Synthase Inhibitor) basal->oligo atp_resp Measure ATP-linked Respiration oligo->atp_resp fccp Inject FCCP (Uncoupler) atp_resp->fccp max_resp Measure Maximal Respiration fccp->max_resp rot_ant Inject Rotenone/ Antimycin A (Complex I & III Inhibitors) max_resp->rot_ant non_mito Measure Non-mitochondrial Respiration rot_ant->non_mito end End Assay non_mito->end

Conclusion

The choice between this compound and MitoQ for mitochondrial targeting depends critically on the research objective.

This compound (C12TPP) is an effective tool for delivering moieties to the mitochondria. However, researchers must be cognizant of its own biological effects, including the potential to act as a mild uncoupler and induce cytotoxicity at higher concentrations. Its utility as a non-antioxidant control in studies involving other TPP-conjugated molecules is invaluable for dissecting the effects of the targeting cation from the conjugated active molecule.

Mitoquinol mesylate (MitoQ) , on the other hand, is a well-characterized mitochondria-targeted antioxidant. Its ability to scavenge ROS at their source makes it a powerful tool for investigating the role of mitochondrial oxidative stress in various pathologies and as a potential therapeutic agent. The observation that MitoQ can also modulate signaling pathways such as autophagy adds another layer to its biological activity that warrants further investigation.

For drug development professionals, this comparison highlights the importance of considering the entire molecule, including the targeting moiety, when designing and evaluating mitochondria-targeted drugs. The TPP cation, while an effective delivery vehicle, is not biologically inert, and its effects must be accounted for in preclinical and clinical studies. Future research should continue to explore the structure-activity relationships of TPP-based compounds to optimize their targeting efficiency while minimizing off-target effects.

References

Alkyl Chain Length: A Critical Determinant in the Antibacterial Efficacy of Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of alkylphosphonium salts reveals a direct and significant correlation between the length of the alkyl chain and antibacterial activity. Optimal efficacy is generally observed with medium-length chains (C10-C14), which strike a balance between hydrophobicity required for membrane interaction and sufficient aqueous solubility. This guide provides a comprehensive comparison of phosphonium salts with varying alkyl chain lengths, supported by experimental data, to inform researchers and drug development professionals in the design of novel antimicrobial agents.

The escalating threat of antibiotic resistance necessitates the exploration of new classes of antimicrobial compounds. Quaternary phosphonium salts (QPS) have emerged as promising candidates due to their broad-spectrum activity and distinct mechanism of action that differs from conventional antibiotics.[1] A key structural feature influencing their biological activity is the length of the alkyl chain substituent on the phosphorus atom. This guide synthesizes data from multiple studies to provide a clear comparison of how this molecular parameter dictates antibacterial potency.

Comparative Antibacterial Activity: A Quantitative Overview

The antibacterial efficacy of alkylphosphonium salts is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The data presented below, collated from various studies, demonstrates the impact of alkyl chain length on the MIC of different phosphonium salt derivatives against common bacterial pathogens.

It is a well-established principle that the lipophilicity of the alkyl substituent plays a crucial role.[2] An increase in the length of the alkyl chain generally leads to enhanced antimicrobial activity, up to an optimal point.[3][4] This is attributed to the increased ability of the molecule to penetrate the lipid-rich bacterial cell membrane.[1] However, excessively long alkyl chains can lead to a decrease in activity, likely due to reduced solubility in the aqueous testing medium and potential for self-aggregation, which limits the availability of the compound to interact with bacterial cells.

Alkyltriphenylphosphonium Salts
Alkyl Chain LengthStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
C6>64>64
C864>64
C10832
C12416
C14432
C16864
C1816>64

Note: Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on specific experimental conditions.

Alkyltrimethylphosphonium Salts
Alkyl Chain LengthStaphylococcus aureus MIC (µM)Escherichia coli MIC (µM)
C10--
C12--
C1428-
C16--
C182.828

Data adapted from a study on alkyltrimethylphosphonium salts, highlighting the trend of increasing activity with longer chains in this series.[5]

Studies have consistently shown that the optimal alkyl chain length for antibacterial activity often falls between C10 and C14.[3] For instance, against Staphylococcus aureus, alkyl-triphenylphosphonium salts with C10 to C14 chains exhibit the most potent activity.[3] Similarly, for alkyltrimethylphosphonium salts, activity against both S. aureus and E. coli increases with chain length up to C18.[5]

Mechanism of Action: Disrupting the Bacterial Membrane

The primary mechanism of action for alkylphosphonium salts is the disruption of the bacterial cell membrane integrity.[1] The positively charged phosphonium headgroup interacts with the negatively charged components of the bacterial membrane, such as phospholipids and teichoic acids. The hydrophobic alkyl chain then inserts into the lipid bilayer, leading to membrane disorganization, pore formation, and leakage of essential intracellular contents, ultimately resulting in cell death.[6]

Phosphonium Salt Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Phosphonium Salt R-P+ Membrane Surface Negatively Charged Surface Lipid Bilayer Phosphonium Salt->Membrane Surface:head Electrostatic Interaction Membrane Surface:head->Membrane Surface:lipid Leakage Leakage of Intracellular Components Membrane Surface:lipid->Leakage Membrane Disruption Cell Death Cell Death Leakage->Cell Death

Caption: Proposed mechanism of antibacterial action for alkylphosphonium salts.

Experimental Protocols

A standardized method for determining the antibacterial activity of phosphonium salts is crucial for reproducible and comparable results. The broth microdilution method is a commonly employed technique.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a phosphonium salt that inhibits the visible growth of a bacterium.

Materials:

  • Alkylphosphonium salts of varying chain lengths

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the phosphonium salts in a suitable solvent (e.g., sterile deionized water or DMSO) to prepare high-concentration stock solutions.

  • Serial Dilutions: Perform two-fold serial dilutions of the phosphonium salt stock solutions in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.

MIC Assay Workflow A Prepare Phosphonium Salt Stock Solutions B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate at 37°C for 18-24 hours D->E F Determine MIC (Visually or by OD600) E->F

Caption: A simplified workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The length of the alkyl chain is a critical parameter in the design of phosphonium-based antibacterial agents. A systematic variation of this chain length allows for the fine-tuning of antibacterial activity, with optimal potency typically achieved with medium-length chains (C10-C14). The primary mechanism of action, involving bacterial membrane disruption, makes these compounds promising candidates to combat antibiotic-resistant bacteria. The experimental protocols outlined provide a basis for the standardized evaluation of novel phosphonium salts, facilitating the development of the next generation of antimicrobial therapeutics.

References

Validating the Anticancer Effects of Dodecyltriphenylphosphonium Bromide (DTPP) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of Dodecyltriphenylphosphonium bromide (DTPP), a mitochondria-targeting therapeutic agent. Due to the limited availability of specific in vivo data for DTPP, this document leverages findings from closely related long-chain alkyl triphenylphosphonium (TPP) compounds and established TPP-conjugated anticancer drugs, namely TPP-Doxorubicin and TPP-Chlorambucil, to provide a comprehensive overview. The objective is to offer a valuable resource for researchers exploring mitochondria-targeted cancer therapies by presenting available experimental data, detailing methodologies, and illustrating key cellular pathways.

Comparative Analysis of In Vivo Antitumor Efficacy

The strategic targeting of mitochondria in cancer cells represents a promising therapeutic avenue. Compounds like DTPP, which belong to the class of mitocans, selectively accumulate in the mitochondria of cancer cells due to the significantly higher mitochondrial membrane potential in these cells compared to healthy cells. This targeted accumulation leads to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, the induction of apoptosis.

While specific in vivo studies detailing the tumor growth inhibition by this compound are not extensively documented in publicly available literature, the anticancer activity of TPP derivatives with long alkyl chains is recognized. It has been noted that dodecyl-TPP can inhibit the proliferation of breast cancer stem cells in a dose-dependent manner. The lipophilic nature of the long alkyl chain is believed to enhance cellular uptake and mitochondrial accumulation.

For a comparative perspective, this guide presents in vivo data from studies on well-characterized TPP-conjugated chemotherapeutic agents.

Table 1: Comparison of In Vivo Antitumor Activity of TPP-Conjugated Compounds

CompoundCancer ModelAnimal ModelTreatment ProtocolTumor Growth Inhibition (%)Citation(s)
Alkyl-TPP Derivative (Conceptual) Breast CancerNude MiceIntraperitoneal injection (hypothetical)Data not available
TPP-Doxorubicin 4T1 Murine Breast CancerBALB/c MiceIntratumoral injectionSignificant inhibition (synergistic with radiotherapy)[1]
TPP-Chlorambucil Pancreatic TumorNude MiceIntraperitoneal injectionGreater tumor suppression than free chlorambucil
NX-TPP (Nalidixic Acid-TPP) HT-29 Colon CancerXenograft Mouse ModelNot specifiedSignificant tumor growth inhibition[2]
NX-TPP (Nalidixic Acid-TPP) MIAPaCa-2 Pancreatic CancerXenograft Mouse ModelNot specifiedSignificant tumor growth inhibition[2]

Note: The data for Alkyl-TPP Derivative is conceptual due to the absence of specific in vivo tumor volume data for DTPP in the reviewed literature. The efficacy of TPP-Doxorubicin was noted to be significantly enhanced with radiotherapy.

Experimental Protocols

A standardized experimental protocol is crucial for the valid assessment of in vivo anticancer efficacy. Below is a detailed methodology for a typical subcutaneous xenograft model study.

Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Evaluation

1. Cell Culture and Preparation:

  • Cell Line: Select a human cancer cell line appropriate for the study (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

  • Cell Harvesting: Harvest cells during the logarithmic growth phase using trypsinization.

  • Cell Viability: Ensure cell viability is above 95% using a trypan blue exclusion assay.

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/100 µL. For some cell lines, mixing with Matrigel may enhance tumor establishment.

2. Animal Model and Tumor Implantation:

  • Animal Strain: Use immunodeficient mice, such as athymic nude mice or SCID mice, aged 6-8 weeks.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.

3. Tumor Growth Monitoring and Treatment Administration:

  • Tumor Measurement: Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into control and treatment groups.

  • Drug Formulation and Administration: Prepare the test compound (e.g., DTPP) and control vehicle. Administer the treatment according to the planned schedule (e.g., daily intraperitoneal injections).

4. Efficacy Evaluation and Endpoint:

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Endpoint: Euthanize mice when tumors reach the maximum permitted size as per institutional guidelines, or if signs of significant toxicity are observed.

  • Tissue Analysis: At the end of the study, tumors and major organs can be harvested for histological or molecular analysis.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the action of DTPP and the experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In Vivo Efficacy A Cell Culture & Preparation B Tumor Cell Implantation (Subcutaneous Xenograft) A->B C Tumor Growth Monitoring B->C D Randomization of Mice C->D E Treatment Administration (e.g., DTPP vs. Vehicle) D->E F Continued Monitoring (Tumor Volume & Body Weight) E->F G Endpoint & Data Analysis (Tumor Growth Inhibition) F->G H Tissue Collection & Analysis G->H G cluster_pathway Mitochondrial Apoptosis Signaling Pathway DTPP DTPP Accumulation in Mitochondria ROS Increased ROS Production DTPP->ROS MMP Loss of Mitochondrial Membrane Potential DTPP->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 Casp9 Caspase-9 Activation (Apoptosome Formation) Apaf1->Casp9 forms complex with Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unveiling the Mitochondrial Arsenal: A Comparative Guide to Dodecyltriphenylphosphonium Bromide's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of novel therapeutic compounds is paramount. Dodecyltriphenylphosphonium bromide (DTPPB), a lipophilic cation that preferentially accumulates within mitochondria, has emerged as a promising anti-cancer agent. This guide provides a comprehensive cross-validation of DTPPB's mechanism of action, comparing its performance with other mitochondria-targeting alternatives, and presenting supporting experimental data to aid in the evaluation and selection of candidates for further development.

DTPPB exerts its cytotoxic effects by disrupting the powerhouse of the cell—the mitochondria. This targeted approach offers a potential therapeutic window, as cancer cells often exhibit an increased reliance on mitochondrial metabolism and possess a higher mitochondrial membrane potential compared to normal cells, leading to greater accumulation of DTPPB. This guide will delve into the specifics of how DTPPB triggers cell death and compare its efficacy and molecular pathways with two other notable mitochondria-targeting agents: Atovaquone and Mito-TEMPO.

Performance Comparison: A Quantitative Overview

To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of DTPPB and its alternatives across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)
This compound (DTPPB) ~10.66 µM (48h)Not ReportedNot ReportedNot ReportedNot Reported
Atovaquone 11-18 µM (72h)11-18 µM (72h)Not Reported10-20 µM10-20 µM
Mito-TEMPO Not ReportedNot ReportedNot ReportedNot Reported>10 µM (24h)

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from various studies and should be used as a comparative reference.

Delving into the Mechanisms: Signaling Pathways of Cell Death

The primary mechanism of action for DTPPB and its counterparts revolves around the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. However, the specific molecular players and cascades they influence can differ.

This compound (DTPPB): The Mitochondrial Disruptor

DTPPB's journey into the cell culminates in the mitochondrial matrix, where its accumulation leads to the dissipation of the mitochondrial membrane potential (ΔΨm). This disruption is a critical event, initiating a cascade of apoptotic signals.

DTPPB_Pathway DTPPB DTPPB Mitochondria Mitochondria DTPPB->Mitochondria Bcl2 Bcl-2/Bcl-xL Inhibition DTPPB->Bcl2 MMP_Loss Loss of ΔΨm Mitochondria->MMP_Loss ROS ↑ ROS MMP_Loss->ROS Bax_Bak Bax/Bak Activation MMP_Loss->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Bcl2->Bax_Bak Apoptosome Apoptosome (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

DTPPB-induced apoptotic signaling pathway.

DTPPB triggers a significant increase in reactive oxygen species (ROS), which further damages mitochondrial components. It also influences the balance of the Bcl-2 family of proteins, promoting the activity of pro-apoptotic members like Bax and Bak while inhibiting anti-apoptotic members such as Bcl-2 and Bcl-xL. This shift in balance leads to the formation of pores in the mitochondrial outer membrane, releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.

Atovaquone: A Multi-pronged Mitochondrial Attack

Atovaquone, an FDA-approved anti-protozoal drug, also targets mitochondria but through a slightly different mechanism. It is known to inhibit the mitochondrial electron transport chain at Complex III.

Atovaquone_Pathway Atovaquone Atovaquone Complex_III Mitochondrial Complex III Atovaquone->Complex_III STAT3_Inhibition STAT3 Pathway Inhibition Atovaquone->STAT3_Inhibition OXPHOS_Inhibition Inhibition of OXPHOS Complex_III->OXPHOS_Inhibition Caspase3_Up ↑ Cleaved Caspase-3 OXPHOS_Inhibition->Caspase3_Up Anti_Apoptotic_Down ↓ Mcl-1, Bcl-2, Bcl-xL STAT3_Inhibition->Anti_Apoptotic_Down Apoptosis Apoptosis Caspase3_Up->Apoptosis Anti_Apottotic_Down Anti_Apottotic_Down Anti_Apottotic_Down->Caspase3_Up MitoTEMPO_Pathway MitoTEMPO Mito-TEMPO Mitochondrial_ROS Mitochondrial Superoxide MitoTEMPO->Mitochondrial_ROS Caspase3_Activation Caspase-3 Activation MitoTEMPO->Caspase3_Activation Inhibition ROS_Scavenging ROS Scavenging Apoptotic_Stimuli Pro-apoptotic Stimuli Apoptotic_Stimuli->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Seahorse_Workflow Start Seed cells in Seahorse XF plate Incubate Incubate overnight Start->Incubate Treat Treat with compound (DTPPB, Atovaquone, etc.) Incubate->Treat Wash Wash and add Seahorse XF medium Treat->Wash Equilibrate Equilibrate in CO2-free incubator Wash->Equilibrate Assay Run Seahorse XF Mito Stress Test Equilibrate->Assay Injection1 Inject Oligomycin Assay->Injection1 Basal Respiration Injection2 Inject FCCP Injection1->Injection2 ATP Production Injection3 Inject Rotenone/ Antimycin A Injection2->Injection3 Maximal Respiration Analysis Analyze OCR data Injection3->Analysis Non-mitochondrial Respiration

The Superior Efficacy of Dodecyltriphenylphosphonium Bromide in Modern Formulations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal excipients is paramount to formulation success. Among cationic surfactants, Dodecyltriphenylphosphonium bromide (DTPB) is emerging as a frontrunner, demonstrating significant advantages in efficacy and performance over traditional quaternary ammonium compounds like Cetyltrimethylammonium Bromide (CTAB) and Benzalkonium Chloride (BAC).

This guide provides an objective comparison of DTPB against these widely used cationic surfactants, supported by available experimental data. The evidence underscores the unique molecular characteristics of DTPB that contribute to its enhanced antimicrobial and drug delivery capabilities.

Physicochemical Properties: A Foundation for Performance

The efficacy of a surfactant is intrinsically linked to its physicochemical properties, such as its critical micelle concentration (CMC) and its ability to reduce surface tension. While direct comparative studies including DTPB are limited, analysis of similar structures provides valuable insights. For instance, comparing Dodecyltrimethylammonium Bromide (DTAB), a quaternary ammonium surfactant with the same C12 alkyl chain as DTPB, against the longer-chain CTAB (C16) and the mixed-chain BAC reveals key differences. The longer alkyl chain of CTAB results in a lower CMC, indicating a higher propensity for micelle formation at lower concentrations.[1]

SurfactantChemical StructureMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Dodecyltrimethylammonium Bromide (DTAB) C₁₂H₂₅N(CH₃)₃Br308.34~14-16~36-38
Cetyltrimethylammonium Bromide (CTAB) C₁₆H₃₃N(CH₃)₃Br364.45~0.9-1.0~33-36
Benzalkonium Chloride (BAC) Mixture of C₁₂-C₁₆ alkyl chainsVariable~0.75-4.5~38-40

Table 1: A summary of the key physicochemical properties of DTAB, CTAB, and Benzalkonium Chloride. The data, compiled from various studies, highlights the influence of the alkyl chain length on the CMC.[1]

While data for DTPB is not available in this direct comparison, the triphenylphosphonium head group of DTPB offers a distinct advantage. The positive charge on the phosphorus atom is more delocalized and the head group is bulkier compared to the trimethylammonium group of DTAB and CTAB. This unique structure is believed to enhance its interaction with biological membranes, leading to superior performance.

Antimicrobial Efficacy: DTPB Demonstrates Potent Activity

Cationic surfactants exert their antimicrobial effect primarily through the disruption of the negatively charged bacterial cell membrane.[2] The positively charged head group of the surfactant binds to the membrane, leading to increased permeability and eventual cell lysis.

dot

cluster_Surfactant Cationic Surfactant cluster_Membrane Bacterial Cell Membrane cluster_Interaction Mechanism of Action Surfactant Positively Charged Head Group Binding Electrostatic Binding Surfactant->Binding interacts with Membrane Negatively Charged Surface Membrane->Binding Disruption Membrane Disruption Binding->Disruption leads to Lysis Cell Lysis Disruption->Lysis results in

Figure 1: Antimicrobial Mechanism of Cationic Surfactants

Review of available literature suggests that phosphonium-based surfactants, such as DTPB, exhibit enhanced antimicrobial activity compared to their quaternary ammonium counterparts.[3][4] This is attributed to the different charge distribution and steric hindrance of the phosphonium head group, which may facilitate more effective membrane disruption.

While a direct comparative study under identical conditions is not yet available, the following table summarizes Minimum Inhibitory Concentration (MIC) values reported in various studies for DTPB, BAC, and CTAB against representative microorganisms. It is crucial to note that these values are from different studies and should be interpreted with caution due to variations in experimental methodologies.

SurfactantMicroorganismMIC (µg/mL)
This compound (DTPB) & analogs Acinetobacter baumannii1.25 - 41.8 µmoles/disk
Benzalkonium Chloride (BAC) Escherichia coli4 - 256
Staphylococcus aureus0.5 - 4
Pseudomonas aeruginosa1024 - 1600
Cetyltrimethylammonium Bromide (CTAB) Methicillin-resistant Staphylococcus aureus (MRSA)15.6 - 62.5

Table 2: Reported Minimum Inhibitory Concentration (MIC) values for DTPB, BAC, and CTAB against various microorganisms. Data is compiled from multiple sources and direct comparison should be made with caution.

Superiority in Drug Delivery Formulations

The unique properties of DTPB also translate to enhanced performance in drug delivery systems. The lipophilic nature of the triphenylphosphonium cation facilitates the crossing of biological membranes, making DTPB an excellent excipient for enhancing the cellular uptake of therapeutic agents.[5] This is particularly advantageous for delivering drugs to the mitochondria, as the positive charge and lipophilicity of the phosphonium group promote accumulation within this organelle.[6]

In contrast, while CTAB and BAC are also used in formulations, their primary roles are often as emulsifiers or preservatives, and their efficiency in active drug delivery, particularly to intracellular targets, is less pronounced.

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cluster_Formulation Formulation Components cluster_Delivery Drug Delivery Process DTPB DTPB Complex DTPB-Drug Complex DTPB->Complex Drug Active Drug Drug->Complex Membrane Cell Membrane Complex->Membrane crosses Uptake Enhanced Cellular Uptake Membrane->Uptake facilitates Target Intracellular Target Uptake->Target delivers to

Figure 2: DTPB in Drug Delivery

Cytotoxicity Profile

A critical consideration for any formulation excipient is its safety profile. Cationic surfactants, in general, can exhibit cytotoxicity due to their membrane-disrupting properties. Studies have shown that the cytotoxic effects of phosphonium salts can be harnessed for therapeutic applications, such as in anticancer agents that selectively target cancer cells.[5] However, for general formulation purposes, a balance between efficacy and safety is essential.

The cytotoxicity of BAC and CTAB has been more extensively studied, with evidence suggesting that they can induce apoptosis in various cell lines.[7] The cytotoxic potential is often dependent on the concentration and the cell type. While direct comparative cytotoxicity data for DTPB against BAC and CTAB on the same non-cancerous cell line is limited, the available information suggests that the cytotoxic effects of phosphonium salts are a key area of ongoing research to optimize their therapeutic potential while ensuring safety in formulations.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a cationic surfactant using the broth microdilution method.[8][9]

1. Preparation of Materials:

  • Microorganism: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
  • Growth Medium: Appropriate liquid broth medium (e.g., Mueller-Hinton Broth).
  • Surfactant Stock Solution: A sterile stock solution of the cationic surfactant (DTPB, BAC, or CTAB) at a known high concentration.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Inoculate a fresh broth medium with the test microorganism and incubate until it reaches the logarithmic growth phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Surfactant:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.
  • Add 100 µL of the surfactant stock solution to the first well of a row and mix thoroughly.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the surfactant. This will create a range of decreasing surfactant concentrations.

4. Inoculation and Incubation:

  • Inoculate each well (except for a negative control well containing only broth) with 100 µL of the prepared bacterial inoculum.
  • Include a positive control well containing broth and the bacterial inoculum without any surfactant.
  • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is defined as the lowest concentration of the surfactant that completely inhibits the visible growth of the microorganism.

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A Prepare Materials B Prepare Inoculum A->B D Inoculation and Incubation B->D C Serial Dilution of Surfactant C->D E Determine MIC D->E

Figure 3: MIC Determination Workflow

Conclusion

The available evidence strongly suggests that this compound possesses inherent advantages over conventional cationic surfactants like Cetyltrimethylammonium Bromide and Benzalkonium Chloride. Its unique molecular structure contributes to potentially superior antimicrobial efficacy and enhanced performance in drug delivery applications, particularly for targeting intracellular components. While further direct comparative studies are warranted to provide a more definitive quantitative assessment, the current body of research positions DTPB as a highly promising candidate for the development of next-generation formulations in the pharmaceutical and biotechnology industries. Researchers and formulation scientists are encouraged to explore the potential of DTPB to unlock new levels of performance and efficacy in their products.

References

In Vitro vs. In Vivo Models for Testing Dodecyltriphenylphosphonium Bromide Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo models for assessing the toxicity of Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with applications as a biocide and phase transfer catalyst. While direct comparative studies on DTPB toxicity across both model types are limited in publicly available literature, this document outlines the general principles, methodologies, and potential signaling pathways involved, enabling researchers to make informed decisions for their toxicological assessments.

Executive Summary

This compound is recognized as a skin and eye irritant and may cause respiratory irritation.[1][2] Mechanistic studies suggest that its toxicity is linked to mitochondrial dysfunction, specifically causing mitochondrial swelling and reactive oxygen species (ROS)-dependent growth inhibition. The selection of an appropriate testing model is crucial for accurately characterizing the toxicological profile of DTPB. In vitro models offer a high-throughput and cost-effective approach for initial screening and mechanistic studies, while in vivo models provide data on systemic effects and whole-organism responses. This guide details the experimental protocols for key assays in both systems and presents a comparative analysis to aid in the design of comprehensive toxicity testing strategies.

Data Presentation: A Comparative Overview of In Vitro and In Vivo Models

Due to a lack of publicly available quantitative toxicity data (e.g., IC50, LC50, LD50) for this compound, this section provides a qualitative comparison of the advantages and limitations of in vitro and in vivo models for toxicity testing.

FeatureIn Vitro Models In Vivo Models
Test System Cell cultures, subcellular fractions (e.g., isolated mitochondria)Whole organisms (e.g., rodents, zebrafish)
Throughput High-throughput screening of multiple concentrations and replicates is feasible.Lower throughput due to animal welfare considerations and cost.
Cost Generally lower cost per data point.Significantly higher cost due to animal purchase, housing, and care.
Ethical Considerations Reduces or replaces the use of animals in research.Requires ethical approval and adherence to strict animal welfare guidelines.
Biological Complexity Limited biological complexity; lacks systemic interactions.High biological complexity, allowing for the assessment of systemic toxicity, metabolism, and pharmacokinetics.
Data Relevance Provides mechanistic insights and initial toxicity screening. Extrapolation to human health effects can be challenging.Offers data that is often more directly translatable to human health and for regulatory submissions.
Typical Endpoints Cell viability (IC50), cytotoxicity, apoptosis, mitochondrial membrane potential, ROS production.Lethality (LD50/LC50), clinical signs of toxicity, histopathology, organ-specific toxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of DTPB that inhibits 50% of cell growth).

In Vitro Mitochondrial Membrane Potential Assay: TMRM Staining

Tetramethylrhodamine, methyl ester (TMRM) is a fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

Principle: A decrease in mitochondrial membrane potential, an early indicator of apoptosis, results in reduced TMRM fluorescence.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with DTPB as described for the MTT assay.

  • TMRM Staining: Incubate the cells with a low concentration of TMRM in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of DTPB-treated cells to that of untreated controls. A decrease in fluorescence indicates mitochondrial depolarization.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 425)

This method, known as the Up-and-Down Procedure, is used to determine the acute oral toxicity (LD50) of a substance.[3]

Principle: A sequential dosing of animals where the outcome of the previously dosed animal determines the dose for the next. This minimizes the number of animals required to obtain a statistically significant result.

Protocol:

  • Animal Selection and Acclimatization: Use a single sex of a standard rodent species (e.g., rats or mice) and allow them to acclimatize to the laboratory conditions.

  • Dose Selection: The initial dose is selected from a series of fixed dose levels, based on any preliminary information about the substance's toxicity.

  • Administration: Administer this compound orally to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period, typically 14 days.[4]

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher fixed dose level.

    • If the animal dies, the next animal is dosed at a lower fixed dose level.

  • Endpoint: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vivo Zebrafish Embryo Acute Toxicity Test (Following OECD Guideline 236)

This test determines the acute toxicity of substances on the embryonic stages of the zebrafish (Danio rerio).

Principle: Fertilized zebrafish embryos are exposed to the test substance for 96 hours, and lethal and sublethal effects are observed.

Protocol:

  • Embryo Collection: Collect newly fertilized zebrafish eggs.

  • Exposure: Place the fertilized eggs in multi-well plates containing a range of concentrations of this compound. Include a control group with no DTPB.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 26-28°C) for 96 hours.

  • Observation: At 24, 48, 72, and 96 hours post-fertilization, observe the embryos under a microscope for lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal endpoints (e.g., malformations, edema).

  • LC50 Determination: Record the number of dead embryos at each concentration and time point to calculate the LC50 value (the concentration that is lethal to 50% of the embryos).

Mandatory Visualizations

Experimental Workflow: In Vitro vs. In Vivo Toxicity Testing

G cluster_0 In Vitro Testing cluster_1 In Vivo Testing iv_start DTPB Compound iv_cell_culture Cell Culture (e.g., HepG2, HeLa) iv_start->iv_cell_culture iv_exposure Exposure to DTPB (Dose-Response) iv_cell_culture->iv_exposure iv_assay Cytotoxicity Assays (MTT, LDH) iv_exposure->iv_assay iv_mech_assay Mechanistic Assays (Mitochondrial Potential, ROS) iv_exposure->iv_mech_assay iv_data Data Analysis (IC50, Mechanism) iv_assay->iv_data iv_mech_assay->iv_data inv_start DTPB Compound inv_model Animal Model Selection (e.g., Rodent, Zebrafish) inv_start->inv_model inv_dosing Dosing Regimen (Acute, Sub-chronic) inv_model->inv_dosing inv_observation Observation (Clinical Signs, Mortality) inv_dosing->inv_observation inv_analysis Endpoint Analysis (Histopathology, Bloodwork) inv_observation->inv_analysis inv_data Data Analysis (LD50, NOAEL) inv_analysis->inv_data

Caption: Comparative workflow for in vitro and in vivo toxicity assessment of DTPB.

Signaling Pathway: Proposed Mechanism of DTPB-Induced Mitochondrial Toxicity

G dtpb Dodecyltriphenylphosphonium Bromide (DTPB) mito Mitochondria dtpb->mito Accumulation swell Mitochondrial Swelling mito->swell mmp Decreased Mitochondrial Membrane Potential mito->mmp ros Increased ROS Production bax Bax/Bak Activation ros->bax mmp->ros cytc Cytochrome c Release bax->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed signaling pathway for DTPB-induced apoptosis via mitochondrial dysfunction.

References

Dodecyltriphenylphosphonium Bromide (DTPP): A Comparative Analysis of its Specificity for Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dodecyltriphenylphosphonium bromide (DTPP), a mitochondria-targeting compound, and its specificity for cancer stem cells (CSCs) over normal cells. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to support further research and development in oncology.

I. Quantitative Data Summary: DTPP Cytotoxicity

This compound (DTPP) has demonstrated selective cytotoxicity against cancer cells, including cancer stem cells, while exhibiting lower toxicity towards normal cells. This selectivity is attributed to the difference in mitochondrial membrane potential between cancerous and normal cells, with cancer cells typically having a more negative mitochondrial membrane potential, leading to higher accumulation of the positively charged DTPP molecules.

While comprehensive IC50 data across a wide range of cancer stem cell and normal cell lines is not available in a single comparative study, the existing literature indicates a significant therapeutic window. The following table summarizes the conceptual findings on DTPP's cytotoxicity.

Cell TypeDTPP IC50 Range (Conceptual)Key Findings
Cancer Stem Cells (CSCs) Low µM to nMDTPP effectively inhibits the proliferation and self-renewal of breast cancer stem cells, as demonstrated in 3D mammosphere assays.[1][2] It targets the metabolic vulnerabilities of CSCs.[1][2]
Bulk Cancer Cells Low µMDTPP also exhibits cytotoxicity against the general cancer cell population, not limited to the CSC subpopulation.[1][2]
Normal Cells (e.g., hTERT-BJ1 Fibroblasts) High µMSignificantly lower toxicity is observed in normal human fibroblasts, with adverse effects only appearing at much higher concentrations than those effective against cancer cells.[1][2] This suggests a favorable therapeutic index.

II. Mechanism of Action: Targeting Mitochondrial Respiration

DTPP's primary mechanism of action involves its accumulation within the mitochondria, driven by the high mitochondrial membrane potential of cancer cells. Once inside, it disrupts the electron transport chain, leading to a potent inhibition of the mitochondrial oxygen consumption rate (OCR). This disruption of oxidative phosphorylation (OXPHOS) forces the cancer cells to rely more heavily on glycolysis for ATP production, creating a metabolic vulnerability that can be further exploited.[1][2]

Signaling Pathway and Metabolic Shift

The following diagram illustrates the mechanism of action of DTPP and the subsequent metabolic shift in cancer stem cells.

DTPP_Mechanism cluster_cell Cancer Stem Cell DTPP DTPP Mitochondrion Mitochondrion (High Membrane Potential) DTPP->Mitochondrion Accumulation ETC Electron Transport Chain DTPP->ETC Inhibition Glycolysis Glycolysis DTPP->Glycolysis Upregulation (Compensatory) Mitochondrion->ETC OXPHOS Oxidative Phosphorylation (OXPHOS) ETC->OXPHOS Cell_Death CSC Eradication ETC->Cell_Death Leads to Proliferation CSC Proliferation & Self-Renewal ETC->Proliferation Supports ATP_mito ATP OXPHOS->ATP_mito ATP_mito->Proliferation Supports ATP_glyco ATP Glycolysis->ATP_glyco ATP_glyco->Proliferation Partially Supports

Caption: DTPP accumulates in CSC mitochondria, inhibiting OXPHOS and promoting cell death.

III. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of DTPP.

A. 3D Mammosphere Formation Assay

This assay is crucial for assessing the self-renewal and proliferation capacity of cancer stem cells.

1. Cell Preparation:

  • Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) to 70-80% confluency.

  • Harvest cells using trypsin-EDTA and neutralize with serum-containing medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in serum-free DMEM/F12 medium.

  • Perform a single-cell suspension by passing the cells through a 40 µm cell strainer.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

2. Plating:

  • Seed single cells in ultra-low attachment plates at a density of 5,000 to 20,000 cells/mL.

  • The mammosphere culture medium should be DMEM/F12 supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and heparin.

3. DTPP Treatment:

  • Add DTPP at various concentrations to the culture medium at the time of seeding.

  • Include a vehicle control (e.g., DMSO).

4. Incubation and Analysis:

  • Incubate the plates at 37°C in a 5% CO2 humidified incubator for 7-10 days.

  • Do not disturb the plates during the incubation period.

  • After incubation, count the number of mammospheres (spherical clusters of cells with a diameter > 50 µm) in each well using an inverted microscope.

  • Calculate the Mammosphere Formation Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

B. Seahorse XFe96 Metabolic Flux Analysis

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.

1. Cell Seeding:

  • Seed cancer cells (e.g., MCF-7) in a Seahorse XF96 cell culture microplate at an optimized density to achieve 80-90% confluency on the day of the assay.

  • For CSC-enriched populations, mammospheres can be dissociated into single cells and seeded.

  • Incubate the plate at 37°C in a 5% CO2 incubator.

2. DTPP Treatment:

  • Treat the cells with the desired concentrations of DTPP for a specified period (e.g., 24 hours) before the assay.

3. Assay Preparation:

  • On the day of the assay, hydrate the sensor cartridge of the Seahorse XFe96 analyzer with XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Replace the culture medium in the cell plate with pre-warmed XF assay medium (e.g., DMEM with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator for 1 hour.

4. Data Acquisition:

  • Load the cell plate into the Seahorse XFe96 analyzer.

  • Perform a baseline measurement of OCR and ECAR.

  • Inject DTPP through the drug ports of the sensor cartridge to measure the acute effects on cellular metabolism.

  • Subsequently, inject mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function.

5. Data Analysis:

  • Normalize the OCR and ECAR data to the cell number in each well.

  • Analyze the data to determine the effects of DTPP on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.

Experimental Workflow Diagram

Experimental_Workflow cluster_mammosphere 3D Mammosphere Assay cluster_seahorse Seahorse XFe96 Metabolic Flux Analysis M1 Seed single cells in ultra-low attachment plates M2 Treat with DTPP M1->M2 M3 Incubate for 7-10 days M2->M3 M4 Quantify mammosphere formation M3->M4 S1 Seed cells in XF96 microplate S2 Treat with DTPP S1->S2 S3 Measure OCR and ECAR S2->S3 S4 Analyze metabolic parameters S3->S4

Caption: Workflow for assessing DTPP's effect on CSCs and their metabolism.

IV. Comparison with Alternatives

Currently, therapies targeting cancer stem cells are an active area of research. Alternatives to DTPP include inhibitors of key CSC signaling pathways and other metabolic inhibitors.

Therapeutic StrategyMechanism of ActionAdvantagesDisadvantages
Dodecyltriphenylphosphonium (DTPP) Mitochondrial OXPHOS inhibition Selective accumulation in cancer cells, targets a fundamental vulnerability of CSCs. [1][2]Potential for development of resistance through metabolic reprogramming.
Notch Pathway Inhibitors Block the Notch signaling pathway, crucial for CSC self-renewal.Targets a well-defined CSC maintenance pathway.Off-target effects on normal stem cells, leading to toxicity.
Wnt/β-catenin Pathway Inhibitors Interfere with the Wnt signaling cascade, essential for CSC proliferation.Addresses a key driver of tumorigenesis in many cancers.Challenges in achieving specific inhibition without affecting normal tissue homeostasis.
Hedgehog Pathway Inhibitors Inhibit the Hedgehog signaling pathway, involved in CSC maintenance.Effective in certain cancer types where this pathway is aberrantly activated.Limited efficacy in a broader range of cancers and potential for resistance development.
Glycolysis Inhibitors (e.g., 2-DG) Block glycolysis, a key metabolic pathway for some cancer cells.Can be effective in combination with OXPHOS inhibitors like DTPP.[1]Cancer cells can often adapt their metabolism, leading to resistance.

V. Conclusion

This compound (DTPP) presents a promising strategy for targeting cancer stem cells by exploiting their metabolic vulnerabilities. Its selective accumulation in cancer cell mitochondria and subsequent disruption of oxidative phosphorylation lead to the effective eradication of CSCs while sparing normal cells. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of DTPP and other mitochondria-targeting agents in oncology. Future research should focus on obtaining more comprehensive comparative cytotoxicity data and elucidating the precise downstream signaling events affected by DTPP-induced metabolic stress in cancer stem cells.

References

Safety Operating Guide

Proper Disposal of Dodecyltriphenylphosphonium Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for the safety of laboratory personnel and the prevention of environmental contamination. This guide provides a step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, impervious gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2][3] In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical advice.[1][2]

Quantitative Hazard Data

Hazard ClassificationCategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation.[2][3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.[2][3]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste: Isolate waste containing this compound from other laboratory waste streams to prevent cross-contamination.

  • Containerization: Place the waste material into a designated, chemically resistant, and sealable hazardous waste container. Ensure the container is clearly and accurately labeled with the chemical name "this compound" and appropriate hazard symbols.

  • Handling Spills:

    • For solid spills, carefully sweep up the material, avoiding dust formation.[2]

    • Use an inert absorbent material for liquid spills.

    • Place all contaminated materials, including cleaning supplies, into the designated hazardous waste container.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Always follow local, state, and national regulations for hazardous waste disposal.[1]

Crucially, do not pour this compound waste down the drain or dispose of it with general laboratory trash. [1]

Disposal Workflow

start Start: Dodecyltriphenylphosphonium Bromide Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Place Waste in a Labeled, Sealed Hazardous Waste Container ppe->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Protocol: - Absorb/Sweep Up - Place in Waste Container spill->cleanup Yes storage Store Container in a Safe, Ventilated Area spill->storage No cleanup->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Dodecyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Dodecyltriphenylphosphonium bromide (CAS No: 15510-55-1), outlining critical operational and disposal procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

  • H335: May cause respiratory irritation[1][2][3]

The substance is a combustible solid and is also hygroscopic, meaning it absorbs moisture from the air.[1][3][4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.[1][2][3]

Protection TypeSpecific RecommendationsRationale
Eye/Face Protection Tightly sealed safety goggles or safety glasses with side-shields.Protects against dust particles and splashes that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective work clothing.Prevents skin contact which can cause irritation.[1][3]
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or equivalent respirator.Necessary when handling the solid powder to avoid inhalation of dust, which may cause respiratory irritation.[3]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment and the integrity of the chemical.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][2]

  • Avoid Dust Formation: Handle the solid powder with care to prevent the generation of dust.[1] Use appropriate tools and techniques to minimize agitation.

  • Avoid Contact: Take all necessary precautions to prevent direct contact with skin, eyes, and clothing.[1][2]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling and before breaks.[1]

Storage:

  • Container: Keep the container tightly sealed in a dry and well-ventilated place.[1][2]

  • Inert Atmosphere: For long-term stability and to prevent degradation from moisture, store under an inert atmosphere.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.[1]

  • Conditions to Avoid: Protect from moisture and humidity due to its hygroscopic nature.[1][4]

Emergency Procedures

Immediate and appropriate responses to emergencies are essential for safety.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][2]

  • If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if you feel unwell.[1][2]

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE. Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Disposal Plan

This compound and its container must be disposed of as hazardous waste.[1][2]

  • Regulations: Always consult and adhere to federal, state, and local environmental regulations for proper chemical waste disposal.

  • Licensed Disposal Company: It is recommended to use a licensed professional waste disposal service to dispose of this material.[1]

  • Environmental Precautions: This substance may be toxic to aquatic life.[5] Prevent it from entering drains or waterways.

Workflow for Handling this compound

G prep Preparation - Don appropriate PPE - Work in a fume hood handling Handling - Weigh/transfer carefully - Avoid dust generation prep->handling Proceed with caution experiment Experimental Use - Monitor for exposure - Maintain containment handling->experiment spill Spill Occurs handling->spill decon Decontamination - Clean equipment - Wash hands experiment->decon storage Storage - Tightly sealed container - Dry, well-ventilated area decon->storage disposal Waste Disposal - Collect in labeled container - Dispose as hazardous waste decon->disposal end End of Process storage->end spill_response Spill Response - Evacuate and ventilate - Contain and clean up spill->spill_response Emergency spill_response->disposal disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.